molecular formula C14H25NO8 B1246636 Validoxylamine A CAS No. 38665-10-0

Validoxylamine A

Cat. No.: B1246636
CAS No.: 38665-10-0
M. Wt: 335.35 g/mol
InChI Key: YCJYNBLLJHFIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Validoxylamine-A is a natural product found in Streptomyces hygroscopicus with data available.
Zinc Laurate is a white powder with a slightly waxy odor. It is used as a dry binder in the personal care and cosmetics industry. The strong cohesive properties of dry binders make them easier to disperse allowing the formulator to decrease the amount of lipids. They are also hydrophobic, and simplify the pressing of powders.
Lithium perchlorate is the chemical compound with the formula LiClO4. This white crystalline salt is noteworthy for its high solubility in many solvents. It exists both in anhydrous form and as a trihydrate. Lithium perchlorate is used as a source of oxygen in some chemical oxygen generators. It decomposes at about 400

Properties

IUPAC Name

4-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]cyclohex-4-ene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO8/c16-3-5-1-7(11(20)13(22)9(5)18)15-8-2-6(4-17)10(19)14(23)12(8)21/h1,6-23H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJYNBLLJHFIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959504
Record name 4-(Hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino}cyclohex-4-ene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38665-10-0
Record name 4-(Hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino}cyclohex-4-ene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Origin of Validoxylamine A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Validoxylamine A, a potent aminocyclitol inhibitor of trehalase, stands as a significant molecule in both agrochemical and biomedical research. Initially identified as the core aglycone of the antifungal antibiotic Validamycin A, its discovery and biosynthesis have been the subject of extensive investigation. This document provides an in-depth technical overview of the discovery, origin, and biosynthetic pathway of Validoxylamine A. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, structured quantitative data, and visual representations of key biological and experimental processes.

Discovery and Origin

Validoxylamine A was first identified as a key structural component of the validamycin complex of antibiotics. These antibiotics were originally isolated from the fermentation broth of a soil microorganism.

Producing Microorganism

The primary natural source of Validoxylamine A is the Gram-positive bacterium, Streptomyces hygroscopicus. Specifically, strains such as Streptomyces hygroscopicus var. limoneus and Streptomyces hygroscopicus var. jinggangensis 5008 have been identified as producers.[1] A patent filed in the 1970s describes the isolation of a Streptomyces strain from a soil sample collected in Akashi City, Hyogo Prefecture, Japan, which was found to produce validamycins and validoxylamines.[2]

Identification as a Precursor

Initial studies on the validamycin complex revealed that Validamycin A is a pseudotrisaccharide composed of a D-glucose moiety linked to Validoxylamine A. Validoxylamine A itself is a secondary amine formed from two C7-cyclitol units: validamine and valienamine. It was later determined that Validoxylamine A is a direct biosynthetic precursor to Validamycin A.[1][3] This was definitively demonstrated through gene inactivation studies, where the disruption of the glucosyltransferase gene (valG) in the Validamycin A biosynthetic gene cluster resulted in the accumulation of Validoxylamine A.[1][3]

Biosynthesis of Validoxylamine A

The biosynthesis of Validoxylamine A is a complex enzymatic process that originates from primary metabolism. The pathway has been largely elucidated through genetic and biochemical studies of the val gene cluster in Streptomyces hygroscopicus.

The biosynthesis begins with sedoheptulose 7-phosphate, a key intermediate in the pentose phosphate pathway.[4] A series of enzymatic reactions, including cyclization, phosphorylation, epimerization, and oxidation, lead to the formation of two key C7-cyclitol intermediates. A crucial step is the C-N bond formation between these two units, catalyzed by a pseudo-glycosyltransferase, to form the phosphorylated precursor of Validoxylamine A. A final dephosphorylation step yields Validoxylamine A.

Validoxylamine A Biosynthesis cluster_pathway Biosynthetic Pathway of Validoxylamine A S7P Sedoheptulose 7-Phosphate Intermediates Multiple Enzymatic Steps (Cyclization, Oxidation, etc.) S7P->Intermediates valA, valB, valC, valM, valN Valienol_P NDP-Valienol Derivative Intermediates->Valienol_P Validamine_P Validamine 7-Phosphate Intermediates->Validamine_P V7P Validoxylamine A 7'-Phosphate Valienol_P->V7P ValL (VldE) (C-N bond formation) Validamine_P->V7P Phosphatase Phosphatase V7P->Phosphatase VAA Validoxylamine A Phosphatase->VAA

Biosynthetic pathway of Validoxylamine A.

Experimental Methodologies

Fermentation for Validoxylamine A Production

The production of Validoxylamine A can be achieved through the fermentation of Streptomyces hygroscopicus or engineered strains.

  • Microorganism: Streptomyces hygroscopicus var. jinggangensis 5008 or a genetically modified strain (e.g., valG knockout mutant for accumulation of Validoxylamine A).

  • Media:

    • Seed Medium (TSBY): Tryptone Soya Broth.

    • Fermentation Medium (SFM): Soy flour-mannitol medium.

  • Culture Conditions:

    • Inoculate a loopful of spores into 50 mL of TSBY medium in a 250 mL flask.

    • Incubate at 30°C for 48 hours on a rotary shaker (220 rpm).

    • Transfer 5 mL of the seed culture to 50 mL of SFM medium in a 250 mL flask.

    • Incubate at 30°C for 5-11 days on a rotary shaker (220 rpm).[1]

  • Analysis: The fermentation broth can be analyzed by HPLC and LC-MS/MS to monitor the production of Validoxylamine A.[4]

Isolation and Purification of Validoxylamine A

A common method for obtaining pure Validoxylamine A is through the acid-catalyzed hydrolysis of its glycosylated form, Validamycin A.

  • Starting Material: Commercially available Validamycin A.

  • Protocol:

    • Dissolve Validamycin A in 1 M sulfuric acid.

    • Heat the solution at 100°C for 1 hour.

    • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to pH 7.0.

    • The resulting solution containing Validoxylamine A can be further purified using cation-exchange chromatography.

Heterologous Production in Streptomyces lividans

Streptomyces lividans is a suitable host for the heterologous expression of the Validoxylamine A biosynthetic genes.

  • Host Strain: Streptomyces lividans 1326.

  • Expression Plasmid: A plasmid containing the necessary structural genes from the val cluster (e.g., valA, B, C, K, L, M, N).[1]

  • Transformation: Introduce the expression plasmid into S. lividans protoplasts via polyethylene glycol-mediated transformation.

  • Culture and Analysis: Grow the recombinant S. lividans strain in a suitable fermentation medium and analyze the culture supernatant for the production of Validoxylamine A using LC-MS/MS.

Experimental_Workflow cluster_workflow Experimental Workflow for Validoxylamine A Discovery and Characterization start Isolation of Streptomyces hygroscopicus fermentation Fermentation start->fermentation gene_cluster Gene Cluster Sequencing (val genes) start->gene_cluster extraction Extraction of Metabolites fermentation->extraction hplc HPLC Analysis extraction->hplc ms LC-MS/MS Analysis hplc->ms structure Structure Elucidation (NMR, MS) ms->structure bioassay Biological Activity (Trehalase Inhibition Assay) structure->bioassay inactivation Gene Inactivation (e.g., valG) gene_cluster->inactivation heterologous Heterologous Expression in S. lividans gene_cluster->heterologous inactivation->hplc heterologous->hplc

Experimental workflow for Validoxylamine A.

Quantitative Data

ParameterValueOrganism/SystemReference
Molecular Weight 335.35 g/mol -[5]
Molecular Formula C₁₄H₂₅NO₈-[5]
Mass (m/z) 336.1 [M+H]⁺ESI-MS[1]
MS/MS Fragmentation 336.1 → 178.1ESI-MS/MS[1]
Trehalase Inhibition (Ki) 4.3 x 10⁻¹⁰ MSpodoptera litura (tobacco cutworm)
Trehalase Inhibition (Ki) 1.9 x 10⁻⁹ MRhizoctonia solani
Validamycin A Yield ~1.5 g/L (indicative for precursor)S. hygroscopicus 5008

Mechanism of Action: Trehalase Inhibition

Validoxylamine A exerts its biological effects primarily through the potent and competitive inhibition of the enzyme trehalase (EC 3.2.1.28).[5] Trehalase is crucial for the hydrolysis of trehalose into two glucose molecules, a vital energy source in many fungi and insects. By inhibiting this enzyme, Validoxylamine A disrupts the energy metabolism of these organisms, leading to growth inhibition and, ultimately, cell death.[1][4] This targeted mechanism of action makes it an effective antifungal and insecticidal agent.

Trehalase_Inhibition_Pathway cluster_inhibition Mechanism of Trehalase Inhibition by Validoxylamine A trehalose Trehalose trehalase Trehalase (Enzyme) trehalose->trehalase Substrate glucose 2x Glucose trehalase->glucose Hydrolysis energy Energy Production & Cellular Processes glucose->energy vaa Validoxylamine A vaa->inhibition Competitive Inhibitor inhibition->trehalase

Mechanism of trehalase inhibition by Validoxylamine A.

Conclusion

The discovery of Validoxylamine A, stemming from research into the Validamycin antibiotics produced by Streptomyces hygroscopicus, has unveiled a molecule with significant biological activity. Elucidation of its biosynthetic pathway has not only provided fundamental insights into microbial secondary metabolism but has also opened avenues for the engineered production of Validoxylamine A and its derivatives. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers aiming to further explore the therapeutic and agrochemical potential of this potent trehalase inhibitor.

References

A Technical Guide to the Biosynthesis of Validoxylamine A from Validamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biosynthesis of Validoxylamine A, a potent trehalase inhibitor and a key intermediate in the production of the antifungal agent Validamycin A. The document details two primary methodologies for obtaining Validoxylamine A from Validamycin A: engineered biosynthesis through genetic manipulation of Streptomyces hygroscopicus and enzymatic hydrolysis using various microbial sources. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the core processes to facilitate research and development in this area.

Introduction

Validamycin A is an aminoglycoside antibiotic widely used in agriculture as a fungicide, particularly against rice sheath blight caused by Rhizoctonia solani.[1][2][3] Its mechanism of action involves the inhibition of trehalase, a crucial enzyme in the energy metabolism of fungi.[3] Validoxylamine A is the core aminocyclitol structure of Validamycin A and a more potent inhibitor of trehalase.[4] The conversion of Validamycin A to Validoxylamine A is a critical step, not only for structure-activity relationship studies but also for the semi-synthesis of other bioactive validamycin derivatives.[5][6] This guide explores the biosynthetic routes from Validamycin A to Validoxylamine A, providing a technical framework for its production and analysis.

Biosynthetic Pathways

The production of Validoxylamine A from Validamycin A can be achieved through two principal biological methods:

  • Engineered Biosynthesis in Streptomyces hygroscopicus : This approach involves the genetic modification of the Validamycin A producing organism, Streptomyces hygroscopicus. By inactivating the valG gene, which encodes a glycosyltransferase responsible for the final glucosylation step to form Validamycin A, the biosynthetic pathway is halted at the precursor stage, leading to the accumulation of Validoxylamine A.[7][8]

  • Enzymatic Hydrolysis of Validamycin A : This method utilizes enzymes, either from microbial whole cells or as purified preparations, to cleave the glycosidic bond of Validamycin A, releasing Validoxylamine A. Various microorganisms have been shown to possess this hydrolytic capability.

The following diagram illustrates the overarching biosynthetic relationship:

cluster_0 Biosynthesis of Validamycin A in S. hygroscopicus cluster_1 Conversion to Validoxylamine A cluster_2 Engineered Production Precursors Precursors Validoxylamine A Validoxylamine A Precursors->Validoxylamine A Multiple Steps Validamycin A Validamycin A Validoxylamine A->Validamycin A valG (Glycosyltransferase) Validoxylamine A_2 Validoxylamine A Validamycin A->Validoxylamine A_2 Enzymatic Hydrolysis valG_inactivation Inactivation of valG Accumulated Validoxylamine A Accumulated Validoxylamine A valG_inactivation->Accumulated Validoxylamine A

Biosynthetic relationship between Validamycin A and Validoxylamine A.

Experimental Protocols

Engineered Production of Validoxylamine A in Streptomyces hygroscopicus

This protocol is based on the inactivation of the valG gene in S. hygroscopicus 5008.[7][8]

3.1.1. Gene Inactivation Workflow

Start Start Construct_Gene_Replacement_Vector Construct Gene Replacement Vector (with resistance marker) Start->Construct_Gene_Replacement_Vector Introduce_into_S_hygroscopicus Introduce Vector into S. hygroscopicus (e.g., conjugation) Construct_Gene_Replacement_Vector->Introduce_into_S_hygroscopicus Select_for_Homologous_Recombination Select for Homologous Recombination Events Introduce_into_S_hygroscopicus->Select_for_Homologous_Recombination Screen_for_valG_Mutants Screen for valG Mutants (PCR, Southern Blot) Select_for_Homologous_Recombination->Screen_for_valG_Mutants Ferment_Mutant_Strain Ferment Mutant Strain Screen_for_valG_Mutants->Ferment_Mutant_Strain Extract_and_Purify_Validoxylamine_A Extract and Purify Validoxylamine A Ferment_Mutant_Strain->Extract_and_Purify_Validoxylamine_A End End Extract_and_Purify_Validoxylamine_A->End

Workflow for engineered production of Validoxylamine A.

3.1.2. Fermentation and Extraction

  • Inoculum Preparation : Prepare a seed culture of the S. hygroscopicus valG mutant in a suitable medium (e.g., TSB) and incubate for 2-3 days at 28-30°C with shaking.

  • Production Culture : Inoculate the production medium with the seed culture. A typical production medium contains soluble starch, yeast extract, peptone, and mineral salts.

  • Fermentation : Incubate the production culture for 7-10 days at 28-30°C with vigorous shaking.

  • Harvesting : Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extraction : Adjust the pH of the supernatant to alkaline (pH 8-9) and apply it to a cation exchange chromatography column (e.g., Amberlite IRC-50).

  • Elution : Wash the column with deionized water and elute Validoxylamine A with a dilute ammonia solution.

  • Purification : Further purify the eluted fraction by size-exclusion chromatography or preparative HPLC.

Enzymatic Hydrolysis of Validamycin A

This protocol describes a general method for the enzymatic hydrolysis of Validamycin A using microbial cells.

3.2.1. General Workflow for Enzymatic Hydrolysis

Start Start Cultivate_Microorganism Cultivate Hydrolyzing Microorganism Start->Cultivate_Microorganism Prepare_Biocatalyst Prepare Biocatalyst (Whole Cells or Purified Enzyme) Cultivate_Microorganism->Prepare_Biocatalyst Reaction_Setup Set up Hydrolysis Reaction: - Validamycin A - Biocatalyst - Buffer Prepare_Biocatalyst->Reaction_Setup Incubate Incubate under Optimal Conditions (pH, Temperature, Time) Reaction_Setup->Incubate Monitor_Reaction Monitor Reaction Progress (e.g., HPLC) Incubate->Monitor_Reaction Terminate_Reaction Terminate Reaction (e.g., Heat, pH change) Monitor_Reaction->Terminate_Reaction Purify_Product Purify Validoxylamine A Terminate_Reaction->Purify_Product End End Purify_Product->End

Workflow for enzymatic hydrolysis of Validamycin A.

3.2.2. Example Protocol using Flavobacterium saccharophilum

  • Cultivation : Grow Flavobacterium saccharophilum in a nutrient-rich medium until the late logarithmic or early stationary phase.

  • Cell Preparation : Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0). The washed cells can be used directly as a whole-cell biocatalyst.

  • Hydrolysis Reaction : Resuspend the cells in a buffered solution containing Validamycin A. The substrate concentration can range from 1 to 10 mg/mL.

  • Incubation : Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation for 24-72 hours.

  • Monitoring and Termination : Monitor the conversion of Validamycin A to Validoxylamine A using HPLC. Once the reaction is complete, terminate it by removing the cells by centrifugation.

  • Purification : Purify Validoxylamine A from the supernatant using the chromatographic methods described in section 3.1.2.

Quantitative Data Summary

The following tables summarize quantitative data related to the production of Validoxylamine A.

Table 1: Production of Validoxylamine A by Engineered S. hygroscopicus

StrainGenetic ModificationProduction Titer of Validoxylamine AReference
S. hygroscopicus LL-1In-frame deletion of valGSignificant accumulation observed[8]
S. hygroscopicus TC03Amplification of val gene clusterDecreased accumulation of Validoxylamine A[5][9]

Table 2: Microbial Hydrolysis of Validamycin A

MicroorganismTime (days)Validamycin A Degraded (%)Validoxylamine A Formed (relative amount)
Pseudomonas denitrificans150++
Pseudomonas denitrificans2100+ (further degraded)
Brevibacterium protophormiae235+++
Brevibacterium protophormiae470++++

Note: The amount of Validoxylamine A is indicated qualitatively based on the source data.

Purification and Analytical Methods

Purification

As outlined in the experimental protocols, the purification of the basic compound Validoxylamine A is typically achieved through cation exchange chromatography followed by further polishing steps such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC) .

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of Validoxylamine A.

5.2.1. HPLC Conditions

A common method for the analysis of Validoxylamine A involves:

  • Column : A C18 reversed-phase column.

  • Mobile Phase : An isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer with an ion-pairing reagent) and an organic modifier (e.g., methanol or acetonitrile).

  • Detection : Refractive Index Detector (RID) or Mass Spectrometry (MS). The retention time for Validoxylamine A is typically shorter than that of Validamycin A under reversed-phase conditions.[8] For instance, in one study, the retention time of Validamycin A was 9.7 minutes, while that of Validoxylamine A was 6.5 minutes.[8]

  • Quantification : Quantification is performed by comparing the peak area of the sample to a standard curve prepared with purified Validoxylamine A.

5.2.2. Method Validation

For use in a regulated environment, the analytical method for Validoxylamine A should be validated according to ICH Q2(R1) guidelines, demonstrating its suitability for the intended purpose.[2] Key validation parameters include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy : The closeness of the test results obtained by the method to the true value.

  • Precision : The degree of scatter of a series of measurements under the same conditions (repeatability and intermediate precision).

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Conclusion

This technical guide has detailed the primary biosynthetic routes for producing Validoxylamine A from Validamycin A, namely through the engineered biosynthesis in S. hygroscopicus and by enzymatic hydrolysis. The provided experimental workflows, protocols, and quantitative data serve as a valuable resource for researchers and professionals in the fields of biotechnology, microbiology, and drug development. The ability to efficiently produce and analyze Validoxylamine A is crucial for further research into its therapeutic potential and for the development of novel antifungal and insecticidal agents.

References

Validoxylamine A chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Validoxylamine A is a potent aminocyclitol inhibitor of the enzyme trehalase, playing a crucial role as the active metabolite of the agricultural fungicide and potential antibiotic, Validamycin A. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of Validoxylamine A. Detailed experimental protocols for its synthesis and isolation, along with spectral analysis data, are presented to support further research and development.

Chemical Structure and Properties

Validoxylamine A is an amino cyclitol composed of two seven-carbon cyclitol units linked by a secondary amine bridge.[1] Its systematic IUPAC name is (1S,2S,3R,6S)-4-(hydroxymethyl)-6-[[(1S,2S,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]cyclohex-4-ene-1,2,3-triol.[1]

Chemical Structure:

Validoxylamine A 2D Structure

Table 1: Physicochemical Properties of Validoxylamine A

PropertyValueReference
Molecular Formula C₁₄H₂₅NO₈[1]
Molecular Weight 335.35 g/mol [1]
Appearance White to Off-White Solid[2]
Solubility Slightly soluble in DMSO and Methanol. Soluble in water.[2]
Predicted Boiling Point 602.6 ± 55.0 °C
Predicted pKa 13.49 ± 0.70
Computed XlogP -4.1[1]
CAS Number 38665-10-0[1]

Biological Activity and Mechanism of Action

Validoxylamine A is a highly potent and specific competitive inhibitor of trehalase (EC 3.2.1.28), an enzyme that catalyzes the hydrolysis of trehalose into two molecules of glucose.[3][4] Trehalose is a crucial energy source in many fungi and insects, but not in mammals, making trehalase an attractive target for fungicides and insecticides.[5]

Validamycin A, the commercially used fungicide, acts as a prodrug. It is transported into the target fungal or insect cells and is then hydrolyzed by intracellular β-glucosidases to release the active inhibitor, Validoxylamine A.[5][6] Validoxylamine A then binds to the active site of trehalase, preventing the breakdown of trehalose and leading to a depletion of glucose, which is essential for cellular processes. This disruption of energy metabolism ultimately inhibits growth and can lead to cell death.[7]

The inhibitory potency of Validoxylamine A is significantly higher than that of its parent compound, Validamycin A. For instance, against insect trehalase, Validoxylamine A exhibits a Ki value of 4.3 x 10⁻¹⁰ M.[4] For termites, the IC₅₀ of Validoxylamine A against trehalase is 14.73 mg/L, with a Ki of 3.2 x 10⁻⁶ mol/L.[6]

Recent studies suggest that the mechanism of action of Validamycin A, and by extension Validoxylamine A, may extend beyond trehalase inhibition. Transcriptome analysis in Rhizoctonia cerealis indicated that validamycin treatment also affects the MAPK signaling pathway and ribosome biogenesis.[8]

Validoxylamine A Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Fungal/Insect Cell Validamycin A Validamycin A Validamycin A_in Validamycin A Validamycin A->Validamycin A_in Transport Validoxylamine A Validoxylamine A Validamycin A_in->Validoxylamine A β-glucosidase Trehalase Trehalase Validoxylamine A->Trehalase Inhibition Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase Energy Production Energy Production Glucose->Energy Production Cell Growth Inhibition Cell Growth Inhibition Energy Production->Cell Growth Inhibition Depletion leads to

Caption: Mechanism of action of Validoxylamine A.

Experimental Protocols

Chemical Synthesis of (+)-Validoxylamine A

The total synthesis of (+)-Validoxylamine A has been achieved and constitutes a formal total synthesis of the antibiotic Validamycin A.[5] A key strategy involves the selective deoxygenation of a (+)-validoxylamine B derivative. The synthesis is a multi-step process requiring expertise in organic synthesis. A generalized workflow is presented below, based on reported synthetic routes.[5][9]

Workflow for the Total Synthesis of (+)-Validoxylamine A:

Synthesis Workflow start Starting Materials (e.g., protected (+)-valienamine and epoxide derivatives) coupling Coupling Reaction start->coupling deprotection1 Partial Deprotection coupling->deprotection1 deoxygenation Selective Deoxygenation of Validoxylamine B derivative deprotection1->deoxygenation deprotection2 Final Deprotection deoxygenation->deprotection2 purification Purification (Chromatography) deprotection2->purification end (+)-Validoxylamine A purification->end

Caption: Generalized workflow for the total synthesis of Validoxylamine A.

A detailed, step-by-step protocol would require consulting the primary literature for specific reagents, reaction conditions, and purification methods for each intermediate.[5][9]

Isolation and Purification from Streptomyces hygroscopicus

Validoxylamine A can be isolated from the fermentation broth of Streptomyces hygroscopicus.[10] The following is a general protocol for its extraction and purification.

Materials:

  • Fermentation broth of Streptomyces hygroscopicus

  • Cation exchange resin (e.g., Dowex 50WX8)

  • Anion exchange resin (e.g., Dowex 1X2)

  • Ammonia solution

  • Acetic acid

  • Ethanol

  • Silica gel for column chromatography

  • HPLC system

Protocol:

  • Cell Removal: Centrifuge the fermentation broth to separate the mycelia from the supernatant.

  • Cation Exchange Chromatography: Adjust the pH of the supernatant to acidic (e.g., pH 2-3 with acetic acid) and apply it to a cation exchange column. Wash the column with deionized water to remove neutral and acidic compounds. Elute the bound basic compounds, including Validoxylamine A, with a dilute ammonia solution.

  • Anion Exchange Chromatography: Apply the eluate from the previous step to an anion exchange column to further remove acidic impurities.

  • Silica Gel Chromatography: Concentrate the fractions containing Validoxylamine A and apply them to a silica gel column. Elute with a suitable solvent system (e.g., a gradient of ethanol in a non-polar solvent) to separate Validoxylamine A from other related compounds.

  • HPLC Purification: For final purification, use a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase of acetonitrile and water with a suitable buffer.[11]

Workflow for Isolation and Purification:

Isolation Workflow start Fermentation Broth centrifugation Centrifugation start->centrifugation supernatant Supernatant centrifugation->supernatant mycelia Mycelia (discarded) centrifugation->mycelia cation_exchange Cation Exchange Chromatography supernatant->cation_exchange anion_exchange Anion Exchange Chromatography cation_exchange->anion_exchange silica_gel Silica Gel Chromatography anion_exchange->silica_gel hplc Preparative HPLC silica_gel->hplc end Pure Validoxylamine A hplc->end

Caption: Workflow for the isolation and purification of Validoxylamine A.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A complex spectrum with multiple overlapping multiplets in the region of 3.0-4.5 ppm corresponding to the numerous methine and methylene protons on the two cyclitol rings. Signals for the hydroxyl protons would be broad and their chemical shifts dependent on the solvent and concentration.

  • ¹³C NMR: Signals for the 14 carbon atoms would appear in the region of 60-85 ppm for the carbons bearing hydroxyl groups and the aminocyclitol carbons.

Mass Spectrometry (MS)

The exact mass of Validoxylamine A is 335.15801676 Da.[1] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 336.1653 would be expected as the base peak. Fragmentation would likely involve the loss of water molecules from the multiple hydroxyl groups and cleavage of the C-N bond linking the two cyclitol rings.

Infrared (IR) Spectroscopy

The IR spectrum of Validoxylamine A would be characterized by the following absorption bands:

  • O-H stretch: A very broad and strong band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl groups and intermolecular hydrogen bonding.

  • N-H stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretch: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclitol rings.

  • C-O stretch: Strong bands in the region of 1000-1200 cm⁻¹ due to the C-O single bonds of the hydroxyl groups.

Conclusion

Validoxylamine A is a scientifically significant molecule due to its potent and specific inhibition of trehalase, a key enzyme in many pathogenic fungi and insect pests. Understanding its chemical properties, biological activity, and methods for its synthesis and isolation is crucial for the development of new and effective agrochemicals and potentially for therapeutic applications. This technical guide provides a foundational resource for researchers in these fields, summarizing the current knowledge and providing practical experimental frameworks.

References

Validoxylamine A as a Competitive Trehalase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Validoxylamine A is a potent competitive inhibitor of the enzyme trehalase, a critical enzyme in the metabolic pathways of numerous fungi and insects. By mimicking the structure of the natural substrate, trehalose, Validoxylamine A binds to the active site of trehalase, preventing the hydrolysis of trehalose into glucose. This inhibition leads to a cascade of metabolic disruptions, including energy depletion and interference with chitin biosynthesis, ultimately resulting in antifungal and insecticidal effects. This technical guide provides an in-depth analysis of the mechanism of action of Validoxylamine A, quantitative inhibition data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: Competitive Inhibition

Validamycin A, an aminoglycoside antibiotic, acts as a pro-drug that is transported into the target fungal or insect cell.[1] Intracellularly, enzymes such as β-glucosidase hydrolyze Validamycin A to produce the active inhibitor, Validoxylamine A.[2][3] Validoxylamine A is a pseudo-disaccharide that functions as a structural analogue of trehalose, the natural substrate for the trehalase enzyme (EC 3.2.1.28).[2][4]

As a competitive inhibitor, Validoxylamine A binds reversibly but strongly to the active site of trehalase.[2][5] This binding event physically obstructs the access of trehalose to the catalytic residues of the enzyme, thereby preventing its hydrolysis into two glucose molecules.[2] The high affinity of Validoxylamine A for the trehalase active site makes it a significantly more potent inhibitor than its precursor, Validamycin A.[2][4]

G cluster_0 Trehalase Active Site Trehalase Trehalase Enzyme Glucose 2x Glucose (Product) Trehalase->Glucose Hydrolysis Inhibition Inhibition (No Reaction) Trehalase->Inhibition Blocks Substrate Trehalose Trehalose (Substrate) Trehalose->Trehalase Binds to Active Site Validoxylamine_A Validoxylamine A (Competitive Inhibitor) Validoxylamine_A->Trehalase Binds to Active Site

Competitive inhibition of trehalase.

Quantitative Analysis of Inhibitory Activity

The potency of Validoxylamine A as a trehalase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity. Validoxylamine A consistently exhibits low nanomolar to picomolar Ki values, indicating extremely high binding affinity for trehalase.

CompoundTarget EnzymeOrganismIC50Ki ValueReference
Validamycin ATrehalaseRhizoctonia solani72 µM-[4]
Validoxylamine ATrehalaseRhizoctonia solani140 nM1.9 nM[3][4]
Validoxylamine ATrehalaseSpodoptera litura (Tobacco Cutworm)-430 pM (4.3 x 10-10 M)[4][5]
Validamycin ATrehalasePig Kidney250 µM (2.5 x 10-4 M)-[6]
Validoxylamine ATrehalasePig Kidney2.4 nM (2.4 x 10-9 M)-[6]

Physiological Consequences of Trehalase Inhibition

The inhibition of trehalase by Validoxylamine A sets off a cascade of downstream metabolic effects that are detrimental to the target organism.

  • Trehalose Accumulation: The blockage of trehalose hydrolysis leads to a significant accumulation of intracellular trehalose.[2][7]

  • Glucose Depletion: Consequently, the organism is starved of glucose, a primary source of energy and carbon.[2]

  • Disruption of Chitin Biosynthesis: In insects and fungi, chitin synthesis is a vital process for cuticle formation and cell wall integrity. This pathway is heavily dependent on the glucose derived from trehalose hydrolysis. Inhibition of trehalase severely disrupts chitin synthesis, leading to morphological abnormalities and mortality.[2][3][7]

G cluster_consequences Downstream Effects Validoxylamine_A Validoxylamine A Trehalase Trehalase Validoxylamine_A->Trehalase Inhibits Glucose Glucose Trehalase->Glucose Blocked Trehalose Trehalose Trehalose->Trehalase Blocked Accumulation Trehalose Accumulation Trehalose->Accumulation Energy Energy Production (ATP) Glucose->Energy Chitin Chitin Biosynthesis Glucose->Chitin Mortality Cell Death / Organism Mortality Accumulation->Mortality Disrupts Osmoregulation Depletion Glucose Depletion Depletion->Energy Reduced Depletion->Chitin Inhibited Energy->Mortality Leads to Chitin->Mortality Leads to

Downstream physiological effects of trehalase inhibition.

Experimental Protocols

Preparation of Validoxylamine A from Validamycin A (Acid Hydrolysis)

This protocol outlines the conversion of the pro-drug Validamycin A to the active inhibitor Validoxylamine A.[1][3]

Materials:

  • Validamycin A

  • 1 M Sulfuric Acid (H₂SO₄)

  • Distilled water

  • Boiling water bath

  • pH meter

  • Cation-exchange chromatography setup

Procedure:

  • Dissolve Validamycin A in distilled water to a final concentration of 30% (w/v).[3]

  • Add an equal volume of 1 M H₂SO₄ to the Validamycin A solution.[1]

  • Heat the mixture in a boiling water bath for 1 hour to facilitate the hydrolysis of the glycosidic bond.[1][3]

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution to approximately pH 5.0.[1]

  • Purify the resulting Validoxylamine A from the reaction mixture using cation-exchange chromatography.[1]

G Start Start: Validamycin A Solution (30% w/v) Add_Acid Add equal volume of 1 M H₂SO₄ Start->Add_Acid Heat Heat in boiling water bath for 1 hour Add_Acid->Heat Cool Cool to room temperature Heat->Cool Neutralize Neutralize to pH ~5.0 Cool->Neutralize Purify Purify via Cation-Exchange Chromatography Neutralize->Purify End End: Purified Validoxylamine A Purify->End

Workflow for the preparation of Validoxylamine A.
Trehalase Inhibition Assay (IC50 Determination)

This protocol describes a general method to determine the IC50 value of Validoxylamine A against a purified trehalase enzyme.

Materials:

  • Assay Buffer (e.g., 135 mM Citrate Buffer, pH 5.7)[1]

  • Purified trehalase enzyme solution (0.1 - 0.3 units/mL)[1]

  • Substrate Solution (e.g., 140 mM D-Trehalose in Assay Buffer)[1]

  • Serial dilutions of Validoxylamine A in Assay Buffer

  • Glucose quantification reagent (e.g., DNS reagent or a coupled enzyme assay kit like a glucose oxidase/peroxidase system)[2]

  • Microplate reader or spectrophotometer

  • Incubator (e.g., 37°C)

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of Validoxylamine A in the Assay Buffer to cover a wide range of concentrations (e.g., from 1 µM to 1 pM).

  • Set up Reactions: In a microplate or reaction tubes, prepare the following for each inhibitor concentration, including a "no inhibitor" control:

    • Enzyme Solution

    • A specific volume of the corresponding Validoxylamine A dilution (or buffer for the control).

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a set period (e.g., 10 minutes) at the desired temperature (e.g., 37°C).

  • Initiate Reaction: Add the Substrate Solution to each well/tube to start the reaction.

  • Incubation: Incubate for a fixed time (e.g., 15 minutes) at 37°C.[1]

  • Stop Reaction: Terminate the reaction, for example, by heat inactivation or by adding a stop reagent.[2]

  • Quantify Glucose: Measure the amount of glucose produced in each reaction using a suitable glucose quantification method.[2]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control (which represents 0% inhibition or 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Validoxylamine A that inhibits 50% of the trehalase activity.[1]

G Start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) Setup Set up reactions: Enzyme + Varying [Inhibitor] Start->Setup Preincubate Pre-incubate Setup->Preincubate Add_Substrate Initiate reaction: Add Trehalose Preincubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop Stop Reaction Incubate->Stop Quantify Quantify Glucose Produced Stop->Quantify Plot Plot % Inhibition vs. log[Inhibitor] Quantify->Plot Calculate Calculate IC50 / Ki Plot->Calculate

Experimental workflow for determining inhibitor potency.

Conclusion

Validoxylamine A stands out as a highly potent and specific competitive inhibitor of trehalase. Its mechanism of action, rooted in its structural mimicry of trehalose, leads to significant metabolic disruption in target organisms like fungi and insects. The extensive quantitative and structural data available, coupled with well-defined experimental protocols, solidify its importance as a valuable tool for biochemical research and a foundational molecule for the development of novel, targeted antifungal and insecticidal agents. The absence of trehalose metabolism in mammals further enhances its profile as a safe and effective target for pest and disease management.[1][3]

References

The Biological Activity of Validoxylamine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Validoxylamine A is a potent aminocyclitol inhibitor of the enzyme trehalase (EC 3.2.1.28). It is the active form of the agricultural fungicide and insecticide, validamycin A. This technical guide provides a comprehensive overview of the biological activity of Validoxylamine A, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. The information is intended to serve as a valuable resource for researchers in the fields of biochemistry, drug discovery, and agricultural science.

Validamycin A acts as a pro-drug, which is hydrolyzed by enzymes such as β-glucosidase within the target organism to release the highly active Validoxylamine A.[1][2] The primary molecular target of Validoxylamine A is trehalase, an enzyme responsible for the hydrolysis of trehalose into two glucose molecules. Trehalose is a crucial energy source and osmoprotectant in a wide range of organisms, including fungi, insects, and bacteria.[1] Due to the absence of trehalose metabolism in mammals, trehalase presents an attractive and specific target for the development of safe and effective antifungal and insecticidal agents.[1]

Mechanism of Action: Competitive Inhibition of Trehalase

Validoxylamine A functions as a potent competitive inhibitor of trehalase.[2][3][4] Its structure closely mimics that of the natural substrate, trehalose, allowing it to bind with high affinity to the active site of the enzyme.[1][2] This binding event is stabilized by a network of hydrogen bonds and hydrophobic interactions between Validoxylamine A and the amino acid residues within the enzyme's active site.[1] By occupying the active site, Validoxylamine A prevents the binding and subsequent hydrolysis of trehalose, leading to a disruption of energy metabolism and essential biosynthetic pathways, such as chitin synthesis, in the target organism.[1][5]

The inhibition of trehalase by Validoxylamine A has been shown to be highly specific. Studies have demonstrated no significant inhibitory activity against other glycosidases such as cellulase, pectinases, α-amylase, and α- and β-glucosidases.[5][6]

Quantitative Inhibition Data

The inhibitory potency of Validoxylamine A has been determined against trehalase from various organisms. The data, including inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are summarized in the tables below.

Target OrganismEnzyme SourceInhibition Constant (Ki)IC50Reference(s)
Rhizoctonia solaniTrehalase1.9 x 10⁻⁹ M (1.9 nM)140 nM[5][6]
InsectTrehalase4.3 x 10⁻¹⁰ M (0.43 nM)-[3][4]
Spodoptera lituraTrehalase43 nM-[6]
TermitesTrehalase3.2 µM-[6]
CompoundTarget Organism/EnzymeInhibition Constant (Ki)Reference(s)
Validoxylamine Aβ-glucosidase (honeybee)1.32 mM (Kip)[2]
Validamycin Aβ-glucosidase (honeybee)5.01 mM (Kis)[2]

In Vivo Biological Activity

The potent in vitro inhibition of trehalase by Validoxylamine A translates to significant biological effects in vivo, primarily manifesting as antifungal and insecticidal activities.

Target OrganismAssayDosageEffectReference(s)
Spodoptera litura (tobacco cutworm)Injection10 µ g/last instar larva100% mortality[3][4]
Musca domestica (housefly)Injection2.5 µ g/fly Suppressed activity, 30% mortality in 2 days[7]
Boettcherisca peregrina (fleshfly)Injection2 µ g/fly Decreased activity, no mortality[7]
Calliphora nigribarbis (blowfly)Injection5 µ g/fly Stimulated flight activity[7]
Aphis craccivora-LC50: 39.63 µmol L⁻¹ (for Validoxylamine A oleic acid ester)Insecticidal activity[5]
Target OrganismAssayEC50Reference(s)
Rhizoctonia solaniMycelial Growth Inhibition34.99 µmol L⁻¹[5]
Rhizoctonia solaniMycelial Growth Inhibition0.01 µmol L⁻¹ (for a Validoxylamine A fatty acid ester derivative)[5]

Signaling Pathways

The primary signaling pathway disrupted by Validoxylamine A is the energy metabolism pathway dependent on trehalose hydrolysis. By inhibiting trehalase, Validoxylamine A leads to an accumulation of trehalose and a depletion of glucose, which is essential for cellular processes.[7] This disruption in energy supply can trigger a cascade of downstream effects, ultimately leading to cell growth inhibition and death.[8]

Recent studies have also suggested that the effects of trehalase inhibition may extend to other signaling pathways. For instance, in Rhizoctonia cerealis, treatment with validamycin (the precursor to Validoxylamine A) was found to affect genes related to the MAPK signaling pathway and ribosome synthesis.[9] This suggests that the biological consequences of trehalase inhibition may be more complex than initially understood, involving alterations in key cellular signaling networks that regulate growth and proliferation.

Trehalase_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Target Cell (Fungus/Insect) Validamycin A Validamycin A β-glucosidase β-glucosidase Validamycin A->β-glucosidase Hydrolysis Validoxylamine A Validoxylamine A Trehalase Trehalase Validoxylamine A->Trehalase Inhibits Trehalose Trehalose Trehalose->Trehalase Substrate β-glucosidase->Validoxylamine A Glucose Glucose Trehalase->Glucose Hydrolyzes to Energy Energy Glucose->Energy Chitin Synthesis Chitin Synthesis Glucose->Chitin Synthesis Growth & Survival Growth & Survival Energy->Growth & Survival Chitin Synthesis->Growth & Survival

Mechanism of Action of Validoxylamine A.

Experimental_Workflow_Trehalase_Inhibition cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare Trehalase Solution (from target organism) D Incubate Enzyme with Inhibitor A->D B Prepare Substrate Solution (Trehalose) E Initiate Reaction by adding Substrate B->E C Prepare Inhibitor Solutions (Validoxylamine A at various conc.) C->D D->E F Measure Glucose Production over Time E->F G Plot Reaction Velocity vs. Substrate Concentration F->G H Determine Kinetic Parameters (Vmax, Km) G->H I Calculate Ki/IC50 values H->I

Workflow for Trehalase Inhibition Assay.

Experimental Protocols

Trehalase Activity Assay

A fundamental method to quantify the inhibitory effect of Validoxylamine A on trehalase involves measuring the rate of glucose production from the hydrolysis of trehalose.[10]

  • Reagent Preparation:

    • Assay Buffer: 135 mM Citrate Buffer, pH 5.7.[1]

    • Substrate Solution: 140 mM D-Trehalose dissolved in Assay Buffer.[1]

    • Enzyme Solution: Purified trehalase from the target organism diluted in Assay Buffer to a suitable concentration.

    • Inhibitor Solution: A series of concentrations of Validoxylamine A prepared in Assay Buffer.

  • Assay Procedure:

    • In a microplate well or reaction tube, a defined volume of the enzyme solution is pre-incubated with various concentrations of Validoxylamine A (or buffer for the control) for a specific period at a controlled temperature.

    • The enzymatic reaction is initiated by the addition of the trehalose substrate solution.

    • The reaction is allowed to proceed for a set time and then stopped, often by heat inactivation or the addition of a stopping reagent.

    • The amount of glucose produced is quantified using a suitable method, such as a glucose oxidase-peroxidase coupled assay, which results in a colorimetric change that can be measured spectrophotometrically.

  • Data Analysis:

    • The initial reaction velocities are calculated from the rate of glucose production.

    • To determine the mode of inhibition and the inhibition constant (Ki), kinetic data are collected at various substrate and inhibitor concentrations.

    • The data are then plotted using methods such as the Michaelis-Menten or Lineweaver-Burk plots to determine kinetic parameters like Vmax and Km in the presence and absence of the inhibitor. The Ki value is then calculated from these parameters.

    • For IC50 determination, the enzyme activity is measured at a fixed substrate concentration across a range of inhibitor concentrations. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Antifungal Activity Assay (Mycelial Growth Rate Method)

This in vitro assay is used to determine the efficacy of Validoxylamine A and its derivatives against filamentous fungi.[11]

  • Media and Compound Preparation:

    • Potato Dextrose Agar (PDA) is prepared and autoclaved.

    • Validoxylamine A is dissolved in a sterile solvent and added to the molten PDA at various final concentrations. The same volume of solvent is added to the control plates.

  • Inoculation and Incubation:

    • Mycelial discs of a specific diameter are taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani).

    • A single mycelial disc is placed at the center of each PDA plate (both control and those containing the test compound).

    • The plates are incubated at a suitable temperature (e.g., 25 ± 1 °C) for several days.[11]

  • Data Collection and Analysis:

    • The diameter of the fungal colony is measured at regular intervals until the mycelium in the control group reaches the edge of the plate.

    • The percentage of growth inhibition is calculated for each concentration of the compound relative to the control.

    • The EC50 (Effective Concentration 50), which is the concentration of the compound that causes a 50% reduction in mycelial growth, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Insecticidal Activity Assay (Injection Method)

This in vivo assay assesses the insecticidal effect of Validoxylamine A when administered directly into the insect's body.[3][4]

  • Insect Rearing and Compound Preparation:

    • The target insect species (e.g., Spodoptera litura larvae) are reared under controlled laboratory conditions to a specific developmental stage (e.g., young last instar).

    • Validoxylamine A is dissolved in a suitable sterile solvent (e.g., insect saline) to the desired concentrations.

  • Injection Procedure:

    • A precise volume of the Validoxylamine A solution is injected into each larva using a micro-syringe. Control insects are injected with the solvent alone.

    • The injected larvae are then transferred to individual containers with a food source and maintained under controlled environmental conditions.

  • Data Collection and Analysis:

    • The larvae are observed daily for signs of toxicity, morphological abnormalities, and mortality.

    • Mortality counts are recorded at specific time points (e.g., 24, 48, 72 hours post-injection).

    • The percentage of mortality is calculated for each dose. From this data, values such as the LD50 (Lethal Dose 50) can be determined.

Conclusion

Validoxylamine A is a highly potent and specific competitive inhibitor of trehalase, a key enzyme in the metabolism of many fungi and insects. Its mechanism of action, centered on the disruption of energy supply, leads to significant antifungal and insecticidal activities. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers engaged in the study of trehalase inhibitors and the development of novel pest control agents. Further research into the broader impact of Validoxylamine A on cellular signaling pathways, such as the MAPK pathway, may reveal additional mechanisms contributing to its biological efficacy and open new avenues for its application.

References

The Insecticidal Action of Validoxylamine A: A Technical Guide to its Core Mechanisms and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Validoxylamine A, a potent aminocyclitol glycoside, has emerged as a significant molecule in the exploration of novel insecticides. Its targeted and highly effective mode of action, centered on the inhibition of the essential insect enzyme trehalase, presents a compelling avenue for the development of next-generation pest management strategies. This technical guide provides an in-depth examination of the role of Validoxylamine A in insect mortality, detailing its mechanism of action, downstream physiological consequences, and comprehensive experimental protocols for its evaluation. Quantitative data from various studies are summarized, and key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its insecticidal properties.

Introduction

The continuous challenge of insecticide resistance and the growing demand for more specific and environmentally benign pest control solutions necessitate the identification of novel insecticidal targets. One such target is the enzyme trehalase, which is pivotal to insect physiology. Trehalose, a disaccharide of glucose, is the primary sugar in the hemolymph of most insects, playing a crucial role in energy metabolism, flight, chitin synthesis, and stress response. The enzyme trehalase catalyzes the hydrolysis of trehalose into two molecules of glucose, making this energy reserve available for cellular processes.

Validoxylamine A is a potent and competitive inhibitor of trehalase.[1][2] By blocking this enzyme, Validoxylamine A disrupts the insect's energy balance and essential physiological functions, ultimately leading to mortality. This guide explores the multifaceted role of Validoxylamine A as an insecticide, offering a technical resource for researchers engaged in the study and development of trehalase inhibitors for pest control.

Mechanism of Action: Trehalase Inhibition and its Consequences

The primary insecticidal activity of Validoxylamine A stems from its potent and specific inhibition of trehalase.

Competitive Inhibition of Trehalase

Validoxylamine A acts as a structural analog of trehalose, allowing it to bind with high affinity to the active site of the trehalase enzyme. This binding is competitive, meaning it directly competes with the natural substrate, trehalose, thereby preventing its hydrolysis into glucose.[2] The inhibition is highly potent, with reported inhibition constants (Ki) in the nanomolar range for various insect trehalases.[3]

Downstream Physiological Effects

The inhibition of trehalase by Validoxylamine A initiates a cascade of detrimental downstream effects:

  • Disruption of Energy Metabolism: By preventing the breakdown of trehalose, Validoxylamine A deprives the insect of its primary source of readily available energy. This energy deficit impacts numerous physiological processes, including flight, feeding, and overall mobility.

  • Impaired Chitin Synthesis: The glucose derived from trehalose hydrolysis is a crucial precursor for the synthesis of chitin, a vital component of the insect's exoskeleton and peritrophic membrane. Inhibition of trehalase leads to a reduction in chitin synthesis, resulting in molting defects, morphological abnormalities, and a compromised cuticle.[4]

  • Inhibition of Juvenile Hormone Biosynthesis and Vitellogenesis: Recent studies have revealed a more complex impact of trehalase inhibition. The energy deficit caused by Validoxylamine A can lead to a reduction in the biosynthesis of juvenile hormone (JH), a key regulator of insect development and reproduction.[1] This, in turn, can suppress vitellogenesis, the process of yolk protein formation, leading to reduced fecundity and oocyte development.[1]

Quantitative Data on Validoxylamine A Activity

The following tables summarize the quantitative data on the inhibitory and insecticidal activity of Validoxylamine A from various studies.

Table 1: In Vitro Inhibition of Trehalase by Validoxylamine A

Insect SpeciesEnzyme SourceInhibition Constant (Ki)Reference
Spodoptera litura (Tobacco Cutworm)Larval Homogenate4.3 x 10⁻¹⁰ M[2]
Spodoptera lituraNot Specified43 nM[3]

Table 2: Insecticidal Activity of Validoxylamine A

| Insect Species | Application Method | Dose | Mortality | Reference | | --- | --- | --- | --- | | Spodoptera litura (Last Instar Larvae) | Injection | 10 µ g/larva | 100% |[2] | | Bombyx mori (Silkworm) | Not Specified | Not Specified | Lethal Activity Observed |[3] | | Mamestra brassicae (Cabbage Moth) | Not Specified | Not Specified | Lethal Activity Observed |[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the insecticidal properties of Validoxylamine A.

Insect Bioassay for Determination of Lethal Concentration (LC50)

This protocol outlines a general method for determining the LC50 of Validoxylamine A against a target insect species using a diet incorporation method.

Objective: To determine the concentration of Validoxylamine A that is lethal to 50% of a test population of insects.

Materials:

  • Validoxylamine A

  • Artificial diet for the target insect species

  • Rearing containers for insects

  • Acetone or other suitable solvent

  • Distilled water

  • Micropipettes

  • Beakers and flasks

  • Vortex mixer

  • Incubator or environmental chamber with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Validoxylamine A in a suitable solvent (e.g., distilled water or acetone).

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of at least five concentrations. A control group with the solvent alone should also be prepared.

  • Diet Incorporation: Incorporate each concentration of Validoxylamine A into the artificial diet. Ensure thorough mixing to achieve a homogenous distribution.

  • Insect Exposure: Place a known number of insects (e.g., 20-30 larvae of a specific instar) into each rearing container with the treated diet.

  • Incubation: Maintain the insects under controlled environmental conditions suitable for the species.

  • Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 24, 48, 72, and 96 hours). An insect is considered dead if it is unable to move when gently prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence limits.[5]

Trehalase Activity Inhibition Assay

This protocol describes a method to measure the inhibitory effect of Validoxylamine A on trehalase activity from insect tissue.

Objective: To quantify the inhibition of trehalase activity by Validoxylamine A in vitro.

Materials:

  • Insect tissue (e.g., fat body, midgut)

  • Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 6.5)

  • Validoxylamine A

  • Trehalose solution (substrate)

  • Glucose oxidase-peroxidase (GOPOD) reagent for glucose quantification

  • Spectrophotometer

  • Microcentrifuge

  • Water bath

Procedure:

  • Enzyme Preparation:

    • Dissect the target tissue from the insect on ice.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 4°C to pellet cellular debris.

    • Collect the supernatant containing the trehalase enzyme.

  • Inhibition Assay:

    • Prepare a series of dilutions of Validoxylamine A in the homogenization buffer.

    • In separate microcentrifuge tubes, pre-incubate the enzyme extract with each concentration of Validoxylamine A (and a control with buffer only) for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the trehalose substrate to each tube.

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Glucose Quantification:

    • Centrifuge the tubes to pellet any precipitated protein.

    • Take an aliquot of the supernatant and add it to the GOPOD reagent.

    • Incubate at 37°C for a specified time (e.g., 20 minutes) to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 505 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the amount of glucose produced in each reaction using a glucose standard curve.

    • Determine the percentage of trehalase inhibition for each concentration of Validoxylamine A relative to the control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined using Michaelis-Menten kinetics and Lineweaver-Burk plots.[1]

Chitin Content Assay

This protocol provides a method to measure the effect of Validoxylamine A on the chitin content in insects.

Objective: To quantify the chitin content in insects following treatment with Validoxylamine A.

Materials:

  • Insects (treated with Validoxylamine A and control)

  • Potassium hydroxide (KOH) solution

  • Ethanol

  • Sodium nitrite solution

  • Ammonium sulfamate solution

  • 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) solution

  • Ferric chloride (FeCl3) solution

  • Spectrophotometer

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Homogenize whole insects or specific tissues in distilled water.

  • Chitin Hydrolysis:

    • Add KOH solution to the homogenate and heat to deacetylate the chitin to chitosan.

    • Cool the samples and add ethanol to precipitate the chitosan.

    • Centrifuge to pellet the chitosan and wash the pellet with ethanol.

  • Colorimetric Reaction:

    • Resuspend the pellet in water and add sodium nitrite to depolymerize the chitosan.

    • Add ammonium sulfamate to remove excess nitrous acid.

    • Add MBTH solution, which reacts with the depolymerized products.

    • Add FeCl3 solution to develop a colored complex.

  • Quantification:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 650 nm).

    • Calculate the chitin content using a standard curve prepared with known amounts of glucosamine.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the action of Validoxylamine A.

G cluster_inhibition Mechanism of Action cluster_downstream Downstream Physiological Effects Validoxylamine_A Validoxylamine A Trehalase Trehalase (Enzyme) Validoxylamine_A->Trehalase Competitive Inhibition Glucose Glucose (x2) Trehalase->Glucose Hydrolysis Trehalose Trehalose Trehalose->Trehalase Substrate Energy_Deficit Energy Deficit Chitin_Synthesis_Pathway Chitin Synthesis Pathway Glucose->Chitin_Synthesis_Pathway Precursor Energy_Deficit->Chitin_Synthesis_Pathway Reduced Precursors JH_Biosynthesis Juvenile Hormone (JH) Biosynthesis Energy_Deficit->JH_Biosynthesis Inhibition Mortality Insect Mortality Energy_Deficit->Mortality Metabolic Collapse Chitin_Synthesis_Pathway->Mortality Molting Defects Vitellogenesis Vitellogenesis JH_Biosynthesis->Vitellogenesis Suppression Vitellogenesis->Mortality Reproductive Failure G start Start: Prepare Validoxylamine A and Insect Artificial Diet prep_conc Prepare Serial Dilutions of Validoxylamine A start->prep_conc incorp_diet Incorporate into Artificial Diet prep_conc->incorp_diet expose_insects Expose Insects to Treated Diet (n=20-30/rep) incorp_diet->expose_insects incubate Incubate under Controlled Conditions expose_insects->incubate record_mortality Record Mortality at 24, 48, 72, 96h incubate->record_mortality data_analysis Data Analysis: - Abbott's Correction - Probit Analysis record_mortality->data_analysis lc50 Determine LC50 Value data_analysis->lc50 G start Start: Prepare Insect Tissue Homogenate (Enzyme Source) pre_incubate Pre-incubate Enzyme with Validoxylamine A Dilutions start->pre_incubate add_substrate Add Trehalose Substrate to Initiate Reaction pre_incubate->add_substrate incubate_reaction Incubate at Optimal Temperature add_substrate->incubate_reaction stop_reaction Stop Reaction (e.g., Heat Inactivation) incubate_reaction->stop_reaction quantify_glucose Quantify Glucose Production (e.g., GOPOD Assay) stop_reaction->quantify_glucose data_analysis Data Analysis: - % Inhibition Calculation - IC50/Ki Determination quantify_glucose->data_analysis result Determine Inhibitory Potency data_analysis->result

References

Validoxylamine A as a Plant Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Validoxylamine A, the bioactive core of the aminoglycoside antibiotic Validamycin A, is increasingly recognized for its potent role as a plant activator. Unlike traditional fungicides that directly target pathogens, Validoxylamine A stimulates the plant's innate immune system, priming it for a more robust and rapid defense response against a broad spectrum of pathogens. This technical guide provides an in-depth overview of the molecular mechanisms underpinning Validoxylamine A's activity, with a focus on its modulation of key defense signaling pathways. Quantitative data on its efficacy, detailed experimental protocols, and visual representations of the involved biological cascades are presented to support further research and development in this promising area of crop protection.

Introduction to Validoxylamine A

Validoxylamine A is an aminocyclitol and the core bioactive component of Validamycin A, an antibiotic produced by Streptomyces hygroscopicus.[1] While Validamycin A has been historically used as a fungicide, particularly against rice sheath blight caused by Rhizoctonia solani, its mode of action extends beyond direct antimicrobial activity. In the plant, Validamycin A is hydrolyzed by glycosidases to release Validoxylamine A, which then acts as a potent elicitor of plant defense responses.[1] This induced resistance is systemic and effective against both biotrophic and necrotrophic pathogens, making Validoxylamine A a valuable subject for the development of novel plant activators.

Mechanism of Action: A Dual-Pronged Defense Activation

Validoxylamine A enhances plant immunity by strategically modulating two of the most critical defense signaling pathways: the Salicylic Acid (SA) pathway and the Jasmonic Acid/Ethylene (JA/ET) pathway. The ability to induce both, often antagonistic, pathways is a key factor in its efficacy against a wide range of pathogens with different infection strategies.

The Salicylic Acid (SA) Signaling Pathway

The SA pathway is a cornerstone of plant defense, primarily against biotrophic and hemibiotrophic pathogens. Validoxylamine A treatment leads to the accumulation of SA and the subsequent expression of Pathogenesis-Related (PR) genes, such as PR-1, PR-2, and PR-5.[2] This response is crucial for establishing Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity throughout the plant.

A critical component in the SA signaling cascade is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein. Research has demonstrated that the resistance induced by Validoxylamine A is largely dependent on NPR1. In Arabidopsis thaliana mutants lacking a functional NPR1 gene, the protective effects of Validoxylamine A against pathogens like Pseudomonas syringae are significantly diminished.[2][3]

The Jasmonic Acid/Ethylene (JA/ET) Signaling Pathway

The JA/ET pathway is predominantly involved in defense against necrotrophic pathogens and herbivorous insects. Validoxylamine A has been shown to trigger this pathway, leading to the expression of marker genes such as PDF1.2 (PLANT DEFENSIN 1.2). The activation of the JA/ET pathway is also dependent on NPR1, highlighting a complex crosstalk between these signaling networks.[2] Studies using Arabidopsis mutants have shown that the resistance to the necrotrophic fungus Botrytis cinerea induced by Validoxylamine A is compromised in jar1 (jasmonate resistant 1) and ein2 (ethylene insensitive 2) mutants, confirming the involvement of this pathway.[2]

Quantitative Data on Efficacy

The application of Validoxylamine A (often applied as its precursor, Validamycin A) elicits quantifiable physiological and molecular defense responses in plants.

Induction of Early Defense Responses

A hallmark of plant defense activation is the rapid production of Reactive Oxygen Species (ROS), often referred to as the "oxidative burst," and the deposition of callose at the site of potential pathogen entry.

Table 1: Effect of Validamycin A on ROS Burst and Callose Deposition in Arabidopsis thaliana

Concentration of Validamycin A (µg/mL)H₂O₂ Level (relative to control)Callose Deposition (relative to control)
1IncreasedIncreased
10Markedly IncreasedMarkedly Increased
100Markedly IncreasedMarkedly Increased

Data interpreted from qualitative and semi-quantitative results presented in existing literature. Precise fold-changes are not consistently reported across studies.[2]

Upregulation of Defense-Related Gene Expression

Validoxylamine A treatment leads to the transcriptional upregulation of key defense-related genes.

Table 2: Relative Expression of Defense Marker Genes in Plants Treated with Validamycin A

GenePathwayPlant SpeciesFold Change (relative to control)
PR-1SAArabidopsis thaliana, TomatoUpregulated
PR-2SAArabidopsis thaliana, TomatoUpregulated
PR-5SAArabidopsis thaliana, TomatoUpregulated
PDF1.2JA/ETArabidopsis thalianaUpregulated

Note: Specific fold-change values are dependent on the concentration of Validoxylamine A, the timing of measurement post-treatment, and the specific plant-pathogen system. The data indicates a general trend of upregulation.

Induction of Phytoalexin Production

Phytoalexins are low molecular weight antimicrobial compounds that accumulate in plants after exposure to biotic or abiotic stress. Validoxylamine A treatment can enhance the production of these defense compounds.

Table 3: Effect of Validoxylamine A on Phytoalexin Accumulation in Rice

PhytoalexinEffect of Validoxylamine A Treatment
SakuranetinIncreased Accumulation
Momilactone AIncreased Accumulation

This is an anticipated effect based on the activation of defense pathways known to regulate phytoalexin biosynthesis. Direct quantitative data linking Validoxylamine A to specific phytoalexin levels is an area for further research.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Validoxylamine A as a plant activator.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., ecotype Col-0) is a common model organism.

  • Growth Medium: Murashige and Skoog (MS) medium supplemented with sucrose and solidified with agar is standard for in vitro studies.

  • Growth Conditions: Plants are typically grown in a controlled environment with a 16-hour light/8-hour dark photoperiod at approximately 22-24°C.

Validoxylamine A Treatment
  • Preparation: Prepare a stock solution of Validamycin A (which will be converted to Validoxylamine A in planta) in sterile distilled water.

  • Application: For soil-grown plants, apply the solution as a soil drench or a foliar spray. For seedlings on agar plates, the compound can be added directly to the growth medium.

  • Concentrations: A range of concentrations should be tested, for example, 0, 1, 10, 50, and 100 µg/mL, to determine dose-dependent effects.

Reactive Oxygen Species (ROS) Burst Assay (Luminol-Based)

This protocol is adapted for detecting the production of H₂O₂ in leaf discs.

  • Sample Preparation: Use a cork borer to excise leaf discs from 4-5 week old Arabidopsis plants.

  • Incubation: Float the leaf discs in sterile water in a 96-well plate overnight in the dark to reduce wounding-induced ROS.

  • Assay Solution: Prepare a solution containing luminol (e.g., 100 µM) and horseradish peroxidase (e.g., 20 µg/mL).

  • Measurement: Replace the water with the assay solution containing the desired concentration of Validoxylamine A. Immediately measure luminescence using a plate reader. Measurements should be taken kinetically over a period of 60-90 minutes.

Callose Deposition Staining (Aniline Blue)
  • Sample Collection: Collect leaves from treated and control plants.

  • Fixing and Clearing: Submerge the leaves in a solution of ethanol and acetic acid (3:1 v/v) overnight to fix the tissue and remove chlorophyll.

  • Staining: Rehydrate the leaves through an ethanol series (e.g., 70%, 50%, 30%) and then wash with phosphate buffer (pH 8.0). Stain the leaves with 0.01% aniline blue in phosphate buffer for 1-2 hours in the dark.

  • Visualization: Mount the stained leaves on a microscope slide in 50% glycerol and observe under a UV epifluorescence microscope. Callose deposits will fluoresce bright yellow-green.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Harvest leaf tissue from treated and control plants at specific time points after treatment and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin).

  • Data Analysis: Perform the qPCR on a real-time PCR system. Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways activated by Validoxylamine A.

ValidoxylamineA_Signaling cluster_SA Salicylic Acid (SA) Pathway cluster_JA_ET Jasmonic Acid/Ethylene (JA/ET) Pathway SA Salicylic Acid Accumulation NPR1_cyt NPR1 (cytoplasm) SA->NPR1_cyt induces monomerization NPR1_nuc NPR1 (nucleus) NPR1_cyt->NPR1_nuc translocation TGA TGA Transcription Factors NPR1_nuc->TGA activates PR_Genes PR-1, PR-2, PR-5 Gene Expression TGA->PR_Genes induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR JA_ET JA/ET Signaling JAR1_EIN2 JAR1 / EIN2 JA_ET->JAR1_EIN2 PDF1_2 PDF1.2 Gene Expression JAR1_EIN2->PDF1_2 dependent on NPR1 Necrotroph_Resistance Resistance to Necrotrophs PDF1_2->Necrotroph_Resistance VAA Validoxylamine A VAA->SA VAA->JA_ET

Caption: Validoxylamine A signaling pathways.

Experimental_Workflow start Plant Treatment with Validoxylamine A ros ROS Burst Assay (Luminol) start->ros callose Callose Staining (Aniline Blue) start->callose gene_expression Gene Expression Analysis (qRT-PCR) start->gene_expression pathogen_assay Pathogen Challenge Assay start->pathogen_assay ros_data Quantitative ROS Levels ros->ros_data callose_data Visualization and Quantification of Callose callose->callose_data gene_data Fold Change in Defense Gene Expression gene_expression->gene_data disease_data Disease Severity/ Pathogen Growth pathogen_assay->disease_data conclusion Assessment of Plant Activator Efficacy ros_data->conclusion callose_data->conclusion gene_data->conclusion disease_data->conclusion

References

An In-depth Technical Guide on the Structure-Activity Relationship of Validoxylamine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Validoxylamine A is a potent competitive inhibitor of the enzyme trehalase, which is crucial for the metabolism of trehalose, a key energy source in many fungi and insects. This property makes Validoxylamine A and its derivatives promising candidates for the development of novel fungicides and insecticides. Understanding the structure-activity relationship (SAR) of Validoxylamine A is paramount for designing more effective and selective inhibitors. This technical guide provides a comprehensive overview of the SAR of Validoxylamine A, detailing quantitative inhibition data, experimental protocols for key assays, and visual representations of relevant pathways and workflows.

Validoxylamine A is the active form of the prodrug Validamycin A. In the target organism, Validamycin A is hydrolyzed by enzymes like β-glucosidase to release Validoxylamine A, which then exerts its inhibitory effect on trehalase.[1]

Structure-Activity Relationship of Validoxylamine A and its Analogs

The inhibitory potency of Validoxylamine A analogs is highly dependent on the nature and position of substituents on its core structure. The following table summarizes the available quantitative data on the trehalase inhibitory activity of Validoxylamine A and its derivatives.

Compound/AnalogModificationTarget Organism/EnzymeIC50KiCitation(s)
Validoxylamine A -Pig Kidney Trehalase2.4 x 10-9 M-[2]
Validoxylamine A -Insect Trehalase-4.3 x 10-10 M[3]
Validoxylamine A -Rhizoctonia solani Trehalase140 nM1.9 nM[1]
Validamycin A Glucosylated prodrugPig Kidney Trehalase2.5 x 10-4 M-[2]
Validamycin A Glucosylated prodrugRhizoctonia solani Trehalase72 µM-[1]
3-O-β-D-glucopyranosylvalidoxylamine A Glucoside at C-3Rhizoctonia solani TrehalaseActivity not seriously lost-[4]
6'-O-β-D-glucopyranosylvalidoxylamine A Glucoside at C-6'Rhizoctonia solani TrehalaseComplete loss of activity-[4]
Other mono-β-D-glucosides Glucosides at various positionsRhizoctonia solani TrehalaseGenerally diminished activity-[4]

Key SAR Insights:

  • The core Validoxylamine A structure is essential for high-potency inhibition. Validoxylamine A consistently demonstrates significantly lower IC50 and Ki values compared to its prodrug, Validamycin A.[1][2]

  • Glycosylation generally reduces activity. The attachment of a D-glucosyl residue to Validoxylamine A tends to decrease its inhibitory effect on trehalase.[4]

  • The position of substitution is critical. Substitution at the C-6' position of the valienamine moiety leads to a complete loss of trehalase inhibitory activity, suggesting this region is crucial for binding to the enzyme's active site. In contrast, substitution at the C-3 position of the validamine moiety is well-tolerated, indicating this position may be more amenable to modification for tuning pharmacokinetic properties.[4]

Experimental Protocols

Trehalase Activity Assay

A common method to determine trehalase activity and the inhibitory potency of compounds like Validoxylamine A involves measuring the amount of glucose produced from the enzymatic hydrolysis of trehalose.

Principle:

Trehalase catalyzes the following reaction: Trehalose + H₂O → 2 Glucose

The rate of glucose production is proportional to the trehalase activity. The concentration of the inhibitor required to reduce the enzyme activity by 50% is the IC50 value. The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to the Michaelis constant (Km) are known.[5]

Typical Protocol:

  • Enzyme Preparation: A crude or purified trehalase enzyme preparation is obtained from the target organism (e.g., fungal mycelia, insect tissues).

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., sodium acetate buffer, pH 5.5), a known concentration of trehalose (substrate), and the enzyme preparation.

  • Inhibitor Addition: For inhibition studies, varying concentrations of the test compound (e.g., Validoxylamine A or its analog) are added to the reaction mixture.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation (e.g., boiling for 5-10 minutes).

  • Glucose Quantification: The amount of glucose produced is quantified using a suitable method, such as:

    • Glucose Oxidase-Peroxidase (GOPOD) Assay: This is a colorimetric method where glucose is oxidized by glucose oxidase to produce gluconic acid and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product, which is measured spectrophotometrically.

    • Coupled Enzyme Assay: Glucose is phosphorylated by hexokinase to glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is measured.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Synthesis of Validoxylamine A Derivatives

The synthesis of Validoxylamine A analogs is crucial for exploring the SAR. A common strategy for creating derivatives, such as the mono-β-D-glucosides, involves a combination of chemical and microbial methods.

Example: Synthesis of 2-O-, 4-O-, 4'-O-, and 7'-O-β-D-glucopyranosylvalidoxylamine A

These compounds have been prepared by microbial β-glycosylation of Validoxylamine A using strains of Rhodotorula sp.[6]

Example: Semisynthesis of 7-O- and 6'-O-β-D-glucopyranosylvalidoxylamine A

A multi-step chemoenzymatic approach has been employed for these derivatives. For instance, the synthesis of the 7-O-glucoside involves the microbial formation of 7-O-β-D-glucopyranosylvalidamine, followed by chemical oxidation of the primary amine to a ketone, and subsequent coupling with valienamine.[6]

Signaling Pathways and Experimental Workflows

SAR_Logic

Experimental_Workflow

References

Validoxylamine A Derivatives: A Technical Guide to Synthesis, Biological Activities, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Validoxylamine A, the bioactive core of the validamycin antibiotic complex, is a potent inhibitor of the enzyme trehalase.[1][2] This activity disrupts essential energy metabolism in various fungi and insects, positioning Validoxylamine A as a valuable lead compound in the development of agrochemicals and potential therapeutic agents.[1][3] However, to enhance its biological efficacy, specificity, and physicochemical properties, significant research has been dedicated to the synthesis and evaluation of its derivatives. This technical guide provides an in-depth overview of Validoxylamine A derivatives, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. It summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes complex pathways and workflows to support researchers, scientists, and professionals in the field of drug and pesticide development.

Introduction

Validoxylamine A (VAA) is an aminocyclitol derived from the microbial fermentation of Streptomyces hygroscopicus.[2][4] It is most commonly obtained by the acid-catalyzed or enzymatic hydrolysis of Validamycin A, its parent compound.[1][5] VAA's primary mechanism of action is the competitive inhibition of trehalase (EC 3.2.1.28), an enzyme that hydrolyzes trehalose into two molecules of glucose.[2][6] As trehalose is a critical energy storage sugar in fungi and insects, its inhibition leads to metabolic disruption and growth retardation.[2] The structural similarity of VAA to trehalose allows it to effectively bind to the enzyme's active site.[1]

The derivatization of the VAA core structure is a key strategy to overcome limitations and enhance its bioactivity. Modifications aim to improve uptake by target organisms, increase potency, and broaden the spectrum of activity.[1] Research has primarily focused on glycosylation and esterification, leading to the development of derivatives with significantly improved antifungal and insecticidal properties.[1][7]

Synthesis of Validoxylamine A Derivatives

The generation of novel VAA derivatives employs a range of chemical and biological methods, starting from the parent compound, Validamycin A.

  • Preparation of Validoxylamine A: The foundational step is the hydrolysis of Validamycin A to yield VAA. This can be achieved through acid-mediated deglycosylation or, for a more targeted approach, using enzymes like β-glucosidase.[5]

  • Glucoside Derivatives: All eight possible mono-β-D-glucosides of VAA have been prepared using a combination of microbial β-glycosylation with Rhodotorula sp., semi-synthetic pathways, and direct chemical synthesis.[8]

  • Fatty Acid Ester Derivatives (VAFAEs): A series of novel VAA fatty acid esters have been synthesized via enzymatic esterification using Novozym 435, an immobilized lipase, with various fatty acids as acyl donors.[1]

  • Novel Valiolamine Derivatives: Compounds such as Validoxylamine G are produced through the cultivation of specific microbial strains, like Streptomyces hygroscopicus var. limoneus, which naturally synthesize these unique structures.[4]

Synthesis_of_VAA_Derivatives General Synthesis Strategies for VAA Derivatives Validamycin_A Validamycin A VAA Validoxylamine A (VAA) Validamycin_A->VAA Hydrolysis (Acid or Enzymatic) Glucosides Mono-β-D-Glucoside Derivatives VAA->Glucosides Microbial / Chemical Glycosylation Esters Fatty Acid Ester Derivatives (VAFAEs) VAA->Esters Enzymatic Esterification Other_Derivatives Other Derivatives (e.g., Validoxylamine G) Microbial_Production Microbial Production (e.g., S. hygroscopicus) Microbial_Production->Other_Derivatives Fermentation SAR_of_VAA_Derivatives Structure-Activity Relationship (SAR) Highlights VAA_Core {Validoxylamine A Core |  N-linked Cyclitols} Glucosylation Glucosylation C-3 / C-4 / C-5': Strong Antifungal Activity C-6': Complete Loss of Activity VAA_Core->Glucosylation Modification Type Esterification Esterification (Fatty Acids) General: Increased Antifungal & Insecticidal Potency Long Chain (e.g., Pentadecanoic): Drastically lower EC50 VAA_Core->Esterification Modification Type Trehalase_Inhibition_Pathway Mechanism of Trehalase Inhibition by VAA Derivatives Trehalose Trehalose (Storage Sugar) Trehalase Trehalase Enzyme Trehalose->Trehalase Glucose Glucose (Energy) Trehalase->Glucose Metabolism Cellular Metabolism & Growth Glucose->Metabolism VAA Validoxylamine A Derivatives Block X VAA->Block Block->Trehalase Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of Validoxylamine A from Validamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Validoxylamine A is a potent trehalase inhibitor and the active form of the antifungal and insecticidal agent Validamycin A.[1] The synthesis of Validoxylamine A from its precursor, Validamycin A, is a critical step for further research into its biological activities and for the development of new therapeutic agents. This document provides detailed protocols for two primary methods of synthesizing Validoxylamine A from Validamycin A: enzymatic hydrolysis and chemical synthesis. The protocols are based on established methodologies and are intended to provide researchers with a comprehensive guide for laboratory-scale synthesis.

Introduction

Validamycin A acts as a pro-drug, which is converted into the more biologically active Validoxylamine A within the target organism.[1] This conversion involves the cleavage of a glycosidic bond to release the core Validoxylamine A structure. Understanding and replicating this conversion in a laboratory setting is essential for structure-activity relationship studies, the development of derivatives, and the production of analytical standards. The following sections detail two effective methods for this synthetic transformation.

Data Presentation

Table 1: Summary of Chemical Synthesis Parameters

ParameterValueReference
Starting MaterialValidamycin A[2]
ReagentsN-Bromosuccinimide (NBS), Palladium catalyst[2]
SolventDeionized Water[2]
Reaction Time (Step 1)4 hours[2]
Reaction Temperature (Step 1)25 °C[2]
Reaction Time (Step 2)4 hours[2]
Reaction Temperature (Step 2)50 °C[2]
Hydrogen Pressure (Step 2)5 MPa (approx. 37503.8 Torr)[2]
Purification MethodIon Exchange Chromatography[2]
Final Product Purity96.4% (by HPLC)[2]

Table 2: Summary of Enzymatic Hydrolysis Parameters

ParameterValueReference
Starting MaterialValidamycin A[3]
Biocatalystβ-glucosidase from honeybees (Apis cerana Fabr.)[3]
Optimal pH Range5.0 - 7.5[3]
Optimal Temperature Range30 - 40 °C[3]
Substrate Inhibition Constant (Ki)5.01 mM[3]
Product Inhibition Constant (Kip)1.32 mM (competitive)[3]

Experimental Protocols

Protocol 1: Chemical Synthesis of Validoxylamine A

This protocol is a two-step chemical process involving bromination followed by catalytic hydrogenation.[2]

Materials:

  • Validamycin A (referred to as "Jinggangmycin" in the source)

  • N-Bromosuccinimide (NBS)

  • Supported Palladium (Pd) catalyst

  • Deionized water

  • Ammonia solution (0.5 mol/L)

  • Ion exchange column (e.g., D113, NH4+ type)

  • 1000 mL reaction flask

  • 1000 mL hydrogenation reactor

  • Stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum oven

Procedure:

Step 1: Bromination

  • To a 1000 mL flask, add 100 g of Validamycin A, 80 g of N-Bromosuccinimide (NBS), and 500 mL of deionized water.

  • Stir the reaction mixture at 25 °C for 4 hours.

  • After the reaction, dilute the mixture with deionized water to a total volume of 5000 mL.

  • Load the diluted solution onto a 1500 mL ion exchange column (NH4+ type).

  • Wash the column with 5000 mL of deionized water.

  • Elute the product with 4500 mL of 0.5 mol/L ammonia water.

  • Collect the fractions containing the intermediate product.

  • Concentrate the collected fractions to dryness under reduced pressure to obtain the intermediate.

Step 2: Hydrogenation

  • Dissolve the dried intermediate in 500 mL of deionized water and place it in a 1000 mL hydrogenation reactor.

  • Add 5 g of a supported Palladium (Pd) catalyst to the reactor.

  • Pressurize the reactor with hydrogen gas to 5 MPa.

  • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • After the reaction is complete, filter off the solid catalyst.

  • Dilute the filtrate 10-fold with deionized water and load it onto the ion exchange column.

  • Wash the column with 5000 mL of deionized water.

  • Elute the final product with 4500 mL of 0.5 mol/L ammonia water.

  • Collect the fractions containing Validoxylamine A.

  • Concentrate the collected fractions under reduced pressure and dry under vacuum at 45 °C to obtain pure Validoxylamine A.

  • Analyze the purity of the final product by HPLC. A purity of 96.4% has been reported using this method.[2]

Protocol 2: Enzymatic Synthesis of Validoxylamine A

This protocol utilizes the enzymatic activity of β-glucosidase from honeybees to hydrolyze Validamycin A.[3]

Materials:

  • Validamycin A

  • β-glucosidase (extracted and purified from honeybees, Apis cerana Fabr.)

  • Phosphate buffer (pH range 5.0 - 7.5)

  • Incubator or water bath (30 - 40 °C)

  • Reaction vessels

  • Analytical equipment for monitoring the reaction (e.g., HPLC)

Procedure:

  • Enzyme Preparation: Extract and purify β-glucosidase from honeybees according to established biochemical procedures.

  • Reaction Setup: In a suitable reaction vessel, dissolve Validamycin A in a phosphate buffer (within the optimal pH range of 5.0 - 7.5) to a desired concentration. Note the substrate inhibition at higher concentrations (Ki = 5.01 mM).

  • Enzymatic Reaction: Add the purified β-glucosidase to the substrate solution. The optimal temperature for the reaction is between 30 and 40 °C.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the hydrolysis of Validamycin A to Validoxylamine A using a suitable analytical method such as HPLC. Be aware of potential product inhibition (competitive, Kip = 1.32 mM).

  • Reaction Termination and Purification: Once the reaction has reached completion (or equilibrium), terminate the reaction by denaturing the enzyme (e.g., by heating or pH change). The product, Validoxylamine A, can then be purified from the reaction mixture using standard chromatographic techniques, such as ion exchange or size exclusion chromatography.

Mandatory Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Hydrolysis ValA_chem Validamycin A Intermediate Brominated Intermediate ValA_chem->Intermediate NBS, H2O, 25°C, 4h ValoxyA_chem Validoxylamine A Intermediate->ValoxyA_chem H2, Pd catalyst, 50°C, 4h ValA_enz Validamycin A ValoxyA_enz Validoxylamine A ValA_enz->ValoxyA_enz β-glucosidase, pH 5.0-7.5, 30-40°C

Caption: Synthetic pathways for Validoxylamine A production.

Logical Relationship of Components

Relationship_Diagram ValidamycinA Validamycin A (Pro-drug) Conversion Cleavage of Glycosidic Bond ValidamycinA->Conversion Hydrolysis ValidoxylamineA Validoxylamine A (Active Form) Conversion->ValidoxylamineA Inhibition Inhibition ValidoxylamineA->Inhibition Trehalase Trehalase Enzyme Trehalase->Inhibition

Caption: Validoxylamine A's role as an active inhibitor.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Validoxylamine A

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note outlines a proposed method for the analysis of Validoxylamine A using High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization. Due to the absence of a strong chromophore in Validoxylamine A, a derivatization step is essential for sensitive UV detection. This document provides a detailed protocol for researchers, scientists, and drug development professionals, covering sample preparation, derivatization, and chromatographic conditions. The presented method is intended as a starting point for method development and validation.

Introduction

Validoxylamine A is an aminocyclitol compound that acts as an intermediate in the biosynthesis of the antifungal antibiotic and insecticide, validamycin A.[1] It functions as an inhibitor of trehalase.[2] Accurate and sensitive quantification of Validoxylamine A is crucial for monitoring fermentation processes, studying its biosynthesis, and for quality control in drug development.

Direct analysis of Validoxylamine A by HPLC with UV detection is challenging due to its lack of a significant UV-absorbing chromophore.[3][4] To overcome this limitation, pre-column derivatization with a reagent that introduces a chromophoric tag is a widely used and effective strategy.[3][4] This application note describes a reverse-phase HPLC (RP-HPLC) method for the analysis of Validoxylamine A following derivatization.

Experimental

2.1. Reagents and Materials

  • Validoxylamine A analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Derivatization reagent (e.g., 9-fluorenylmethyl chloroformate - FMOC-Cl)

  • Borate buffer (0.1 M, pH 9.0)

  • Sample diluent (e.g., Water:Acetonitrile, 80:20 v/v)

2.2. Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary pump

  • Autosampler

  • Thermostatted column compartment

  • UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

2.3. Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development:

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm (following derivatization with FMOC-Cl)
Injection Volume 10 µL

Table 1: Proposed Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
31.0955
40.0955

Protocols

3.1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Validoxylamine A analytical standard and dissolve it in 10 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2. Sample Preparation (from Fermentation Broth)

  • Centrifuge the fermentation broth sample to pellet cells and other insoluble materials.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • The filtered supernatant can be directly used for derivatization or further diluted with the sample diluent if the concentration of Validoxylamine A is expected to be high.

3.3. Pre-column Derivatization Protocol

  • To 100 µL of the standard solution or prepared sample in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).

  • Add 200 µL of the derivatizing reagent solution (e.g., 10 mM FMOC-Cl in acetonitrile).

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at room temperature for 15 minutes.

  • Add 100 µL of a quenching reagent (e.g., 0.1 M glycine) to react with the excess derivatizing reagent.

  • Vortex for 30 seconds.

  • Filter the derivatized solution through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the filtered solution into the HPLC system for analysis.

Results and Discussion

4.1. Method Performance Characteristics (Hypothetical Data)

The performance of the HPLC method should be evaluated through a validation process. The following table presents hypothetical data for key validation parameters.

Table 2: Hypothetical Method Validation Parameters

ParameterResult
Retention Time ~ 15.2 min
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Pre-column Derivatization cluster_analysis HPLC Analysis A Fermentation Broth Sample B Centrifuge & Filter A->B E Prepared Sample B->E C Validoxylamine A Standard D Prepare Working Standards C->D F Standard Solutions D->F G Add Borate Buffer (pH 9.0) E->G F->G H Add Derivatization Reagent (FMOC-Cl) G->H I Incubate H->I J Quench Reaction I->J K Filter into HPLC Vial J->K L Inject into HPLC System K->L M C18 Reverse-Phase Separation L->M N UV Detection (265 nm) M->N O Data Acquisition & Processing N->O

Caption: Experimental workflow for the HPLC analysis of Validoxylamine A.

Conclusion

The proposed RP-HPLC method with pre-column derivatization provides a framework for the sensitive and quantitative analysis of Validoxylamine A. The described protocol, including sample preparation, derivatization, and chromatographic conditions, serves as a robust starting point for method development and validation in research and quality control settings. Further optimization of parameters such as the derivatization reaction conditions and the HPLC gradient may be necessary depending on the specific sample matrix and analytical requirements.

References

Quantification of Validoxylamine A in Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Validoxylamine A is the bioactive hydrolytic product of Validamycin A, an aminoglycoside antibiotic widely employed as a fungicide, particularly against rice sheath blight caused by Rhizoctonia solani. Beyond its direct antifungal properties, recent research has highlighted the role of Validamycin A, and by extension Validoxylamine A, as a potent elicitor of plant defense mechanisms. It activates systemic acquired resistance (SAR) in plants, offering broad-spectrum protection against various pathogens. This activation is primarily mediated through the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) signaling pathways.

The ability to accurately quantify Validoxylamine A in plant tissues is crucial for several research and development applications. This includes pharmacokinetic studies to understand its uptake, translocation, and metabolism within the plant; pharmacodynamic assessments to correlate its concentration with the induction of specific defense responses; and for regulatory purposes to determine residue levels in agricultural products.

Data Presentation: Quantitative Analysis of Validamycin A Residues

The following tables summarize the dissipation and terminal residues of Validamycin A in grapes under field conditions, providing an example of the quantitative data that can be obtained using the described analytical methods.

Table 1: Dissipation of Validamycin A in Grapes Over Time

Time After Application (Days)Mean Residue Level (mg/kg)Standard Deviation
0 (2 hours)1.230.11
10.980.09
30.750.07
50.510.05
70.360.04
100.220.02
140.130.01
210.050.01

Data adapted from a field study on grapes. Initial application of Validamycin A was at the recommended dosage.

Table 2: Terminal Residues of Validamycin A in Grapes at Harvest

Pre-Harvest Interval (Days)Site 1 Residue (mg/kg)Site 2 Residue (mg/kg)
70.710.73
140.450.48
210.210.24

Terminal residue levels were determined at different pre-harvest intervals to ensure compliance with food safety standards.

Experimental Protocols

Protocol 1: Extraction of Validamycin A from Plant Tissues

This protocol details the extraction of Validamycin A from plant matrices, a necessary first step for quantification.

Materials:

  • Homogenized plant tissue (e.g., leaves, fruits)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 50 mL centrifuge tubes

  • Homogenizer

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 2-5 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 20 mL of extraction solvent (Methanol:Water, 90:10, v/v).

  • Homogenize the sample for 2-3 minutes at high speed.

  • Vortex the mixture for 1 minute.

  • Centrifuge the mixture at 8000 rpm for 5 minutes.

  • Carefully collect the supernatant for the solid-phase extraction (SPE) cleanup.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is for the purification of the extract to remove interfering matrix components.

Materials:

  • Mixed-Mode Cation Exchange (MCX) SPE cartridges

  • Methanol (LC-MS grade)

  • 5% Ammoniated Methanol

  • Formic acid

  • Nitrogen evaporator

Procedure:

  • Acidify the supernatant from Protocol 1 with formic acid to a pH of 2-3.

  • Condition the MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Load the acidified extract onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of methanol to remove neutral and non-polar interferences.

  • Elute Validamycin A from the cartridge with 3 mL of 5% ammoniated methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of Validamycin A

This protocol provides the instrumental parameters for the quantification of Validamycin A. Note: These parameters should be optimized for your specific instrument and can serve as a starting point for developing a method for Validoxylamine A.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A 2 mmol/L Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient 0-9 min: 0% B; 9-13 min: 0-50% B; 13-18 min: 50% B; 18-18.1 min: 50-0% B; 18.1-23 min: 0% B
Flow Rate 0.2 mL/min
Injection Volume 2 µL
Column Temperature 40 °C

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Interface Voltage +4 kV
Nebulizing Gas Flow 3 L/min
Drying Gas Flow 15 L/min
Interface Temperature 200 °C
DL Temperature 150 °C
Heat Block Temperature 500 °C
CID Gas Pressure 270 kPa
MRM Transitions Precursor Ion (m/z) → Product Ion 1 (m/z), Product Ion 2 (m/z) (Specific transitions for Validamycin A need to be determined)

Visualizations

Signaling Pathway of Validamycin A-Induced Plant Defense

G VMA Validamycin A / Validoxylamine A PlantCell Plant Cell VMA->PlantCell Induces ROS Reactive Oxygen Species (ROS) Burst PlantCell->ROS Callose Callose Deposition PlantCell->Callose SA_pathway Salicylic Acid (SA) Pathway PlantCell->SA_pathway JA_ET_pathway Jasmonic Acid/Ethylene (JA/ET) Pathway PlantCell->JA_ET_pathway SAR Systemic Acquired Resistance (SAR) (Broad-spectrum disease resistance) SA_pathway->SAR JA_ET_pathway->SAR

Caption: Validamycin A/Validoxylamine A-induced signaling cascade in plants.

Experimental Workflow for Quantification

G cluster_0 Sample Preparation cluster_1 Analysis PlantTissue Plant Tissue Homogenization Extraction Solvent Extraction (Methanol/Water) PlantTissue->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for Validoxylamine A quantification in plant tissues.

Application Note: In Vitro Trehalase Inhibition Assay Using Validoxylamine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting an in vitro trehalase inhibition assay to evaluate the potency of Validoxylamine A.

Introduction

Trehalase (EC 3.2.1.28) is a critical enzyme in many fungi and insects, responsible for the hydrolysis of the disaccharide trehalose into two molecules of glucose.[1][2] This process is essential for energy metabolism, making trehalase a promising target for the development of novel fungicides and insecticides.[1][2][3] Validamycin A is an agricultural antibiotic that functions as a pro-drug.[1][2] Within the target organism, it is converted to its active form, Validoxylamine A, which acts as a potent and specific competitive inhibitor of trehalase.[1][2][4][5] Validoxylamine A mimics the structure of trehalose, allowing it to bind tightly to the enzyme's active site and block the hydrolysis of the natural substrate.[1][6] This application note details a robust in vitro assay to quantify the inhibitory activity of Validoxylamine A on trehalase. The assay measures the amount of glucose produced from the enzymatic reaction, which is quantified using a colorimetric glucose oxidase-peroxidase (GOPOD) method.

Signaling Pathway and Inhibition Mechanism

The enzymatic reaction involves the hydrolysis of trehalose by trehalase. Validoxylamine A competitively inhibits this reaction by binding to the active site of the trehalase enzyme, preventing the substrate (trehalose) from binding and being converted to glucose.

Inhibition_Mechanism cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition Trehalose Trehalose (Substrate) Trehalase Trehalase (Enzyme) Trehalose->Trehalase Binds to active site Glucose 2x Glucose (Product) Trehalase->Glucose Catalyzes hydrolysis Inactive_Complex Trehalase-Inhibitor Complex (Inactive) Trehalase->Inactive_Complex Validoxylamine_A Validoxylamine A (Inhibitor) Validoxylamine_A->Trehalase Validoxylamine_A->Inactive_Complex

Caption: Mechanism of trehalase inhibition by Validoxylamine A.

Experimental Workflow

The overall workflow for determining the inhibitory concentration (IC50) of Validoxylamine A involves preparing the necessary reagents, setting up the enzymatic reaction with varying inhibitor concentrations, stopping the reaction, and quantifying the glucose produced.

experimental_workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Dilutions) setup 2. Reaction Setup (Enzyme + Buffer + Inhibitor) prep->setup initiate 3. Reaction Initiation (Add Substrate) setup->initiate incubate 4. Incubation (e.g., 15 min at 37°C) initiate->incubate stop 5. Reaction Termination (e.g., Heat Inactivation) incubate->stop quantify 6. Glucose Quantification (GOPOD Reagent) stop->quantify measure 7. Absorbance Measurement (Spectrophotometer) quantify->measure analyze 8. Data Analysis (% Inhibition, IC50) measure->analyze

Caption: Workflow for the in vitro trehalase inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, but can be adapted for other formats.

Materials and Reagents
ReagentSupplierCatalog No. (Example)Storage
Trehalase (from porcine kidney or insect source)Sigma-AldrichT8778-20°C
D-(+)-Trehalose dihydrateSigma-AldrichT5251Room Temp
Validoxylamine AVariouse.g., B014589 (as Validamycin A)-20°C
Citric AcidSigma-AldrichC7129Room Temp
Sodium Hydroxide (NaOH)Sigma-AldrichS8045Room Temp
Glucose Oxidase/Peroxidase (GOPOD) ReagentMegazymeK-GLUC4°C
D-Glucose StandardSigma-AldrichG8270Room Temp
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temp
96-well clear, flat-bottom microplatesCorning3596Room Temp
Reagent Preparation
  • Assay Buffer (100 mM Citrate Buffer, pH 5.7): Prepare a solution of 100 mM citric acid. Adjust the pH to 5.7 at 37°C using 1 M NaOH. Store at 4°C.[1]

  • Trehalase Enzyme Solution (0.2 units/mL): Immediately before use, prepare a solution containing 0.2 units/mL of trehalase in cold Assay Buffer. Keep on ice.[1] The optimal concentration may need to be determined empirically to ensure the reaction is in the linear range.

  • Substrate Solution (50 mM Trehalose): Dissolve D-(+)-Trehalose dihydrate in Assay Buffer to a final concentration of 50 mM.

  • Inhibitor Stock Solution (10 mM Validoxylamine A): Dissolve Validoxylamine A in DMSO to create a 10 mM stock solution. Note: Validoxylamine A has slight solubility in DMSO and Methanol.[7]

  • Inhibitor Dilutions: Prepare a serial dilution of the Validoxylamine A stock solution in Assay Buffer to achieve a range of concentrations for IC50 determination (e.g., from 1 µM to 1 pM). Ensure the final DMSO concentration in the reaction is consistent across all wells and does not exceed 1%.

Assay Procedure
  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • 25 µL of Assay Buffer.

    • 10 µL of Validoxylamine A dilution (or Assay Buffer for 100% activity control, or DMSO vehicle control).

    • 25 µL of Trehalase Enzyme Solution.

  • Pre-incubation: Mix gently by pipetting and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 40 µL of the 50 mM Trehalose Substrate Solution to each well to start the reaction. The total reaction volume is 100 µL.

  • Incubation: Incubate the plate at 37°C for exactly 15 minutes.[1]

  • Reaction Termination: Stop the reaction by incubating the plate at 95°C for 5 minutes.[8][9] Cool the plate to room temperature.

  • Glucose Quantification:

    • Transfer 10 µL of the reaction mixture from each well to a new 96-well plate.

    • Add 190 µL of GOPOD reagent to each well.

    • Incubate at 37°C for 20 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[10]

Controls
  • 100% Activity Control (No Inhibitor): Replace the inhibitor solution with Assay Buffer.

  • Vehicle Control: If the inhibitor is dissolved in a solvent like DMSO, replace the inhibitor solution with the same concentration of the solvent in Assay Buffer.

  • Blank Control (No Enzyme): Replace the enzyme solution with Assay Buffer to measure background glucose levels in the substrate.

  • Glucose Standard Curve: Prepare a standard curve with known concentrations of D-glucose (e.g., 0-1000 µM) to correlate absorbance with the amount of glucose produced.

Data Presentation and Analysis

Data Analysis
  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of inhibition for each concentration of Validoxylamine A using the following formula:

    % Inhibition = [1 - (Absorbance of sample / Absorbance of 100% Activity Control)] x 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).[1]

Example Data Table
Validoxylamine A [M]Log [I]Absorbance (510 nm) (Corrected)% Inhibition
0 (Control)-0.8500.0
1.00E-11-11.00.8124.5
1.00E-10-10.00.65522.9
4.30E-10-9.370.42550.0
1.00E-09-9.00.21175.2
1.00E-08-8.00.05393.8
1.00E-07-7.00.01598.2

Note: The data presented in this table is for illustrative purposes only. A Ki value of 4.3 x 10⁻¹⁰ M for insect trehalase has been reported for Validoxylamine A.[5]

Conclusion

This protocol provides a reliable and reproducible method for determining the inhibitory potency of Validoxylamine A against trehalase. The use of a colorimetric endpoint makes the assay suitable for high-throughput screening of potential trehalase inhibitors. Accurate determination of IC50 and Ki values is crucial for understanding the structure-activity relationship of inhibitors and for the development of effective pest control agents.

References

Validoxylamine A: Application Notes and Protocols for the Control of Tomato Fusarium Wilt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Validoxylamine A is an aminocyclitol compound that has demonstrated significant potential in the management of Fusarium wilt in tomatoes, a devastating soil-borne disease caused by the fungus Fusarium oxysporum f. sp. lycopersici. Unlike conventional fungicides that often exhibit direct antimicrobial activity, Validoxylamine A acts as a plant activator. It stimulates the plant's innate defense mechanisms, leading to a broad-spectrum and long-lasting resistance against pathogens. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data supporting the use of Validoxylamine A in controlling tomato Fusarium wilt.

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Validoxylamine A is not directly antifungal in vitro[1][2]. Its efficacy lies in its ability to induce Systemic Acquired Resistance (SAR) in tomato plants. Foliar application of Validoxylamine A triggers a signaling cascade that prepares the entire plant to defend against subsequent pathogen attacks.

Key aspects of the mechanism include:

  • Salicylic Acid (SA) Accumulation: Treatment with Validoxylamine A leads to the accumulation of salicylic acid, a key signaling molecule in the SAR pathway[1][2][3].

  • Activation of Defense Genes: The increased SA levels subsequently lead to the elevated expression of SAR marker genes, including pathogenesis-related (PR) genes such as P4 (PR-1), Tag (PR-2), and NP24 (PR-5)[1][2][3].

  • Involvement of Jasmonic Acid/Ethylene (JA/ET) Pathways: Research on the related compound, Validamycin A, suggests that the induced resistance also involves the jasmonic acid and ethylene signaling pathways, providing a broad-spectrum defense response[4][5].

The induction of SAR by Validoxylamine A offers a durable and broad-spectrum protection, not only against Fusarium wilt but also other tomato diseases like late blight and powdery mildew[1][2][3].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the efficacy of Validoxylamine A and the related compound Validamycin A.

Table 1: Efficacy of Validoxylamine A against Tomato Fusarium Wilt

ParameterConcentrationResultDuration of EffectReference
Disease Control≥10 µg/mlEffective control of tomato wilt-[1][2]
Disease Control100 µg/mlSustained disease controlUp to 64 days[1][2][3]
Vascular Browning Inhibition10 or 20 µg/ml60% reduction compared to control~64 days post-transplanting[6]

Table 2: Induction of Defense Responses by Validoxylamine A

ParameterTreatmentResultReference
Salicylic Acid Accumulation100 µg/ml Validoxylamine ASignificant increase in endogenous salicylic acid[1][2][3]
PR Gene Expression (P4, Tag, NP24)Foliar sprayElevated expression[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Validoxylamine A's effects.

Protocol 1: In Vivo Efficacy Assay for Fusarium Wilt Control (Pot Test)

This protocol outlines the procedure to assess the protective effect of Validoxylamine A against Fusarium oxysporum f. sp. lycopersici in a controlled greenhouse environment.

Materials:

  • Tomato seeds (e.g., a susceptible cultivar like 'Odoriko')

  • Fusarium oxysporum f. sp. lycopersici culture

  • Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

  • Validoxylamine A stock solution (e.g., 1 mg/ml in sterile water)

  • Sterilized potting mix (soil, sand, and vermiculite mixture)

  • Pots (e.g., 200 cm²)

  • Growth chamber or greenhouse with controlled conditions (e.g., 25-28°C, 16h light/8h dark cycle)

Procedure:

  • Pathogen Inoculum Preparation:

    • Culture F. oxysporum f. sp. lycopersici on PDA plates for 7-10 days at 25°C.

    • Inoculate PDB with mycelial plugs from the PDA plates and incubate in a shaker (150 rpm) at 25°C for 5-7 days to obtain a conidial suspension.

    • Filter the culture through sterile cheesecloth to remove mycelia and adjust the spore concentration to 1 x 10⁶ spores/ml using a hemocytometer.

  • Plant Cultivation and Treatment:

    • Sow tomato seeds in trays with sterilized potting mix.

    • At the two-leaf stage (approximately 14 days after sowing), spray the seedlings with Validoxylamine A solutions at desired concentrations (e.g., 10 µg/ml, 20 µg/ml, 100 µg/ml). A water-sprayed group should be included as a negative control.

    • For long-term studies, applications can be repeated at 14-day intervals[6].

  • Inoculation and Transplanting:

    • Prepare pathogen-infested soil by thoroughly mixing the F. oxysporum spore suspension with the sterilized potting mix.

    • Transplant the treated and control seedlings into pots filled with the infested soil.

  • Disease Assessment:

    • Maintain the plants in a growth chamber or greenhouse.

    • Monitor the plants regularly for the development of Fusarium wilt symptoms (e.g., yellowing, wilting, stunting).

    • Disease severity can be assessed at different time points (e.g., weekly) using a disease index scale (e.g., 0 = no symptoms, 4 = plant death).

    • At the end of the experiment (e.g., 64 days post-transplanting), carefully uproot the plants and longitudinally section the stems to measure the extent of vascular browning[6].

Protocol 2: Analysis of Endogenous Salicylic Acid

This protocol describes the extraction and quantification of salicylic acid from tomato leaves.

Materials:

  • Tomato leaves from treated and control plants

  • 2% (v/v) acetic acid

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Sample Collection and Preparation:

    • Collect leaf samples (1-2 g) from tomato plants at specified time points after treatment with Validoxylamine A (e.g., 100 µg/ml).

    • Immediately freeze the samples in liquid nitrogen and store at -80°C until extraction.

  • Extraction:

    • Homogenize the frozen leaf tissue in 10 volumes of 2% acetic acid.

    • Boil the homogenate for 10 minutes to hydrolyze conjugated SA to free SA[6].

    • Centrifuge the extract and collect the supernatant.

  • Quantification by HPLC:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a suitable mobile phase (e.g., a gradient of methanol and acidified water) for separation.

    • Detect and quantify salicylic acid using a fluorescence detector (excitation at ~305 nm, emission at ~407 nm).

    • Use a standard curve of pure salicylic acid for accurate quantification.

Protocol 3: Gene Expression Analysis of SAR Marker Genes by RT-qPCR

This protocol details the steps to measure the expression levels of SAR marker genes in response to Validoxylamine A treatment.

Materials:

  • Tomato leaf or root tissue from treated and control plants

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., containing SYBR Green)

  • Primers for target genes (P4, Tag, NP24) and a reference gene (e.g., Actin)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Harvest plant tissue at desired time points post-treatment and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations

The following diagrams illustrate the key processes and pathways involved in the action of Validoxylamine A.

experimental_workflow cluster_plant_prep Plant Preparation & Treatment cluster_inoculation Inoculation & Growth cluster_assessment Disease Assessment sowing Tomato Seed Sowing seedling 14-day old Seedlings sowing->seedling treatment Foliar Spray: - Validoxylamine A - Water (Control) seedling->treatment transplant Transplant Seedlings to Infested Soil inoculum Prepare F. oxysporum Inoculum soil_infest Infest Soil with Pathogen inoculum->soil_infest soil_infest->transplant growth Incubate in Greenhouse transplant->growth symptom Monitor Disease Symptoms (Wilting, Yellowing) growth->symptom browning Measure Vascular Browning symptom->browning data Calculate Disease Index & Efficacy browning->data

Caption: Experimental workflow for in vivo efficacy testing of Validoxylamine A.

sar_pathway vaa Validoxylamine A (Foliar Application) perception Plant Perception vaa->perception sa_pathway Salicylic Acid (SA) Signaling Pathway perception->sa_pathway ja_et_pathway Jasmonic Acid/Ethylene (JA/ET) Signaling Pathway perception->ja_et_pathway sa_accumulation SA Accumulation sa_pathway->sa_accumulation sar Systemic Acquired Resistance (SAR) ja_et_pathway->sar pr_genes Upregulation of PR Genes (PR-1, PR-2, PR-5) sa_accumulation->pr_genes pr_genes->sar resistance Broad-Spectrum Disease Resistance (e.g., Fusarium Wilt) sar->resistance

Caption: Simplified signaling pathway for Validoxylamine A-induced SAR.

References

Application Notes and Protocols for Developing Insecticidal Formulations with Validoxylamine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Validoxylamine A is a potent aminocyclitol antibiotic derived from the hydrolysis of validamycin.[1][2] It exhibits significant insecticidal activity by acting as a powerful and competitive inhibitor of the enzyme trehalase.[3][4] Trehalase is crucial for insect energy metabolism, as it catalyzes the breakdown of trehalose, the primary sugar in insect hemolymph, into glucose.[2][5] Inhibition of this enzyme leads to a disruption of energy supply, causing morphological abnormalities, cessation of feeding, and ultimately, death in various insect species.[2][3] This targeted mechanism of action, coupled with its natural origin, makes Validoxylamine A a promising candidate for the development of novel and potentially safer insecticidal formulations.

These application notes provide detailed protocols and guidelines for researchers engaged in the development of insecticidal formulations based on Validoxylamine A. The following sections cover its mechanism of action, protocols for bioassays to determine insecticidal efficacy, guidelines for formulation development, and methods for stability testing.

Mechanism of Action: Trehalase Inhibition

Validoxylamine A's insecticidal effect stems from its structural similarity to trehalose, allowing it to bind tightly to the active site of the trehalase enzyme.[1][2] This competitive inhibition prevents the hydrolysis of trehalose, leading to its accumulation in the hemolymph and a subsequent deficit of glucose, the primary energy source for vital activities like flight and feeding.[5][6] The disruption of this critical energy pathway is the primary mode of its insecticidal action.

cluster_insect Insect Hemolymph cluster_intervention Intervention Trehalose Trehalose (Primary Insect Sugar) Trehalose->Trehalase Substrate Glucose Glucose (Energy Source) Trehalase->Glucose Catalyzes Hydrolysis Blocked Inhibited Trehalase Energy Energy for Cellular Processes Glucose->Energy ValidoxylamineA Validoxylamine A ValidoxylamineA->Blocked Competitive Inhibitor NoEnergy Energy Depletion & Insect Death Blocked->NoEnergy Leads to

Mechanism of Action of Validoxylamine A.

Data Presentation: Insecticidal Activity of Validoxylamine A

The following table summarizes the reported insecticidal activity of Validoxylamine A against various insect species. This data is crucial for determining initial concentration ranges for formulation development.

Insect SpeciesBioassay MethodDosage/ConcentrationObserved EffectReference
Spodoptera litura (Tobacco Cutworm)Injection10 µg / last instar larva100% mortality[2][3]
Musca domestica (Housefly)Injection2.5 µg / flySuppressed activity, 30% mortality in 2 days[6]
Boettcherisca peregrina (Fleshfly)Injection2 µg / flyDecreased activity, no mortality[6]
Calliphora nigribarbis (Blowfly)Injection5 µg / flyStimulative effect on flight[6]
Aphis craccivora (Cowpea Aphid)Not specifiedLC50: 39.63 µmol L⁻¹ (for an oleic acid ester derivative)Lethal concentration[1]

Experimental Protocols

Protocol for Insect Rearing and Maintenance

Successful and reproducible bioassays depend on healthy, standardized insect populations.

  • Objective: To maintain a consistent supply of insects of a known age and developmental stage for bioassays.

  • Materials: Rearing cages, controlled environment chamber (25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod), appropriate larval diet or host plants, aspirators, fine brushes.

  • Procedure:

    • Establish insect colonies from field-collected or commercially obtained individuals.

    • Maintain colonies in cages under controlled environmental conditions.

    • Provide a continuous supply of the appropriate food source (e.g., artificial diet for lepidopteran larvae, host plants for aphids).

    • Collect eggs or larvae of a specific age for synchronization of the test population.

    • Ensure cages are cleaned regularly to prevent disease outbreaks.

Protocol for Leaf-Dip Bioassay (for Sucking and Chewing Insects)

This method is suitable for assessing the toxicity of formulations to insects that feed on leaves.[7]

  • Objective: To determine the lethal concentration (LC50) of a Validoxylamine A formulation.

  • Materials: Validoxylamine A stock solution, surfactant (e.g., Triton X-100), distilled water, petri dishes, filter paper, host plant leaves, fine forceps, insects of a uniform age.

  • Procedure:

    • Preparation of Test Solutions: Prepare a stock solution of the Validoxylamine A formulation. Create a series of serial dilutions to achieve a range of concentrations expected to cause between 10% and 90% mortality. Include a surfactant in the final dilutions to ensure even leaf coverage. A control solution containing only distilled water and the surfactant should also be prepared.

    • Leaf Treatment: Gently dip individual leaves into the test solutions for a standardized time (e.g., 10-20 seconds). Allow the leaves to air dry completely.

    • Exposure: Place one treated leaf in each petri dish lined with a moist filter paper to maintain turgidity.

    • Insect Introduction: Introduce a known number of insects (e.g., 10-20) into each petri dish.

    • Incubation: Maintain the petri dishes under controlled environmental conditions.

    • Mortality Assessment: Record mortality at 24, 48, and 72-hour intervals. An insect is considered dead if it is unable to make a coordinated movement when gently prodded with a fine brush.

    • Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 value.

Protocol for Larval Bioassay (for Mosquitoes and other Aquatic Insects)

This protocol is adapted from standard methods for testing larvicides.[8]

  • Objective: To determine the lethal concentration (LC50) of a Validoxylamine A formulation against aquatic insect larvae.

  • Materials: Validoxylamine A stock solution, solvent (e.g., ethanol), deionized water, beakers or disposable pots, Pasteur pipettes, insect larvae (e.g., 3rd or 4th instar mosquito larvae).

  • Procedure:

    • Preparation of Test Solutions: Prepare a stock solution of the Validoxylamine A formulation in a suitable solvent. Prepare serial dilutions in deionized water to achieve the desired test concentrations.

    • Exposure: Add a standard volume of water (e.g., 199 mL) to each test vessel. Add 1 mL of the appropriate insecticide dilution to each vessel.

    • Insect Introduction: Introduce a known number of larvae (e.g., 20-25) into each vessel.

    • Incubation: Maintain the vessels under controlled conditions for 24 hours (or longer, depending on the protocol).

    • Mortality Assessment: Record the number of dead or moribund larvae at the end of the exposure period.

    • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 using probit analysis.

cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase A Prepare Stock Solution of Validoxylamine A B Create Serial Dilutions A->B D Treat Substrate (e.g., Leaves, Water) B->D C Prepare Control Group (Solvent/Surfactant Only) C->D E Introduce Test Insects D->E F Incubate Under Controlled Conditions E->F G Record Mortality at Timed Intervals F->G H Correct for Control Mortality G->H I Perform Probit Analysis to Calculate LC50/LD50 H->I

General Workflow for Insecticide Bioassays.

Formulation Development Guidelines

The development of a stable and effective formulation is critical for the successful application of Validoxylamine A as an insecticide. As a natural product, it may be susceptible to degradation from environmental factors.[9]

  • Objective: To create a formulation that enhances the stability, bioavailability, and efficacy of Validoxylamine A.

  • Considerations for Formulation Type:

    • Emulsifiable Concentrates (EC): Suitable for water-insoluble derivatives of Validoxylamine A. Requires selection of appropriate solvents and emulsifiers.

    • Wettable Powders (WP): A solid formulation where Validoxylamine A is mixed with a carrier and wetting agents.

    • Suspension Concentrates (SC): A stable suspension of the active ingredient in a liquid.

    • Nano-formulations (e.g., nanoemulsions, nanoencapsulation): These can improve stability, reduce degradation from UV light, and provide controlled release of the active ingredient.[9]

  • Key Components of a Formulation:

    • Active Ingredient: Validoxylamine A or its derivatives.

    • Solvents/Carriers: To dissolve or disperse the active ingredient.

    • Surfactants/Emulsifiers: To ensure proper mixing and spreading.

    • Stabilizers: To protect against degradation (e.g., antioxidants, UV protectants).

    • Adjuvants: To enhance performance (e.g., sticking agents, penetrants).

Stability Testing Protocol

Stability testing is essential to determine the shelf-life of the formulation under various storage conditions.[10][11]

  • Objective: To evaluate the physical and chemical stability of the Validoxylamine A formulation over time.

  • Procedure:

    • Batch Preparation: Prepare at least two batches of the final formulation in the proposed commercial packaging.[12]

    • Storage Conditions:

      • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C or 50°C) and controlled humidity (e.g., 75% RH).[10][11] This provides an early indication of stability.

      • Real-Time Stability: Store samples under recommended storage conditions (e.g., room temperature, protected from light) for the duration of the proposed shelf-life.

    • Testing Intervals: For accelerated studies, test at 0, 3, and 6 months. For real-time studies, test every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10]

    • Parameters to Evaluate:

      • Physical Properties: Appearance, color, odor, pH, viscosity, and emulsion stability.

      • Chemical Properties: Concentration of Validoxylamine A (using a validated analytical method like HPLC), and formation of any degradation products.

    • Data Analysis: Analyze the data to establish a shelf-life, which is the time period during which the formulation remains within its predefined specifications.

cluster_setup Setup cluster_storage Storage Conditions cluster_testing Analytical Testing at Intervals cluster_outcome Outcome A Prepare Formulation Batches in Final Packaging B Accelerated Storage (e.g., 40°C, 75% RH) A->B C Real-Time Storage (Recommended Conditions) A->C D Physical Properties (Appearance, pH, etc.) B->D E Chemical Properties (Active Ingredient Assay) B->E C->D C->E F Data Analysis and Shelf-Life Determination D->F E->F

Workflow for Formulation Stability Testing.

Conclusion

Validoxylamine A presents a compelling opportunity for the development of new insecticidal products due to its specific and potent mechanism of action against a vital insect enzyme. The protocols and guidelines outlined in these application notes provide a comprehensive framework for researchers to systematically evaluate its efficacy, develop stable formulations, and assess their shelf-life. Rigorous adherence to these standardized methods will be crucial in advancing Validoxylamine A from a promising natural compound to a viable and effective insect control agent.

References

Application Notes and Protocols for Studying Systemic Acquired Resistance with Validoxylamine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism characterized by a broad-spectrum and long-lasting immunity to secondary infections throughout the plant.[1][2][3] This response is typically triggered by a localized primary infection. Validoxylamine A, the bioactive form of the aminoglycoside antibiotic Validamycin A, has been identified as a potent chemical elicitor of SAR.[4][5] Unlike many traditional fungicides, Validoxylamine A does not exhibit direct antifungal properties in vitro; instead, it activates the plant's endogenous defense signaling pathways, making it a valuable tool for studying and inducing SAR.[4][6] These application notes provide a comprehensive guide to utilizing Validoxylamine A for SAR research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action: Eliciting a Multi-pronged Defense

Validoxylamine A induces a robust defense response in plants by activating key signaling pathways. Upon application, it is readily hydrolyzed from its precursor, Validamycin A, by plant glycosidases.[5] The bioactive Validoxylamine A then triggers a cascade of defense responses, including:

  • Reactive Oxygen Species (ROS) Burst: A rapid production of ROS is one of the earliest responses, acting as a signal to initiate downstream defense pathways.[5][7]

  • Callose Deposition: Reinforcement of the cell wall through callose deposition helps to prevent pathogen penetration.[5][7]

  • Activation of Salicylic Acid (SA) Signaling: Validoxylamine A treatment leads to the accumulation of salicylic acid, a key hormone in the SAR pathway.[4][5] This activates the master regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), which in turn induces the expression of a suite of Pathogenesis-Related (PR) genes, such as PR-1, PR-2, and PR-5.[1][4] This pathway is crucial for resistance against biotrophic and hemi-biotrophic pathogens.[5]

  • Activation of Jasmonic Acid (JA) and Ethylene (ET) Signaling: Validoxylamine A also activates the JA/ET signaling pathways, which are primarily involved in defense against necrotrophic pathogens.[1][5][7] This dual activation of both SA and JA/ET pathways contributes to the broad-spectrum resistance induced by Validoxylamine A.[5][8]

Data Presentation: Quantitative Efficacy of Validoxylamine A

The following tables summarize the quantitative data on the efficacy of Validoxylamine A in inducing SAR, based on published research.

Table 1: Induction of SAR Marker Gene Expression in Arabidopsis thaliana

Gene MarkerFold Change (Validoxylamine A vs. Control)Time Post-Treatment
PR-1 (P4)Elevated Expression24 hours
PR-2 (Tag)Elevated Expression24 hours
PR-5 (NP24)Elevated Expression24 hours

Note: The exact fold change can vary depending on experimental conditions. The data indicates a significant upregulation of these key SAR marker genes.[4]

Table 2: Disease Resistance Induced by Validoxylamine A in Various Plant Species

Plant SpeciesPathogenDiseaseEfficacy
TomatoFusarium oxysporum f. sp. lycopersiciFusarium WiltEffective control at ≥10 µg/mL
TomatoPhytophthora infestansLate BlightControlled by foliar spray
TomatoOidium neolycopersiciPowdery MildewControlled by foliar spray
Arabidopsis thalianaPseudomonas syringaeBacterial SpeckInduced resistance
Arabidopsis thalianaBotrytis cinereaGray MoldInduced resistance
Arabidopsis thalianaFusarium graminearumFusarium Head BlightInduced resistance
RiceNot specifiedNot specifiedInduced defense responses
WheatNot specifiedNot specifiedInduced defense responses

This table demonstrates the broad-spectrum disease resistance induced by Validoxylamine A across different plant-pathogen systems.[4][5][7]

Experimental Protocols

Here are detailed methodologies for key experiments to study SAR using Validoxylamine A.

Protocol 1: Induction of SAR in Arabidopsis thaliana with Validoxylamine A

Objective: To induce SAR in Arabidopsis thaliana using Validoxylamine A and assess the subsequent resistance to a virulent pathogen.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Validoxylamine A solution (10 µg/mL in sterile water)

  • Mock solution (sterile water)

  • Pseudomonas syringae pv. tomato DC3000 culture

  • 10 mM MgCl₂

  • 1 mL needleless syringe

  • Sterile pestle and microcentrifuge tubes

  • King's B agar plates with appropriate antibiotics

Procedure:

  • Primary Treatment:

    • Spray whole Arabidopsis plants with either the 10 µg/mL Validoxylamine A solution or the mock solution until the leaves are thoroughly wetted.

    • Cover the plants with a transparent lid for 24 hours to maintain high humidity.

    • Return the plants to their normal growth conditions.

  • Secondary Pathogen Inoculation (24-48 hours after primary treatment):

    • Grow a culture of P. syringae to the mid-log phase (OD₆₀₀ ≈ 0.8).

    • Pellet the bacteria by centrifugation and resuspend in 10 mM MgCl₂ to a final concentration of 1 x 10⁵ CFU/mL.

    • Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of three leaves per plant.

    • For a control, infiltrate a separate set of plants with 10 mM MgCl₂.

  • Quantification of Bacterial Growth (2-3 days post-inoculation):

    • Collect leaf discs from the infiltrated areas using a cork borer.

    • Homogenize the leaf discs in 10 mM MgCl₂ using a sterile pestle.

    • Plate serial dilutions of the homogenate onto King's B agar plates.

    • Incubate the plates at 28°C for 2 days.

    • Count the number of colony-forming units (CFU) to determine the bacterial titer in the leaves. A significant reduction in CFU in Validoxylamine A-treated plants compared to mock-treated plants indicates the induction of SAR.

Protocol 2: Quantification of SAR Marker Gene Expression by qRT-PCR

Objective: To quantify the expression levels of SAR marker genes in response to Validoxylamine A treatment.

Materials:

  • Arabidopsis thaliana seedlings (2 weeks old) treated with Validoxylamine A or mock solution as in Protocol 1.

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green master mix

  • Gene-specific primers for PR-1, PR-2, PR-5, and a reference gene (e.g., Actin).

  • Real-time PCR system

Procedure:

  • Sample Collection and RNA Extraction:

    • Harvest leaf tissue from treated and control seedlings at various time points (e.g., 0, 6, 12, 24 hours) post-treatment and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up the qPCR reactions with SYBR Green master mix, cDNA template, and gene-specific primers.

    • Perform the qPCR run on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene. An increase in the expression of PR genes in Validoxylamine A-treated samples compared to the mock control indicates the activation of the SAR pathway.

Mandatory Visualizations

SAR_Signaling_Pathway VAA Validoxylamine A ROS ROS Burst VAA->ROS Callose Callose Deposition VAA->Callose SA Salicylic Acid (SA) Accumulation VAA->SA JA_ET Jasmonic Acid (JA) & Ethylene (ET) Signaling VAA->JA_ET PlantCell Plant Cell NPR1 NPR1 Activation SA->NPR1 JA_ET->NPR1 PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) NPR1->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: Validoxylamine A-induced SAR signaling cascade.

Experimental_Workflow cluster_primary Primary Treatment cluster_secondary Secondary Challenge cluster_analysis Data Analysis Plant_Treatment Treat Plants with Validoxylamine A or Mock Pathogen_Inoculation Inoculate with Virulent Pathogen Plant_Treatment->Pathogen_Inoculation 24-48h Gene_Expression Analyze SAR Marker Gene Expression (qRT-PCR) Plant_Treatment->Gene_Expression 0-24h Quantify_Disease Quantify Disease Symptoms (e.g., Bacterial Titer) Pathogen_Inoculation->Quantify_Disease 48-72h

Caption: Workflow for assessing Validoxylamine A-induced SAR.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Validoxylamine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Validoxylamine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex molecule.

Troubleshooting Guide

This guide addresses specific issues that may arise during the total synthesis of Validoxylamine A, offering potential causes and solutions.

Problem ID Issue Potential Causes Suggested Solutions
TS-VA-001 Low yield in the coupling of protected valienamine and epoxide moieties. 1. Incomplete reaction. 2. Side reactions due to inappropriate protecting groups. 3. Steric hindrance. 4. Suboptimal reaction conditions (temperature, solvent, catalyst).1. Monitor reaction progress closely using TLC or LC-MS and increase reaction time if necessary. 2. Re-evaluate the protecting group strategy; consider bulkier or more labile groups depending on the issue.[1] 3. Use a more reactive derivative of the coupling partners. 4. Screen different solvents, temperatures, and catalysts to optimize the reaction.
TS-VA-002 Difficulty in achieving desired stereoselectivity during the synthesis. 1. Inappropriate chiral auxiliary or catalyst. 2. Poor substrate control. 3. Racemization during a reaction step.1. Employ a different chiral catalyst or auxiliary known for high stereocontrol in similar systems.[2] 2. Modify the substrate to enhance facial selectivity. 3. Run the reaction at a lower temperature to minimize racemization.
TS-VA-003 Challenges with selective deprotection of hydroxyl or amino groups. 1. Protecting groups with similar lability. 2. Harsh deprotection conditions leading to the removal of multiple protecting groups. 3. Cleavage of the target molecule under deprotection conditions.1. Utilize an orthogonal protecting group strategy where each group can be removed under unique conditions.[3] 2. Screen milder deprotection reagents or conditions. 3. Protect acid- or base-labile functionalities before attempting deprotection.
TS-VA-004 Formation of multiple byproducts during glycosylation. 1. Non-selective reaction of the glycosyl donor. 2. Anomerization of the glycosyl donor. 3. Competing reactions of unprotected functional groups.1. Use a glycosyl donor with a more specific leaving group. 2. Employ a participating solvent or additive to control the stereochemical outcome. 3. Ensure all other nucleophilic groups are adequately protected before glycosylation.

Frequently Asked Questions (FAQs)

1. What are the most critical steps in the total synthesis of Validoxylamine A?

The key steps in the synthesis of Validoxylamine A typically involve the stereoselective formation of the C-N bond between a protected valienamine derivative and a suitably functionalized cyclitol or epoxide, followed by selective deprotection steps. The initial synthesis of the chiral building blocks with the correct stereochemistry is also of paramount importance.[4][5]

2. How can I improve the stereocontrol in the synthesis of the valienamine core?

Achieving high stereocontrol is a significant challenge.[6][7] Strategies to consider include:

  • Substrate-controlled diastereoselective reactions: Utilize existing stereocenters in the starting material to direct the stereochemical outcome of subsequent reactions.

  • Auxiliary-controlled synthesis: Employ chiral auxiliaries to guide the stereoselective formation of new stereocenters.

  • Asymmetric catalysis: Use chiral catalysts to enantioselectively create key stereocenters.

3. What are the recommended protecting groups for the hydroxyl and amino functionalities in Validoxylamine A synthesis?

A robust protecting group strategy is essential for the successful synthesis of Validoxylamine A.[1][8] Commonly used protecting groups include:

  • For hydroxyl groups: Silyl ethers (e.g., TBDMS, TIPS), benzyl ethers (Bn), and acetals (e.g., benzylidene).

  • For the amino group: Carbamates (e.g., Boc, Cbz).

The choice of protecting groups should allow for their selective removal at different stages of the synthesis (orthogonal protection).[3]

4. I am having trouble with the purification of intermediates. What are some common strategies?

The polyhydroxylated nature of Validoxylamine A and its intermediates can make purification challenging.

  • Chromatography: Normal-phase silica gel chromatography is commonly used. A gradient of a polar solvent (e.g., methanol or ethanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate) is often effective.

  • Recrystallization: If the intermediate is a solid, recrystallization can be a highly effective purification method.

  • Derivatization: In some cases, temporary derivatization of polar groups can facilitate purification by chromatography.

Experimental Protocols

Key Experiment: Coupling of Protected Valienamine with an Epoxide

This protocol is a generalized procedure based on common synthetic strategies.[4] Researchers should adapt it based on their specific substrates and protecting groups.

Materials:

  • Protected valienamine derivative

  • Epoxide coupling partner

  • Anhydrous aprotic solvent (e.g., DMF, THF)

  • Base (e.g., NaH, K2CO3)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the protected valienamine derivative in the anhydrous solvent under an inert atmosphere.

  • Add the base portion-wise at 0 °C and stir for 30 minutes.

  • Add a solution of the epoxide in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow General Experimental Workflow for a Key Coupling Step start Start dissolve Dissolve protected valienamine in anhydrous solvent start->dissolve add_base Add base at 0 °C dissolve->add_base add_epoxide Add epoxide solution dropwise add_base->add_epoxide react Stir at room temperature (Monitor reaction) add_epoxide->react quench Quench with aq. NH4Cl react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: A generalized workflow for the coupling of protected valienamine and an epoxide.

troubleshooting_logic Troubleshooting Logic for Low Coupling Reaction Yield start Low Yield in Coupling Reaction check_completion Is the reaction going to completion? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes increase_time Increase reaction time or temperature check_completion->increase_time No re_evaluate_pg Re-evaluate protecting groups check_side_products->re_evaluate_pg Yes optimize_conditions Optimize reaction conditions (solvent, catalyst) check_side_products->optimize_conditions No end Improved Yield increase_time->end re_evaluate_pg->end optimize_conditions->end

Caption: A decision tree for troubleshooting low yields in the key coupling reaction.

References

Technical Support Center: Enhancing Validoxylamine A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the yield of Validoxylamine A.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to exclusively increase the production of Validoxylamine A instead of Validamycin A?

To specifically accumulate Validoxylamine A, the most effective strategy is the targeted inactivation of the valG gene in the Validamycin A biosynthetic gene cluster of Streptomyces hygroscopicus. The valG gene encodes a glycosyltransferase responsible for the final step in Validamycin A biosynthesis, which is the glycosylation of Validoxylamine A.[1][2] Inactivation of this gene abolishes the production of Validamycin A and leads to the significant accumulation of its precursor, Validoxylamine A.[1][3]

Q2: Which genes are essential for the biosynthesis of Validoxylamine A?

The biosynthesis of Validoxylamine A requires a specific set of genes from the validamycin biosynthetic cluster. Heterologous expression studies have shown that the genes valA, valB, valC, valK, valL, valM, and valN are collectively required for the synthesis of Validoxylamine A in a host like S. lividans.[1] The enzymes ValC and ValL are particularly critical for the formation of the core structure of Validoxylamine A.[4][5][6][7]

Q3: Can the yield of Validoxylamine A be improved by manipulating the entire validamycin gene cluster?

Yes, enhancing the expression of the entire val gene cluster can lead to an overall increase in the flux through the biosynthetic pathway, which can result in a higher accumulation of the Validoxylamine A intermediate. One successful approach has been the amplification of the val gene cluster in S. hygroscopicus 5008, which led to a significant increase in Validamycin A production and a corresponding decrease in the accumulation of Validoxylamine A, suggesting a more efficient conversion.[8] Therefore, combining gene cluster amplification with the inactivation of valG could potentially lead to a substantial increase in Validoxylamine A yield.

Q4: What are some key fermentation parameters to optimize for improved Validoxylamine A production?

Optimizing fermentation conditions is crucial for maximizing yield. Key parameters to consider include:

  • Carbon Source: Streptomyces hygroscopicus 5008 can utilize various carbon sources, including D-glucose, D-xylose, and L-arabinose, for production.[9] Corncob hydrolysate, rich in these sugars, has been successfully used as a low-cost substrate.[9]

  • Temperature: Temperature shifts during fermentation can induce a stress response, involving the generation of reactive oxygen species (ROS), which has been shown to enhance the transcription of validamycin structural genes and increase production.[10]

  • pH: Maintaining an optimal pH throughout the fermentation is critical for enzyme activity and cell viability.

  • Inoculum and Seed Age: The age and volume of the inoculum can significantly impact the growth kinetics and productivity of the culture.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no production of Validoxylamine A in valG knockout strain. Incomplete inactivation of the valG gene.Verify the gene knockout using PCR and Southern blotting. Ensure complete replacement of the gene with a resistance cassette.[4]
Suboptimal fermentation conditions.Review and optimize fermentation parameters such as medium composition, pH, temperature, and aeration.[11]
Instability of the engineered strain.Perform regular checks for genetic stability of the mutant strain.
Inconsistent yield of Validoxylamine A between batches. Variability in seed culture quality.Standardize the preparation of seed cultures, ensuring consistent age, density, and viability.
Fluctuations in fermentation parameters.Implement strict monitoring and control of temperature, pH, and dissolved oxygen during fermentation.[12]
Contamination of the culture.Employ stringent aseptic techniques and regularly check for microbial contamination.[13]
Accumulation of undesired byproducts. Metabolic flux diverted to other pathways.Consider metabolic engineering strategies to redirect precursor metabolites towards the Validoxylamine A pathway.[14][15]
Non-specific enzyme activity.Characterize the key enzymes in the pathway to understand their substrate specificity and potential for side reactions.[5]

Quantitative Data Summary

Table 1: Impact of val Gene Cluster Amplification on Validamycin A and Validoxylamine A

StrainGene Cluster CopiesValidamycin A Titer EnhancementValidoxylamine A Accumulation
Wild-type S. hygroscopicus 50081-Baseline
Recombinant strain TC033-534% increaseDecreased

Data sourced from[8]

Table 2: Effect of Carbon Source on Validamycin A Production by Engineered S. hygroscopicus TC03

Carbon Source (in Corncob Hydrolysate Medium)Validamycin A Production Improvement (vs. original strain)
13% (v/v) Corncob Hydrolysate1.27-fold

Data sourced from[9]

Key Experimental Protocols

Protocol 1: Targeted Inactivation of the valG Gene

This protocol describes the replacement of the valG gene in S. hygroscopicus 5008 with an apramycin resistance cassette (aac(3)IV) via homologous recombination.

Materials:

  • S. hygroscopicus 5008

  • E. coli DH10B and ET12567 (pUZ8002)

  • Plasmids: pIJ790 (for ReDirect Technology), pKC1139 (temperature-sensitive shuttle vector)

  • Apramycin, Thiostrepton

  • Appropriate primers for amplifying regions flanking valG and the apramycin resistance cassette.

Methodology:

  • Construct the Gene Replacement Cassette:

    • Amplify the upstream and downstream regions flanking the valG gene using PCR.

    • Amplify the apramycin resistance cassette (aac(3)IV) from a suitable plasmid.

    • Assemble the three fragments (upstream flank - aac(3)IV - downstream flank) using ReDirect Technology in E. coli BW25113 (pIJ790).

  • Clone into Shuttle Vector:

    • Clone the assembled gene replacement cassette into the temperature-sensitive shuttle vector pKC1139.

  • Conjugation and Selection:

    • Transform the resulting plasmid into E. coli ET12567 (pUZ8002) and then transfer it to S. hygroscopicus 5008 via intergeneric conjugation.

    • Select for single-crossover mutants on media containing apramycin and thiostrepton at a permissive temperature (e.g., 37°C).

  • Induce Double Crossover:

    • Culture the single-crossover mutants in a non-selective medium at a non-permissive temperature (e.g., 39°C) to induce the second crossover event and plasmid loss.

  • Screen for Knockout Mutants:

    • Screen for colonies that are apramycin-resistant and thiostrepton-sensitive.

  • Verification:

    • Confirm the correct gene replacement in the double-crossover mutants by PCR analysis and Southern blotting.

Protocol 2: Fermentation and Product Analysis

Materials:

  • Seed medium (e.g., modified TSBY)

  • Fermentation medium (e.g., containing corncob hydrolysate or other optimized components)

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer (MS)

Methodology:

  • Seed Culture Preparation:

    • Inoculate the seed medium with spores or mycelia of the S. hygroscopicus strain.

    • Incubate at 37°C for a specified period (e.g., 5 days) with shaking.

  • Production Fermentation:

    • Inoculate the fermentation medium with the seed culture (e.g., 5% v/v).

    • Incubate under optimized conditions (e.g., 37°C for 5 days, or with a temperature shift).

  • Sample Preparation:

    • Harvest the fermentation broth at different time points.

    • Centrifuge to remove the mycelia.

    • Filter the supernatant for analysis.

  • Product Analysis:

    • Analyze the concentration of Validoxylamine A in the supernatant using HPLC.

    • Confirm the identity of the product using mass spectrometry by observing the characteristic m/z of 336.1 for Validoxylamine A.[3]

Visualizations

Validoxylamine_A_Biosynthesis_Pathway cluster_precursors Central Metabolism cluster_pathway Validoxylamine A Biosynthesis cluster_final_step Validamycin A Biosynthesis Sedoheptulose 7-phosphate Sedoheptulose 7-phosphate 2-epi-5-epi-valiolone 2-epi-5-epi-valiolone Sedoheptulose 7-phosphate->2-epi-5-epi-valiolone valA Valienone/Validone Valienone/Validone 2-epi-5-epi-valiolone->Valienone/Validone valB Valienone-7-P/Validone-7-P Valienone-7-P/Validone-7-P Valienone/Validone->Valienone-7-P/Validone-7-P ValC (Kinase) Validamine-7-P Validamine-7-P Valienone-7-P/Validone-7-P->Validamine-7-P valM (Aminotransferase) GDP-valienol GDP-valienol Valienone-7-P/Validone-7-P->GDP-valienol valK Validoxylamine A-7'-P Validoxylamine A-7'-P Validamine-7-P->Validoxylamine A-7'-P GDP-valienol->Validoxylamine A-7'-P ValL (Synthase) Validoxylamine A Validoxylamine A Validoxylamine A-7'-P->Validoxylamine A Phosphatase Validamycin A Validamycin A Validoxylamine A->Validamycin A ValG (Glycosyltransferase)

Caption: Biosynthetic pathway of Validoxylamine A.

Experimental_Workflow_Yield_Improvement Start Start Strain_Selection Select S. hygroscopicus 5008 Start->Strain_Selection Gene_Knockout Targeted knockout of valG gene Strain_Selection->Gene_Knockout Verification Verify knockout via PCR & Southern Blot Gene_Knockout->Verification Fermentation Optimize Fermentation Conditions (Medium, Temp, pH) Verification->Fermentation Analysis Analyze Validoxylamine A yield (HPLC, MS) Fermentation->Analysis Metabolic_Engineering Further Metabolic Engineering (e.g., val cluster amplification) Analysis->Metabolic_Engineering If yield is low High_Yield High Yield of Validoxylamine A Analysis->High_Yield If yield is high Metabolic_Engineering->Fermentation

Caption: Workflow for improving Validoxylamine A yield.

Troubleshooting_Logic cluster_solutions Solutions Problem Low/Inconsistent Yield Check_Strain Verify Strain Integrity (Genotype, Stability) Problem->Check_Strain Is the strain correct? Check_Fermentation Review Fermentation Parameters (Medium, pH, Temp) Problem->Check_Fermentation Are conditions optimal? Check_Contamination Check for Contamination Problem->Check_Contamination Is the culture pure? Re_engineer_Strain Re-engineer or re-verify strain Check_Strain->Re_engineer_Strain Optimize_Process Re-optimize fermentation process Check_Fermentation->Optimize_Process Improve_Aseptic_Technique Improve aseptic technique Check_Contamination->Improve_Aseptic_Technique

Caption: Troubleshooting logic for low yield.

References

troubleshooting Validoxylamine A purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Validoxylamine A" is a hypothetical compound name. The guidance provided is based on the purification principles for structurally similar, real-world molecules, specifically polar, basic aminoglycosides like Validamycin A. The protocols and data are illustrative and should be adapted based on actual experimental results.

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of Validoxylamine A.

Frequently Asked Questions (FAQs)

Q1: What is the best starting chromatography method for purifying Validoxylamine A from a fermentation broth?

A: A two-step chromatography approach is recommended for purifying polar, basic compounds like Validoxylamine A from complex mixtures such as fermentation broths.

  • Capture Step: Cation-Exchange Chromatography (CEX) . Aminoglycosides are strongly basic and will be positively charged at neutral or slightly acidic pH.[1] CEX is ideal for capturing these molecules and separating them from neutral and acidic impurities.[1][2]

  • Polishing Step: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) . After the initial capture, a second, orthogonal separation mode is needed.

    • Reversed-Phase (RP-HPLC): While aminoglycosides are very polar, RP-HPLC can be effective with specialized columns (e.g., C18 with polar end-capping) and ion-pairing agents in the mobile phase.[3]

    • HILIC: This technique is exceptionally well-suited for highly polar compounds that show little to no retention on traditional RP columns.[4] It can provide excellent separation from other polar impurities.

Q2: My Validoxylamine A peak is broad and tailing in Reversed-Phase HPLC. How can I improve the peak shape?

A: Peak tailing for basic compounds in RP-HPLC is a common problem, often caused by strong, unwanted interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[5][6][7]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid or a phosphate buffer.[5] At low pH, most silanol groups are protonated and neutralized, which significantly reduces the unwanted ionic interactions causing peak tailing.[5]

  • Add a Competing Base: Introduce a small concentration (e.g., 5-10 mM) of a competing base like triethylamine (TEA) into your mobile phase.[4][5] TEA acts as a silanol-masking agent, binding to the active sites and preventing your analyte from interacting with them.[5]

  • Use a Modern, High-Purity Column: Employ a column made from high-purity silica with advanced end-capping.[7][8] These columns have a much lower concentration of accessible silanol groups, leading to inherently better peak shapes for basic compounds.[8]

  • Consider a High-pH Stable Column: An alternative strategy is to use a column designed for high pH (e.g., pH 10-11). At high pH, Validoxylamine A will be neutral, eliminating ionic interactions, but the silanols will be deprotonated. A specialized column is required to prevent stationary phase degradation.[7][8]

Q3: I have very low recovery of Validoxylamine A after my cation-exchange step. What are the likely causes?

A: Low recovery in ion-exchange chromatography typically points to issues with binding, elution, or compound stability.[9][10][11]

Potential Causes and Solutions:

  • Incomplete Elution: The ionic strength or pH of your elution buffer may be insufficient to displace the strongly bound Validoxylamine A from the resin.

    • Solution: Increase the salt concentration in your elution buffer (e.g., from 0.5 M to 1.0 M NaCl) or use a steeper gradient. Alternatively, increase the pH of the elution buffer to neutralize the charge on the compound, causing it to release from the resin.

  • Irreversible Binding or Degradation: The compound may be interacting non-specifically with the resin matrix or degrading under the buffer conditions.[10]

    • Solution: Add a small amount of an organic modifier (like 10% isopropanol or acetonitrile) to the buffers to disrupt hydrophobic interactions. Also, ensure your buffer pH is within the stability range of Validoxylamine A.

  • Resin Fouling: If the column has been used extensively, the resin can become fouled with proteins or other contaminants from the fermentation broth, reducing its binding capacity and recovery.[12][13]

    • Solution: Implement a rigorous column cleaning and regeneration procedure according to the manufacturer's guidelines.[12]

Q4: I can't detect Validoxylamine A with my UV detector. What are my options?

A: Aminoglycosides lack significant chromophores, making them essentially invisible to standard UV-Vis detectors.[3][14][15] You must use a universal detection method.

Recommended Detectors:

  • Evaporative Light Scattering Detector (ELSD): This is a common and effective choice for non-volatile analytes without a chromophore.[15][16][17] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[15] It is compatible with gradient elution.[17]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD also works by creating analyte particles, but it then imparts a charge on them and measures the electrical signal. It is also a universal detector compatible with gradients.

  • Refractive Index (RI) Detector: An RI detector can be used but is highly sensitive to temperature and pressure fluctuations and is not compatible with gradient elution, making it less ideal for method development.

Q5: The retention time for my compound is shifting between injections. What's causing this?

A: Retention time drift is usually caused by changes in the mobile phase, column equilibration, or temperature.[18][19]

Troubleshooting Checklist:

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This is especially critical in gradient chromatography. A good rule of thumb is to flush the column with 10-15 column volumes of the initial mobile phase.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause of drift.[18] Prepare fresh mobile phase daily and ensure components are accurately measured. If using buffers, check the pH before use.

  • Temperature Fluctuations: Use a column thermostat to maintain a constant column temperature. Even small changes in lab temperature can affect retention times, especially for sensitive methods.

  • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to changes in retention. If the problem persists and you observe peak shape deterioration, it may be time to replace the column.

Data Presentation & Tables

Table 1: Hypothetical Physicochemical Properties of Validoxylamine A
PropertyValueImplication for Chromatography
Molecular Weight~450 g/mol Suitable for standard HPLC columns.
PolarityHigh (LogP < -2.0)Poor retention in standard RP-HPLC; good candidate for HILIC or CEX.
pKa~8.5 (basic amine)Positively charged at pH < 8; ideal for Cation-Exchange (CEX).
UV AbsorbanceNoneRequires universal detector like ELSD, CAD, or MS.
SolubilityHigh in water/methanolSample should be prepared in an aqueous or highly polar solvent.
StabilityStable at pH 3-9Provides a good working range for mobile phase pH adjustment.
Table 2: Comparison of Primary Purification Strategies
Chromatography ModeStationary PhaseMobile Phase PrincipleProsCons
Cation-Exchange (CEX) Negatively charged resin (e.g., Sulfopropyl)Elution with increasing salt concentration or pH.High capacity and selectivity for basic compounds; excellent capture step.[1]May require desalting step; can suffer from non-specific binding.
Reversed-Phase (RP-HPLC) C18, C8 (polar end-capped)Elution with increasing organic solvent (ACN, MeOH).High resolution; widely available.Poor retention for polar compounds; requires ion-pairing agents or low pH for good peak shape.[6]
HILIC Polar (e.g., Amide, Diol)Elution with increasing aqueous component.Excellent retention and separation of highly polar compounds.[4]Sensitive to water content in sample and mobile phase; may require longer equilibration times.

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth
  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet cells and large debris.

  • Filtration: Filter the resulting supernatant through a 0.45 µm filter to remove any remaining particulates.

  • pH Adjustment: Adjust the pH of the clarified supernatant to ~6.0 with dilute HCl. This ensures that Validoxylamine A is fully protonated and ready for cation-exchange chromatography.

  • Final Filtration: Pass the pH-adjusted sample through a 0.22 µm filter before loading it onto the chromatography system.

Protocol 2: Cation-Exchange Chromatography (Capture Step)
  • Column: Strong Cation-Exchange Resin (e.g., SP Sepharose Fast Flow or equivalent).

  • Buffer A (Equilibration/Wash): 20 mM Sodium Phosphate, pH 6.0.

  • Buffer B (Elution): 20 mM Sodium Phosphate + 1.0 M NaCl, pH 6.0.

  • Methodology:

    • Equilibrate the column with 5 column volumes (CV) of Buffer A.

    • Load the prepared sample onto the column at a low flow rate.

    • Wash the column with 5 CV of Buffer A to remove unbound, neutral, and acidic impurities.

    • Elute the bound Validoxylamine A using a linear gradient from 0% to 100% Buffer B over 10 CV.

    • Collect fractions and analyze for the presence of the target compound.

    • Regenerate the column with 2 CV of Buffer B, followed by re-equilibration with Buffer A.

Visualizations

Diagram 1: General Purification Workflow

G cluster_0 Upstream & Preparation cluster_1 Purification Steps cluster_2 Final Product Fermentation Fermentation Broth Centrifugation Centrifugation & Filtration Fermentation->Centrifugation pH_Adjust pH Adjustment (to ~6.0) Centrifugation->pH_Adjust CEX Step 1: Cation-Exchange (Capture) pH_Adjust->CEX Desalting Buffer Exchange/ Desalting (Optional) CEX->Desalting HILIC Step 2: HILIC (Polishing) Desalting->HILIC Lyophilization Lyophilization HILIC->Lyophilization Pure_Compound Pure Validoxylamine A Lyophilization->Pure_Compound G Start Problem: Peak Tailing Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Lower_pH Action: Lower pH to 2.5-3.5 with Formic Acid Check_pH->Lower_pH No Check_Additive Is a Competing Base Used? Check_pH->Check_Additive Yes Lower_pH->Check_Additive Add_TEA Action: Add 5-10 mM TEA to Mobile Phase Check_Additive->Add_TEA No Check_Column Is it a Modern, High-Purity Column? Check_Additive->Check_Column Yes Add_TEA->Check_Column New_Column Action: Switch to a modern, end-capped column Check_Column->New_Column No Good_Peak Result: Improved Peak Shape Check_Column->Good_Peak Yes New_Column->Good_Peak

References

stability of Validoxylamine A at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Validoxylamine A under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to aid in the design and execution of their studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Validoxylamine A in solution?

A1: The stability of Validoxylamine A can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2] Acidic or alkaline conditions can promote hydrolysis, while elevated temperatures can accelerate degradation reactions.[1][3] It is crucial to control these parameters during your experiments to ensure reproducible results.

Q2: What are the expected degradation pathways for Validoxylamine A?

A2: While specific degradation pathways for Validoxylamine A are not extensively documented in publicly available literature, similar complex amine-containing molecules are susceptible to hydrolysis and oxidation.[1][4] Hydrolysis may involve the cleavage of glycosidic bonds or other susceptible functional groups, particularly at non-neutral pH. Oxidation can occur in the presence of oxidizing agents or exposure to air and light.

Q3: How can I monitor the degradation of Validoxylamine A during my experiments?

A3: A stability-indicating analytical method is essential for monitoring the degradation of Validoxylamine A. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[5][6][7] A validated HPLC method should be able to separate the intact Validoxylamine A from its degradation products, allowing for accurate quantification of the parent compound over time.[8]

Q4: What are the recommended storage conditions for Validoxylamine A stock solutions?

A4: To ensure the long-term stability of Validoxylamine A stock solutions, it is recommended to store them at low temperatures, such as -20°C or -80°C, and protected from light.[2] Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles, which may contribute to degradation.[2] The choice of solvent for the stock solution is also critical; using a buffer at or near neutral pH is advisable.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of Validoxylamine A in solution pH of the medium is too acidic or alkaline.Prepare solutions in a buffered system within the optimal pH range (if known) or near neutral pH. Verify the pH of your solutions before and during the experiment.
High storage or incubation temperature.Store stock solutions and experimental samples at appropriate low temperatures. Avoid prolonged exposure to elevated temperatures unless it is a parameter being intentionally studied.
Presence of oxidizing agents.Use high-purity solvents and reagents. If necessary, degas solutions to remove dissolved oxygen.
Inconsistent results between experiments Variability in solution preparation.Ensure accurate and consistent preparation of all solutions, including buffers and Validoxylamine A dilutions. Use calibrated pipettes and balances.
Fluctuation in experimental conditions.Tightly control experimental parameters such as temperature and pH. Use a calibrated incubator and pH meter.
Degradation during sample analysis.Analyze samples immediately after collection or store them appropriately (e.g., on ice or at -20°C) until analysis.
Appearance of unknown peaks in HPLC chromatogram Degradation of Validoxylamine A.This is an expected outcome of stability studies. The goal is to identify and quantify these degradation products.
Contamination of the sample or mobile phase.Ensure proper cleaning of all glassware and use fresh, high-quality mobile phase for HPLC analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of Validoxylamine A

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of the analytical method.[4][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Validoxylamine A in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).

3. Sample Collection and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of Validoxylamine A remaining at each time point.

  • Determine the rate of degradation under each stress condition.

Protocol 2: pH-Rate Profile Study of Validoxylamine A

This study determines the stability of Validoxylamine A across a range of pH values at a constant temperature.

1. Preparation of Buffers:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 11).

2. Sample Preparation:

  • For each pH, add a small aliquot of the Validoxylamine A stock solution to the buffer to achieve the desired final concentration.

3. Incubation:

  • Incubate all samples at a constant temperature (e.g., 40°C).

4. Sample Collection and Analysis:

  • At various time intervals, collect samples from each pH buffer.

  • Analyze the samples by HPLC to determine the concentration of remaining Validoxylamine A.

5. Data Analysis:

  • For each pH, plot the natural logarithm of the concentration of Validoxylamine A versus time.

  • Determine the apparent first-order degradation rate constant (k) from the slope of the line.

  • Plot log(k) versus pH to generate the pH-rate profile.

Data Presentation

The following tables present hypothetical data to illustrate how results from stability studies of Validoxylamine A could be summarized.

Table 1: Hypothetical Degradation of Validoxylamine A under Forced Degradation Conditions

Stress ConditionIncubation Time (hours)Validoxylamine A Remaining (%)
0.1 M HCl (60°C) 0100
485
872
2445
0.1 M NaOH (60°C) 0100
478
861
2425
3% H₂O₂ (RT) 0100
495
891
2482
Heat (80°C) 0100
492
885
2470

Table 2: Hypothetical pH-Dependent Degradation Rate of Validoxylamine A at 40°C

pHApparent First-Order Rate Constant (k) (h⁻¹)Half-life (t½) (hours)
2.00.03519.8
4.00.01257.8
7.00.005138.6
9.00.02824.8
11.00.0957.3

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Validoxylamine A Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->alkali oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal sampling Sample Collection (Time Points) acid->sampling alkali->sampling oxidation->sampling thermal->sampling neutralize Neutralization (for Acid/Alkali) sampling->neutralize hplc HPLC Analysis sampling->hplc neutralize->hplc data Data Analysis (% Degradation, Rate) hplc->data pH_Rate_Profile_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis buffers Prepare Buffers (pH 2, 4, 7, 9, 11) samples Prepare Samples (Validoxylamine A in each buffer) buffers->samples incubation Incubate at Constant Temp (e.g., 40°C) samples->incubation sampling Collect Samples (Time Intervals) incubation->sampling hplc HPLC Analysis sampling->hplc kinetics Determine Rate Constants (k) hplc->kinetics profile Generate pH-Rate Profile (log(k) vs. pH) kinetics->profile

References

Optimizing Trehalase Inhibition Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trehalase inhibition assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a trehalase inhibition assay?

A trehalase inhibition assay measures the reduction in the enzymatic activity of trehalase in the presence of a potential inhibitor. The assay typically involves the hydrolysis of trehalose into two glucose molecules by trehalase.[1][2] The amount of glucose produced is then quantified, often through a secondary coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[3][4] The inhibitor's potency is determined by measuring the decrease in glucose production compared to an uninhibited control.

Q2: What are the common methods for quantifying glucose in a trehalase assay?

Several methods are available to quantify the glucose produced in a trehalase assay:

  • Glucose Oxidase-Peroxidase (GOPOD) Assay: This is a common colorimetric method where glucose is oxidized by glucose oxidase to produce hydrogen peroxide, which then reacts with a chromogen in the presence of peroxidase to produce a colored product.[4][5]

  • Hexokinase/Glucose-6-Phosphate Dehydrogenase (HK/G6PDH) Coupled Assay: In this spectrophotometric assay, glucose is phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, which can be measured by the change in absorbance at 340 nm.[1][3]

  • 3,5-Dinitrosalicylic Acid (DNS) Method: This colorimetric method detects reducing sugars like glucose. DNS is reduced by glucose in an alkaline solution at high temperatures, resulting in a color change that can be measured spectrophotometrically.[6][7][8]

  • Blood Glucometer: For a rapid and convenient measurement, a standard blood glucometer can be used to quantify the glucose produced.[9]

Q3: How do I determine the optimal pH and temperature for my trehalase enzyme?

The optimal pH and temperature for trehalase activity can vary depending on the source of the enzyme (e.g., insect, yeast, bacteria).[10] It is crucial to determine these parameters for your specific enzyme.

  • pH Optimum: Prepare a series of buffers with different pH values (e.g., ranging from pH 3 to 9). Perform the trehalase activity assay at each pH while keeping the temperature and other conditions constant. The pH that yields the highest enzyme activity is the optimum pH. For example, porcine kidney trehalase has an optimal pH of 5.7.[1]

  • Temperature Optimum: Perform the trehalase activity assay at various temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 50°C) while maintaining the optimal pH and other conditions. The temperature that results in the highest activity is the optimum temperature. Many protocols use 37°C for the incubation step.[1][3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during your trehalase inhibition assay experiments.

Problem Possible Cause(s) Recommended Solution(s)
High background signal in "no enzyme" control wells Contamination of reagents with glucose.Use high-purity water and reagents. Prepare fresh buffers. Run a reagent blank without any sample or enzyme to check for contamination.
Sample itself contains glucose.Include a "sample only" control (without trehalase) to measure endogenous glucose. Subtract this value from the readings of your test wells.[5]
Low or no enzyme activity Incorrect pH or temperature.Determine the optimal pH and temperature for your specific trehalase enzyme as described in the FAQs.
Enzyme is inactive or degraded.Ensure proper storage of the enzyme stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Presence of inhibitors in the sample or buffer.See "Unexpected Inhibition or Low Enzyme Activity" section below.
Inconsistent or non-reproducible results Pipetting errors.Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions.
Incomplete mixing of reagents.Ensure thorough mixing of all components in the reaction wells.
Time-dependent inhibition.Some inhibitors may exhibit time-dependent inhibition. Pre-incubate the enzyme and inhibitor for a set period before adding the substrate and check for consistency in incubation times.[11]
Instability of assay components.One of the assay components (enzyme, substrate, or inhibitor) may be unstable under the assay conditions. Assess the stability of each component over the time course of the experiment.[11]
Unexpected Inhibition or Low Enzyme Activity Contaminants in the sample.Samples may contain substances that inhibit trehalase activity, such as salts, detergents, or heavy metals.[12] Perform a spike-and-recovery experiment to test for matrix effects.
Inhibitory nature of the compound vehicle (e.g., DMSO).Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity. Run a solvent control.

Experimental Protocols

Protocol 1: General Trehalase Activity Assay (Coupled HK/G6PDH Method)

This protocol is adapted from a standard method for determining trehalase activity.[1]

Materials:

  • Trehalase enzyme solution

  • D-Trehalose solution (Substrate)

  • Citrate Buffer (e.g., 135 mM, pH 5.7)

  • Tris Buffer (e.g., 500 mM, pH 7.5)

  • Glucose determination reagent (containing Hexokinase and G6P-Dehydrogenase, ATP, and NAD⁺)

  • Microplate reader capable of reading absorbance at 340 nm

  • 37°C incubator

Procedure:

  • Reaction Setup: In a microplate well, add the following in order:

    • 30 µL Citrate Buffer

    • 10 µL Trehalase Enzyme Solution

  • Pre-incubation: Mix gently and equilibrate to 37°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of D-Trehalose solution to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Add 50 µL of Tris Buffer to stop the trehalase reaction.

  • Glucose Quantification:

    • Transfer an aliquot (e.g., 10 µL) of the reaction mixture to a new well.

    • Add 200 µL of the glucose determination reagent.

    • Incubate at room temperature for 15 minutes.

  • Measurement: Read the absorbance at 340 nm.

  • Controls:

    • Blank: Replace the enzyme solution with the assay buffer.

    • Positive Control: A known concentration of glucose.

Protocol 2: IC50 Determination for a Trehalase Inhibitor

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound.[13]

Materials:

  • Same as Protocol 1

  • Test inhibitor stock solution

  • Serial dilution buffer (e.g., assay buffer with a fixed percentage of DMSO)

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of your test inhibitor (e.g., 10-point, 3-fold dilution series starting from a high concentration).

  • Reaction Setup: In a microplate, for each inhibitor concentration, add:

    • 30 µL Citrate Buffer

    • 5 µL of the inhibitor dilution (or buffer for the 0% inhibition control)

    • 10 µL Trehalase Enzyme Solution

  • Pre-incubation: Mix gently and incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at room temperature or 37°C.

  • Initiate Reaction: Add 10 µL of D-Trehalose solution.

  • Incubation and Glucose Quantification: Follow steps 4-7 from Protocol 1.

  • Controls:

    • 0% Inhibition (Maximal Activity): Replace the inhibitor with the dilution buffer.

    • 100% Inhibition (Background): Replace the enzyme with the assay buffer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 0% inhibition control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Experimental Workflows and Concepts

Trehalase Inhibition Assay Workflow

Trehalase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Substrate, Enzyme) A1 Add Enzyme and Inhibitor to Plate P1->A1 P2 Prepare Inhibitor Serial Dilutions P2->A1 A2 Pre-incubate A1->A2 A3 Add Substrate (Trehalose) A2->A3 A4 Incubate A3->A4 D1 Stop Reaction (Optional) A4->D1 D2 Add Glucose Detection Reagent D1->D2 D3 Measure Signal (e.g., Absorbance) D2->D3 AN1 Calculate % Inhibition D3->AN1 AN2 Plot Dose-Response Curve AN1->AN2 AN3 Determine IC50 AN2->AN3

Caption: Workflow for a trehalase inhibition assay.

Enzyme Inhibition Types

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 Enzyme ES1 E-S Complex E1->ES1 +S EI1 E-I Complex E1->EI1 +I S1 Substrate I1 Inhibitor ES1->E1 -S P1 Product ES1->P1 k_cat EI1->E1 -I E2 Enzyme ES2 E-S Complex E2->ES2 +S EI2 E-I Complex E2->EI2 +I S2 Substrate I2 Inhibitor ES2->E2 -S ESI2 E-S-I Complex ES2->ESI2 +I P2 Product ES2->P2 k_cat EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S E3 Enzyme ES3 E-S Complex E3->ES3 +S S3 Substrate I3 Inhibitor ES3->E3 -S ESI3 E-S-I Complex ES3->ESI3 +I P3 Product ES3->P3 k_cat ESI3->ES3 -I

Caption: Different modes of enzyme inhibition.

Troubleshooting Logic Flow

Caption: A logical flow for troubleshooting common assay issues.

References

overcoming solubility issues of Validoxylamine A in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility issues with Validoxylamine A in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Validoxylamine A?

A1: Validoxylamine A is a solid, white to off-white compound.[1][2] Based on available data, it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2][3] Its solubility in aqueous buffers, such as phosphate-buffered saline (PBS), is not well-documented and may be limited.

Q2: Which solvent is recommended for preparing a stock solution of Validoxylamine A?

A2: Due to its slight solubility in organic solvents, DMSO is the recommended solvent for preparing a concentrated stock solution of Validoxylamine A.[1][2][3] It is a common practice to dissolve compounds in a minimal amount of an organic solvent before diluting into an aqueous assay buffer.

Q3: What should I do if I observe precipitation when diluting my DMSO stock solution into an aqueous buffer?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for compounds with low aqueous solubility. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue.

Q4: Can I dissolve Validoxylamine A directly in an aqueous buffer like PBS?

A4: Direct dissolution in aqueous buffers may be challenging due to the compound's limited aqueous solubility. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final concentration in your assay buffer. This ensures a higher final concentration of the compound can be achieved in the aqueous medium while keeping the organic solvent concentration at a minimum.

Q5: What is the primary mechanism of action of Validoxylamine A?

A5: Validoxylamine A is a potent inhibitor of the enzyme trehalase.[3][4] Trehalase is responsible for the hydrolysis of trehalose into glucose. By inhibiting this enzyme, Validoxylamine A disrupts the energy metabolism of susceptible organisms.[5][6]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a structured approach to troubleshoot and resolve common solubility problems encountered with Validoxylamine A during experimental procedures.

Issue: My Validoxylamine A is not dissolving in the chosen solvent.

  • Question 1: What solvent are you using?

    • Answer: Validoxylamine A has documented slight solubility in DMSO and methanol.[1][2][3] If you are using a different solvent, consider switching to one of these. For aqueous buffers, direct dissolution is not recommended.

  • Question 2: Have you tried gentle heating or sonication?

    • Answer: To aid dissolution in DMSO or methanol, you can try gently warming the solution (to no more than 37°C) or using a sonicator bath for a few minutes. Be cautious with heating, as it may degrade the compound.

Issue: The compound precipitates out of solution when I add it to my aqueous assay buffer.

  • Question 1: What is the final concentration of the organic solvent (e.g., DMSO) in your assay?

    • Answer: The final concentration of the organic solvent should be kept as low as possible to avoid both compound precipitation and potential toxic effects on cells. A final DMSO concentration of less than 1% is generally recommended for cell-based assays.

  • Question 2: Have you tried a serial dilution approach?

    • Answer: Instead of a single large dilution, try a stepwise or serial dilution of your stock solution into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.

  • Question 3: Have you considered the use of a surfactant?

    • Answer: For in vitro assays, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically at concentrations well below their critical micelle concentration), to the assay buffer can help to maintain the solubility of hydrophobic compounds. Always run a vehicle control with the surfactant alone to ensure it does not interfere with your assay.

Quantitative Data Summary

Due to the limited publicly available quantitative solubility data for Validoxylamine A, this table provides a summary of its qualitative solubility in common laboratory solvents.

SolventSolubility CategoryRecommended Starting Stock ConcentrationSource(s)
Dimethyl Sulfoxide (DMSO)Slightly Soluble1-10 mg/mL[1][2][3]
MethanolSlightly Soluble1-10 mg/mL[1][2][3]
Water / Aqueous BuffersSparingly SolubleDirect dissolution not recommended-

Note: It is highly recommended to perform a small-scale solubility test in your specific batch of Validoxylamine A and chosen solvents before preparing a large stock solution.

Experimental Protocols

Protocol 1: Preparation of a Validoxylamine A Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a desired amount of Validoxylamine A powder in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of Validoxylamine A).

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you may sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Determining Approximate Solubility in an Aqueous Buffer
  • Preparation of Saturated Solution: Add an excess amount of Validoxylamine A powder to a known volume of your aqueous buffer (e.g., 1 mL of PBS) in a microcentrifuge tube.

  • Equilibration: Vortex the tube vigorously for 1-2 minutes and then incubate at a constant temperature (e.g., room temperature or 37°C) on a rotator for 24 hours to ensure the solution reaches equilibrium.

  • Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant, ensuring no solid particles are transferred. The concentration of Validoxylamine A in the supernatant can then be determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) with a suitable standard curve.

Visualizations

experimental_workflow start Start: Weigh Validoxylamine A dissolve Dissolve in DMSO (e.g., 10 mg/mL) start->dissolve vortex Vortex / Sonicate to aid dissolution dissolve->vortex stock Store Stock Solution at -20°C/-80°C vortex->stock dilute Dilute stock in assay buffer stock->dilute final Final working concentration in assay dilute->final

Caption: Experimental workflow for preparing Validoxylamine A for assays.

troubleshooting_flowchart start Start: Solubility Issue with Validoxylamine A check_solvent Is the solvent DMSO or Methanol? start->check_solvent use_dmso Action: Use DMSO for stock solution check_solvent->use_dmso No check_dissolution Did you vortex, sonicate, or gently warm? check_solvent->check_dissolution Yes use_dmso->check_dissolution apply_energy Action: Apply gentle energy to dissolve check_dissolution->apply_energy No check_precipitation Precipitation in aqueous buffer? check_dissolution->check_precipitation Yes apply_energy->check_precipitation check_dmso_conc Is final DMSO concentration <1%? check_precipitation->check_dmso_conc Yes success Solubility Issue Resolved check_precipitation->success No lower_dmso Action: Lower final DMSO concentration check_dmso_conc->lower_dmso No use_surfactant Consider adding a surfactant (e.g., Tween® 20) check_dmso_conc->use_surfactant Yes lower_dmso->use_surfactant use_surfactant->success

Caption: Troubleshooting flowchart for Validoxylamine A solubility.

signaling_pathway cluster_cell Target Cell (Fungus/Insect) Validoxylamine_A Validoxylamine A Trehalase Trehalase Validoxylamine_A->Trehalase MAPK_Pathway MAPK Signaling Pathway* Validoxylamine_A->MAPK_Pathway Potential Inhibition* Ribosome_Biogenesis Ribosome Biogenesis* Validoxylamine_A->Ribosome_Biogenesis Potential Inhibition* Glucose Glucose Trehalase->Glucose Hydrolysis Trehalose Trehalose Trehalose->Trehalase Energy_Metabolism Energy Metabolism Glucose->Energy_Metabolism Fungal_Growth Fungal/Insect Growth & Survival Energy_Metabolism->Fungal_Growth MAPK_Pathway->Fungal_Growth Ribosome_Biogenesis->Fungal_Growth caption *Potential off-target effects based on studies with the related compound Validamycin A.

Caption: Hypothetical signaling pathway of Validoxylamine A.

References

Technical Support Center: Minimizing Off-Target Effects of Validoxylamine A In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of identifying and minimizing potential off-target effects of Validoxylamine A during in vivo experiments. Given the current focus of research on Validoxylamine A as a trehalase inhibitor in non-mammalian systems, this guide offers a proactive framework for preclinical assessment in mammalian models.

FAQs: Understanding and Identifying Off-Target Effects of Validoxylamine A

Q1: What are the known off-target effects of Validoxylamine A in mammalian systems?

Currently, there is a lack of published data specifically characterizing the off-target effects of Validoxylamine A in mammalian models. The primary mechanism of action described is the inhibition of trehalase, an enzyme that is also present in mammals, including humans. Therefore, effects related to the inhibition of mammalian trehalase would be considered on-target. Any other observed effects could potentially be due to off-target interactions.

Q2: My in vivo study with Validoxylamine A is showing an unexpected phenotype. How can I determine if this is an off-target effect?

An unexpected phenotype could arise from either an exaggerated on-target effect (potent trehalase inhibition) or a genuine off-target interaction. A systematic approach is necessary to distinguish between these possibilities. This involves a combination of in silico, in vitro, and in vivo studies to identify potential off-target proteins.

Q3: What are the initial steps to identify potential off-target interactions of Validoxylamine A?

A tiered approach is recommended, starting with computational methods and progressing to experimental validation.

  • In Silico Profiling: Utilize computational tools to screen Validoxylamine A against databases of known protein structures. This can predict potential binding to other enzymes or receptors based on structural homology.

  • In Vitro Target Screening: Employ broad-based screening assays, such as kinome profiling or receptor binding panels, to experimentally test for interactions with a wide range of purified proteins.

  • Cell-Based Assays: Use cell lines to assess the effects of Validoxylamine A on various signaling pathways and cellular processes. This can provide clues about potential off-target mechanisms.

Q4: A recent study suggested that Validamycin, a related compound, affects the MAPK signaling pathway in fungi. Could Validoxylamine A have similar effects in mammals?

While it is a plausible hypothesis, it requires experimental verification in mammalian cells. The conservation of signaling pathways between fungi and mammals varies. Therefore, direct investigation of the MAPK pathway in mammalian cells treated with Validoxylamine A is necessary. This can be done by measuring the phosphorylation status of key MAPK proteins like ERK, JNK, and p38.

Troubleshooting Guides

Issue 1: Observed Toxicity at Doses Effective for Trehalase Inhibition
  • Possible Cause: The observed toxicity could be due to potent on-target inhibition of mammalian trehalase, leading to downstream metabolic consequences, or it could be an off-target effect.

  • Troubleshooting Workflow:

    A Observed in vivo toxicity B Measure trehalose and glucose levels in plasma and tissues A->B C Significant alteration in trehalose/glucose homeostasis? B->C D Toxicity likely linked to on-target effect C->D Yes F No significant alteration in trehalose/glucose homeostasis C->F No E Consider dose reduction or alternative dosing schedules D->E G Toxicity may be due to off-target effects F->G H Proceed with off-target identification workflow G->H

    Caption: Troubleshooting workflow for in vivo toxicity.

Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
  • Possible Cause: This could be due to poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability) or engagement of an off-target that antagonizes the desired on-target effect in vivo.

  • Troubleshooting Workflow:

    A In vitro potency >> In vivo efficacy B Conduct pharmacokinetic (PK) studies A->B C Poor PK profile (e.g., low exposure)? B->C D Optimize formulation or dosing regimen C->D Yes E Good PK profile C->E No F Potential for off-target antagonism E->F G Perform broad off-target screening (e.g., kinome scan) F->G H Identify off-targets and validate in cell-based assays G->H

    Caption: Troubleshooting workflow for efficacy discrepancies.

Experimental Protocols

Protocol 1: In Vivo Assessment of On-Target (Trehalase Inhibition) and Potential Off-Target Effects

Objective: To determine the in vivo dose-response relationship for trehalase inhibition and to monitor for potential toxicities.

Methodology:

  • Animal Model: Select an appropriate mammalian model (e.g., C57BL/6 mice).

  • Dose Formulation: Prepare Validoxylamine A in a suitable vehicle (e.g., saline).

  • Dose-Ranging Study:

    • Administer a range of doses of Validoxylamine A (e.g., 1, 10, 100 mg/kg) via the intended clinical route (e.g., intravenous, oral).

    • Include a vehicle control group.

  • Pharmacodynamic (PD) Assessment:

    • At various time points post-dosing, collect blood and tissue samples.

    • Measure trehalase activity in tissue homogenates.

    • Quantify trehalose and glucose levels in plasma.

  • Toxicology Assessment:

    • Monitor animals for clinical signs of toxicity (e.g., weight loss, behavioral changes).

    • Perform hematology and clinical chemistry analysis on blood samples.

    • Conduct histopathological examination of major organs at the end of the study.

Protocol 2: In Vitro Profiling for Off-Target Kinase Interactions

Objective: To identify potential off-target interactions of Validoxylamine A with a panel of mammalian kinases.

Methodology:

  • Compound: Prepare a stock solution of Validoxylamine A in DMSO.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., KINOMEscan™, Reaction Biology). Select a panel that provides broad coverage of the human kinome.

  • Assay Principle: The assay typically involves a competition binding assay where the ability of Validoxylamine A to displace a ligand from the kinase is measured.

  • Data Analysis: The results are usually reported as the percentage of remaining kinase activity or as dissociation constants (Kd) for any significant interactions.

Data Presentation

Table 1: Hypothetical In Vivo Dose-Ranging Study Results for Validoxylamine A
Dose (mg/kg)Plasma Trehalose (µM)Liver Trehalase Inhibition (%)Body Weight Change (%)Alanine Aminotransferase (ALT) (U/L)
Vehicle5 ± 10+2.535 ± 5
115 ± 325 ± 5+2.140 ± 8
1050 ± 885 ± 7+1.542 ± 6
100150 ± 2095 ± 3-5.0150 ± 25

*Statistically significant difference from vehicle control (p < 0.05).

Table 2: Hypothetical Kinase Profiling Results for Validoxylamine A (10 µM)
Kinase Target% Inhibition
MAPK1 (ERK2)5
MAPK8 (JNK1)8
MAPK14 (p38α) 65
CDK212
SRC7

Signaling Pathways and Workflows

Hypothesized Off-Target Signaling Pathway: p38 MAPK

Based on the hypothetical kinase profiling data, a potential off-target interaction with p38 MAPK is identified. The following diagram illustrates the canonical p38 MAPK signaling pathway, which could be aberrantly modulated by Validoxylamine A.

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stress Cellular Stress MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Validoxylamine_A Validoxylamine A Validoxylamine_A->p38 Potential Off-Target Inhibition Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: Potential off-target inhibition of the p38 MAPK pathway.

Experimental Workflow for Validating a Putative Off-Target

This workflow outlines the steps to confirm if a hit from a screening assay (like the hypothetical p38 MAPK interaction) is a true off-target responsible for a cellular phenotype.

A Putative off-target identified (e.g., p38 MAPK) B Biochemical Validation: Direct enzyme inhibition assay A->B C Cell-Based Validation: Measure phosphorylation of p38 downstream targets B->C D Phenotypic Correlation: Use a selective p38 inhibitor C->D E Does the selective inhibitor replicate the unexpected phenotype of Validoxylamine A? D->E F Off-target effect confirmed E->F Yes G Phenotype is likely due to another off-target or complex polypharmacology E->G No

Caption: Workflow for validating a putative off-target.

Technical Support Center: Addressing Resistance Development to Validoxylamine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing potential resistance to Validoxylamine A in their experiments. The information is presented in a direct question-and-answer format to address specific issues that may be encountered.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Validoxylamine A?

A1: Validoxylamine A is the biologically active form of the pro-drug Validamycin A. Its primary mechanism of action is the potent competitive inhibition of the enzyme trehalase .[1][2] Trehalase is crucial for the survival of many fungi and insects as it catalyzes the hydrolysis of trehalose into two glucose molecules, which serve as a vital source of energy.[1][2] By mimicking the structure of trehalose, Validoxylamine A binds tightly to the active site of the enzyme, preventing the breakdown of trehalose and leading to cellular energy depletion and disruption of essential biosynthetic pathways, such as chitin synthesis.[1][3]

Q2: Are there alternative or secondary mechanisms of action for Validoxylamine A?

A2: While the inhibition of trehalase is the principal mechanism, some studies on the parent compound, Validamycin A, suggest potential secondary effects. In some fungal species, such as Rhizoctonia cerealis, treatment has been shown to affect the MAPK signaling pathway and lead to a significant downregulation of genes involved in ribosome biogenesis .[4][5] These effects could contribute to the overall antifungal activity but are generally considered downstream or parallel consequences of the primary metabolic disruption.

Q3: Has resistance to Validoxylamine A been documented in scientific literature?

A3: As of late 2025, there is a notable lack of published research specifically documenting and characterizing molecular mechanisms of resistance to Validoxylamine A in fungi or insects. However, the development of resistance to antimicrobial agents is a common phenomenon, and several potential mechanisms can be inferred from our understanding of resistance to other enzyme inhibitors and antifungal drugs.

Q4: What are the hypothetical mechanisms of resistance to Validoxylamine A?

A4: Based on established principles of antimicrobial resistance, the following mechanisms are plausible for the development of resistance to Validoxylamine A:

  • Target Site Modification: Spontaneous mutations in the gene encoding the trehalase enzyme could alter the structure of the active site, thereby reducing the binding affinity of Validoxylamine A without significantly compromising the enzyme's natural function.

  • Target Overexpression: An increase in the cellular concentration of the trehalase enzyme, which could result from the amplification of the trehalase gene or the upregulation of its transcription. This would require higher concentrations of Validoxylamine A to achieve the same level of inhibition.

  • Increased Drug Efflux: The overexpression of membrane-bound transporter proteins, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), could actively pump Validoxylamine A out of the cell, reducing its intracellular concentration and preventing it from reaching its target.[6]

  • Alterations in Drug Uptake: Modifications to the fungal cell wall or membrane that reduce the permeability or uptake of Validoxylamine A or its precursor, Validamycin A.

  • Metabolic Bypass: The activation or upregulation of alternative metabolic pathways that can compensate for the energy deficit caused by the inhibition of trehalose metabolism.

II. Troubleshooting Guides for Apparent Resistance

This section provides a structured approach to investigate unexpected experimental outcomes that may suggest the development of resistance to Validoxylamine A.

Scenario 1: Observed Increase in Minimum Inhibitory Concentration (MIC)

Your fungal isolates require a significantly higher concentration of Validoxylamine A to inhibit their growth compared to previous experiments or reference strains.

Potential CauseRecommended Troubleshooting and Investigative ActionsExpected Outcome if the Cause is Confirmed
Experimental Variability 1. Verify Drug Integrity: Confirm the concentration and purity of the Validoxylamine A stock solution. 2. Standardize Inoculum: Ensure the fungal inoculum is at the correct density (e.g., using a spectrophotometer or hemocytometer). 3. Check Media and Conditions: Confirm that the growth medium composition and pH are correct and that incubation conditions (temperature, time) are consistent. 4. Test Control Strains: Always include a known susceptible (wild-type) strain as a control in your MIC assays.MIC values for the test isolate return to the expected range after correcting experimental parameters. The control strain shows consistent MIC values.
Target Site Mutation in Trehalase 1. Sequence the Trehalase Gene: Extract genomic DNA from both the suspected resistant isolate and a susceptible control. Amplify and sequence the entire coding region of the trehalase gene. 2. Compare Sequences: Align the sequences to identify any mutations in the resistant isolate. 3. Structural Modeling: If mutations are found, use protein modeling software to predict their impact on the binding of Validoxylamine A to the trehalase active site.Identification of one or more non-synonymous mutations in the trehalase gene of the resistant isolate, particularly in regions known to be part of the active site.
Overexpression of Trehalase 1. Gene Expression Analysis (qRT-PCR): Extract RNA from the resistant and susceptible isolates grown in the presence and absence of sub-inhibitory concentrations of Validoxylamine A. Perform qRT-PCR to quantify the relative expression level of the trehalase gene. 2. Protein Level Analysis (Western Blot): Extract total protein and perform a Western blot using an antibody specific to trehalase to compare protein levels between the isolates. 3. Enzyme Activity Assay: Measure the specific activity of trehalase in cell lysates from both isolates.A significant increase in the mRNA and/or protein levels of trehalase in the resistant isolate compared to the susceptible control. A corresponding increase in total trehalase activity per milligram of total protein.
Increased Drug Efflux 1. Efflux Pump Activity Assay: Use a fluorescent substrate of known efflux pumps (e.g., rhodamine 6G). Measure the accumulation and efflux of the dye in the resistant and susceptible isolates. Perform the assay in the presence and absence of a general efflux pump inhibitor. 2. Expression of Efflux Pump Genes (qRT-PCR): Quantify the expression of known ABC and MFS transporter genes that are often associated with drug resistance.The resistant isolate will show lower accumulation and/or faster efflux of the fluorescent dye, which is reversed by the efflux pump inhibitor. Increased expression of one or more efflux pump genes in the resistant isolate.
Data Presentation: Summary of Expected Quantitative Changes in Resistant Isolates
ParameterTarget Site MutationTarget OverexpressionIncreased Drug Efflux
MIC of Validoxylamine A IncreasedIncreasedIncreased
Trehalase Gene Sequence AlteredUnchangedUnchanged
Trehalase mRNA Level UnchangedIncreasedUnchanged
Trehalase Protein Level UnchangedIncreasedUnchanged
Specific Activity of Trehalase Potentially ReducedUnchangedUnchanged
Total Trehalase Activity Unchanged or ReducedIncreasedUnchanged
Drug Efflux Rate UnchangedUnchangedIncreased

III. Key Experimental Protocols

Protocol 1: Trehalase Activity Assay

This protocol is adapted from established methods for measuring the amount of glucose produced from the hydrolysis of trehalose.[1][7][8][9]

Principle: The trehalase in the sample lysate hydrolyzes trehalose into glucose. The amount of glucose produced is then quantified using a glucose oxidase-peroxidase coupled reaction, which results in a colored product that can be measured spectrophotometrically.

Materials:

  • Protein Extraction Buffer (e.g., 0.1 M MES-KOH pH 6.0, 1 mM EDTA, 1 mM PMSF)

  • Reaction Buffer (e.g., 62.5 mM MES-KOH pH 7.0, 125 µM CaCl₂, 100 mM trehalose)

  • Glucose Assay Reagent (containing glucose oxidase, peroxidase, and a chromogenic substrate like Amplex Red or o-dianisidine)

  • Glucose standards

  • Microplate reader

Procedure:

  • Prepare Cell Lysate: Harvest fungal cells and homogenize them in ice-cold Protein Extraction Buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine Protein Concentration: Use a standard method (e.g., Bradford or BCA assay) to determine the total protein concentration of the lysate.

  • Enzymatic Reaction: In a microcentrifuge tube, mix a specific amount of protein lysate (e.g., 10 µL) with the Reaction Buffer.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by boiling the sample for 3-5 minutes.

  • Glucose Quantification: Transfer an aliquot of the reaction mixture to a 96-well plate. Add the Glucose Assay Reagent and incubate as per the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red).

  • Calculation: Use a glucose standard curve to determine the concentration of glucose produced. Calculate the specific activity as units of enzyme per milligram of total protein (1 Unit = 1 µmol of glucose produced per minute).

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][4][6][10][11]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Validoxylamine A stock solution

  • Fungal culture

  • Spectrophotometer

Procedure:

  • Prepare Drug Dilutions: In a 96-well plate, perform serial twofold dilutions of Validoxylamine A in RPMI-1640 medium to achieve a range of final concentrations.

  • Prepare Fungal Inoculum: Grow the fungal isolate in a suitable broth. Adjust the culture turbidity to a 0.5 McFarland standard, and then dilute it in RPMI-1640 to the final required inoculum concentration.

  • Inoculate the Plate: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is determined as the lowest concentration of Validoxylamine A at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by reading the optical density at 600 nm.

IV. Visualizations and Diagrams

Signaling Pathway and Experimental Workflows

cluster_0 Mechanism of Action Validoxylamine A Validoxylamine A Trehalase (Enzyme) Trehalase (Enzyme) Validoxylamine A->Trehalase (Enzyme) Inhibits Glucose Glucose Trehalase (Enzyme)->Glucose Produces Trehalose (Substrate) Trehalose (Substrate) Trehalose (Substrate)->Trehalase (Enzyme) Binds to Energy Production & Chitin Synthesis Energy Production & Chitin Synthesis Glucose->Energy Production & Chitin Synthesis Fuels

Caption: Mechanism of action of Validoxylamine A.

cluster_1 Potential Resistance Mechanisms Resistance Resistance Target Mutation Target Mutation Resistance->Target Mutation Target Overexpression Target Overexpression Resistance->Target Overexpression Drug Efflux Drug Efflux Resistance->Drug Efflux Trehalase Gene Trehalase Gene Target Mutation->Trehalase Gene Alters Trehalase Protein Trehalase Protein Target Overexpression->Trehalase Protein Increases Efflux Pump Efflux Pump Drug Efflux->Efflux Pump Upregulates

Caption: Potential mechanisms of resistance to Validoxylamine A.

cluster_2 Troubleshooting Workflow High MIC High MIC Sequence Trehalase Gene Sequence Trehalase Gene High MIC->Sequence Trehalase Gene qRT-PCR for Trehalase qRT-PCR for Trehalase High MIC->qRT-PCR for Trehalase Efflux Pump Assay Efflux Pump Assay High MIC->Efflux Pump Assay Mutation Found Mutation Found Sequence Trehalase Gene->Mutation Found Western Blot for Trehalase Western Blot for Trehalase qRT-PCR for Trehalase->Western Blot for Trehalase Overexpression Found Overexpression Found Western Blot for Trehalase->Overexpression Found Increased Efflux Found Increased Efflux Found Efflux Pump Assay->Increased Efflux Found

Caption: Experimental workflow for investigating resistance.

References

Technical Support Center: Enhancing the In Vivo Efficacy of Validoxylamine A Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Validoxylamine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Validoxylamine A and what is its primary mechanism of action?

A1: Validoxylamine A is the active form of the pro-drug Validamycin A, an aminoglycoside antibiotic.[1] Its primary mechanism of action is the competitive inhibition of the enzyme trehalase.[1][2] Trehalase is crucial for the hydrolysis of trehalose into glucose in many fungi and insects, providing them with a vital energy source.[1] By mimicking the structure of trehalose, Validoxylamine A binds to the active site of trehalase, blocking its function and leading to energy depletion and disruption of essential metabolic pathways in the target organism.[1][2]

Q2: Why am I observing low in vivo efficacy with my Validoxylamine A formulation despite good in vitro results?

A2: Discrepancies between in vitro and in vivo efficacy are a common challenge in drug development. For a compound like Validoxylamine A, an aminoglycoside, poor oral bioavailability is a primary concern.[3] Aminoglycosides are generally poorly absorbed from the gastrointestinal tract. Other factors that can contribute to low in vivo efficacy include rapid metabolism and clearance, poor distribution to the target tissue, and high plasma protein binding, which reduces the concentration of the free, active drug.

Q3: What are some formulation strategies to improve the in vivo bioavailability of Validoxylamine A?

A3: Several strategies can be employed to enhance the bioavailability of aminoglycosides like Validoxylamine A. These include:

  • Nanoparticle-based delivery systems: Encapsulating Validoxylamine A in polymeric or lipid-based nanoparticles can protect it from degradation in the gastrointestinal tract, improve its absorption, and facilitate targeted delivery.[4][5]

  • Chemical modification: Creating amphiphilic derivatives of Validoxylamine A by attaching hydrophobic groups can improve its membrane permeability and cellular uptake.[2][6]

  • Use of permeation enhancers: Co-administration with agents that temporarily increase the permeability of the intestinal epithelium can boost absorption.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly permeable drugs.[7]

Q4: What are suitable in vivo models for testing the efficacy of Validoxylamine A formulations?

A4: The choice of in vivo model depends on the target application (e.g., antifungal or insecticidal). For antifungal studies, rodent models of fungal infection are commonly used. For example, a murine model of systemic candidiasis or aspergillosis can be employed.[8] For insecticidal applications, relevant insect models such as Drosophila melanogaster or specific agricultural pests can be utilized. Zebrafish have also been used as a model to study the effects of trehalose, suggesting their potential for screening trehalase inhibitors.[9]

Q5: What is the signaling pathway affected by Validoxylamine A?

A5: Validoxylamine A primarily targets the trehalose metabolism pathway. By inhibiting trehalase, it prevents the breakdown of trehalose into glucose. This disruption in glucose availability can have downstream effects on various signaling pathways that are sensitive to cellular energy status, such as the AMP-activated protein kinase (AMPK) pathway. In plants, trehalose-6-phosphate (an intermediate in trehalose synthesis) is a known signaling molecule that interacts with the SnRK1 (Sucrose-non-fermenting1-related kinase 1) pathway, a key regulator of metabolism and development.[10] While the direct impact on specific signaling cascades in fungi and insects is an area of ongoing research, the primary effect is the depletion of the main energy source.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low bioavailability of oral formulation Poor absorption from the gastrointestinal tract due to the hydrophilic nature of Validoxylamine A.1. Formulation modification: Consider encapsulating Validoxylamine A in nanoparticles (e.g., PLGA or lipid-based) to improve absorption. 2. Chemical modification: Synthesize and test amphiphilic derivatives of Validoxylamine A to enhance membrane permeability. 3. Route of administration: For initial efficacy studies, consider parenteral administration (e.g., intravenous or intraperitoneal) to bypass the gastrointestinal barrier.
High variability in animal responses Inconsistent dosing, differences in animal metabolism, or instability of the formulation.1. Dosing technique: Ensure accurate and consistent administration of the formulation. For oral gavage, verify proper technique to avoid accidental lung administration. 2. Animal model: Use a well-characterized and standardized animal model. Ensure animals are of similar age, weight, and health status. 3. Formulation stability: Assess the stability of your Validoxylamine A formulation under storage and experimental conditions.
Observed toxicity at effective doses Off-target effects or accumulation in sensitive organs (e.g., kidneys, inner ear), a known issue with aminoglycosides.1. Dose-response study: Conduct a thorough dose-response study to determine the therapeutic window. 2. Targeted delivery: Utilize nanoparticle formulations designed for targeted release at the site of infection to reduce systemic exposure. 3. Monitor for toxicity: Include regular monitoring of kidney function (e.g., serum creatinine and BUN levels) and consider auditory function tests in longer-term studies.[11]
Inconsistent results between experimental batches Variability in the formulation preparation, purity of Validoxylamine A, or experimental conditions.1. Standardize protocols: Maintain strict adherence to standardized protocols for formulation preparation and in vivo procedures. 2. Quality control: Ensure the purity and concentration of Validoxylamine A in each batch of formulation. 3. Control groups: Always include appropriate positive and negative control groups in every experiment.

Experimental Protocols

Protocol 1: In Vivo Efficacy of a Novel Validoxylamine A Formulation in a Murine Model of Systemic Fungal Infection

Objective: To evaluate the in vivo antifungal efficacy of a new Validoxylamine A formulation compared to a standard formulation and a vehicle control.

Materials:

  • Pathogenic fungal strain (e.g., Candida albicans or Aspergillus fumigatus)

  • 6-8 week old immunocompromised mice (e.g., BALB/c or C57BL/6)

  • Test formulation of Validoxylamine A

  • Standard (unformulated) Validoxylamine A

  • Vehicle control (the formulation base without the active ingredient)

  • Sterile saline

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation: Culture the fungal strain on SDA plates. Prepare a suspension in sterile saline and adjust the concentration to 1 x 10^6 CFU/mL.

  • Infection: Infect mice via intravenous (tail vein) injection with 0.1 mL of the fungal suspension.

  • Treatment Groups (n=10 mice per group):

    • Group 1: Vehicle control (administered orally or via the intended route)

    • Group 2: Standard Validoxylamine A (e.g., 10 mg/kg, administered orally)

    • Group 3: Test Formulation of Validoxylamine A (e.g., 10 mg/kg, administered orally)

  • Treatment Administration: Begin treatment 24 hours post-infection and continue once daily for 7 days.

  • Monitoring: Monitor mice daily for clinical signs of infection (weight loss, ruffled fur, lethargy) and mortality for 14 days.

  • Fungal Burden Assessment: On day 8, euthanize a subset of mice (n=5) from each group. Aseptically remove target organs (e.g., kidneys, liver, spleen), homogenize them in sterile saline, and plate serial dilutions on SDA plates.

  • Data Analysis:

    • Compare survival curves between groups using a Kaplan-Meier analysis.

    • Compare the fungal burden (CFU/gram of tissue) between groups using a one-way ANOVA with post-hoc tests.

Protocol 2: Preparation of Validoxylamine A-Loaded Polymeric Nanoparticles

Objective: To prepare Validoxylamine A-loaded nanoparticles using a double emulsion solvent evaporation method.

Materials:

  • Validoxylamine A

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

Procedure:

  • Primary Emulsion: Dissolve 10 mg of Validoxylamine A in 1 mL of deionized water (aqueous phase). Dissolve 100 mg of PLGA in 4 mL of DCM (organic phase). Add the aqueous phase to the organic phase and sonicate for 1 minute on an ice bath to form a water-in-oil (W/O) emulsion.

  • Secondary Emulsion: Prepare a 2% w/v PVA solution in deionized water. Add the primary emulsion to 10 mL of the PVA solution and sonicate for 2 minutes on an ice bath to form a water-in-oil-in-water (W/O/W) double emulsion.

  • Solvent Evaporation: Transfer the double emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet three times with deionized water.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

Quantitative Data Summary

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of Aminoglycosides against E. coli [12]

AminoglycosideMIC (µg/mL)
Streptomycin1.22
Kanamycin0.89
Gentamicin0.21
Tobramycin0.32
Amikacin0.13

Table 2: In Vivo Efficacy of Aminoglycoside ACHN-490 in a Murine Sepsis Model [13]

PathogenACHN-490 Static Dose (mg/kg/day)
K. pneumoniae ATCC 438167.8
E. coli ATCC 2592210.6
K. pneumoniae AKPN1073 (MDR)12
E. coli AECO1003 (MDR)25

Signaling Pathways and Workflows

Trehalose_Metabolism_Inhibition cluster_pathway Trehalose Metabolism Pathway cluster_inhibitor Inhibitor Action UDP_Glucose UDP-Glucose Trehalose_6_Phosphate Trehalose-6-Phosphate UDP_Glucose->Trehalose_6_Phosphate TPS Glucose_6_Phosphate Glucose-6-Phosphate Glucose_6_Phosphate->Trehalose_6_Phosphate TPS Trehalose Trehalose Trehalose_6_Phosphate->Trehalose TPP Glucose Glucose (Energy) Trehalose->Glucose Trehalase Cellular_Processes Essential Cellular Processes Glucose->Cellular_Processes Drives Validoxylamine_A Validoxylamine A Trehalase Trehalase Validoxylamine_A->Trehalase Inhibition

Caption: Inhibition of the trehalose metabolism pathway by Validoxylamine A.

experimental_workflow start Start: Develop Novel Validoxylamine A Formulation formulation Formulation Characterization (Size, Encapsulation Efficiency) start->formulation in_vitro In Vitro Efficacy Testing (MIC against target pathogen) formulation->in_vitro in_vivo_model Select Appropriate In Vivo Model in_vitro->in_vivo_model infection Induce Infection in Animal Model in_vivo_model->infection treatment Administer Formulations (Test, Standard, Vehicle) infection->treatment monitoring Monitor Animal Health and Survival treatment->monitoring assessment Assess Fungal Burden in Target Organs monitoring->assessment analysis Data Analysis (Survival Curves, CFU counts) assessment->analysis conclusion Conclusion: Evaluate In Vivo Efficacy analysis->conclusion

Caption: Experimental workflow for in vivo efficacy testing.

References

Validation & Comparative

A Comparative Guide to the Antifungal Activity of Validoxylamine A and Validamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal activities of Validoxylamine A and Validamycin A, supported by available experimental data. The information presented herein is intended to assist researchers and professionals in understanding the efficacy and mechanisms of these related compounds.

Introduction

Validamycin A is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is widely used in agriculture as a fungicide, particularly against sheath blight in rice caused by Rhizoctonia solani. Validamycin A is a pro-drug that is enzymatically converted into its aglycon, Validoxylamine A, within the target fungal cells. Validoxylamine A is the active form that inhibits the enzyme trehalase, which is crucial for fungal energy metabolism. This guide delves into a direct comparison of the antifungal efficacy of these two compounds based on published scientific literature.

Quantitative Comparison of Antifungal Activity

Fungal SpeciesCompoundEfficacy MetricConcentration
Rhizoctonia solaniValidoxylamine AEC5034.99 µmol/L
Validamycin AEC5034.99 µmol/L
Sclerotinia sclerotiorumValidoxylamine AEC50>100 µmol/L
Validamycin AEC50>100 µmol/L
Aspergillus flavusValidamycin AMIC1 µg/mL[1]
Validoxylamine AMICData not available
Candida albicansValidamycin AMIC50500 mg/L[2]
Validoxylamine AMIC50Data not available

Note: EC50 (Median Effective Concentration) is the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. Data for the in vitro antifungal activity of Validoxylamine A against Aspergillus flavus and Candida albicans were not found in the reviewed literature.

Mechanism of Action

Validamycin A functions as a pro-drug and is transported into the fungal cell. Inside the cell, it is hydrolyzed to Validoxylamine A, the active antifungal agent. Validoxylamine A is a potent competitive inhibitor of the enzyme trehalase. Trehalase is essential for the breakdown of trehalose, a key sugar for energy and carbon storage in fungi. By inhibiting trehalase, Validoxylamine A disrupts the fungus's energy metabolism, leading to growth inhibition.[3] Recent studies have also suggested that the downstream effects of trehalase inhibition by validamycin (and therefore validoxylamine A) may include interference with the MAPK signaling pathway, which is involved in regulating various cellular processes, including stress responses and morphogenesis.

cluster_0 Inside Fungal Cell Validamycin_A Validamycin A (Pro-drug) Fungal_Cell Fungal Cell Validamycin_A->Fungal_Cell Uptake Validoxylamine_A Validoxylamine A (Active Form) Fungal_Cell->Validoxylamine_A Hydrolysis Trehalase Trehalase Enzyme Validoxylamine_A->Trehalase Inhibits Trehalose Trehalose MAPK_Pathway MAPK Signaling Pathway Trehalase->MAPK_Pathway Downstream Effect Glucose Glucose Trehalose->Glucose Hydrolysis (Blocked) Energy_Metabolism Energy Metabolism Fungal_Growth_Inhibition Fungal Growth Inhibition Energy_Metabolism->Fungal_Growth_Inhibition Disruption leads to MAPK_Pathway->Fungal_Growth_Inhibition Disruption leads to

Mechanism of Action of Validoxylamine A and Validamycin A.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Mycelial Growth Rate Method (for EC50 Determination)

This method is used to determine the concentration of a compound that inhibits the growth of mycelial fungi by 50%.

  • Preparation of Fungal Inoculum: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • Preparation of Test Plates: The test compounds (Validoxylamine A or Validamycin A) are incorporated into the molten PDA at various concentrations. The agar is then poured into sterile Petri dishes. A control plate without any test compound is also prepared.

  • Inoculation: The mycelial disc is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a period that allows for full growth on the control plate.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals.

  • Calculation of EC50: The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis of the concentration-response data.

Broth Microdilution Method (for MIC Determination)

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent in a liquid medium.

  • Preparation of Fungal Inoculum: A suspension of fungal spores or yeast cells is prepared in a sterile liquid medium (e.g., RPMI-1640) and adjusted to a standardized concentration.

  • Preparation of Microtiter Plates: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control well (inoculum without the compound) and a negative control well (medium only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

cluster_EC50 Mycelial Growth Rate Method (EC50) cluster_MIC Broth Microdilution Method (MIC) EC50_1 Prepare fungal inoculum (mycelial disc) EC50_2 Prepare PDA plates with varying concentrations of test compound EC50_1->EC50_2 EC50_3 Inoculate center of plates EC50_2->EC50_3 EC50_4 Incubate EC50_3->EC50_4 EC50_5 Measure colony diameter EC50_4->EC50_5 EC50_6 Calculate EC50 EC50_5->EC50_6 MIC_1 Prepare fungal inoculum (spore/yeast suspension) MIC_2 Prepare serial dilutions of test compound in microtiter plate MIC_1->MIC_2 MIC_3 Inoculate wells MIC_2->MIC_3 MIC_4 Incubate MIC_3->MIC_4 MIC_5 Determine lowest concentration with no visible growth (MIC) MIC_4->MIC_5

Experimental Workflows for Antifungal Activity Assays.

Conclusion

Validamycin A serves as a pro-drug that is converted to the active compound, Validoxylamine A. Both compounds exhibit antifungal activity by inhibiting the essential fungal enzyme trehalase. The available quantitative data from in vitro studies on Rhizoctonia solani and Sclerotinia sclerotiorum suggest that Validoxylamine A and Validamycin A have comparable efficacy against these plant pathogens. However, a comprehensive comparison is limited by the lack of publicly available data on the in vitro activity of Validoxylamine A against other significant fungal species such as Aspergillus flavus and Candida albicans. Further research is warranted to fully elucidate the comparative antifungal spectrum of these two compounds. The provided experimental protocols offer a standardized approach for future comparative studies.

References

Validoxylamine A vs. Commercial Fungicides: A Comparative Guide to Plant Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Validoxylamine A, the active form of the bio-fungicide Validamycin A, against leading commercial fungicides for the control of plant diseases. We present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular mechanisms to inform research and development in plant protection.

Executive Summary

Validoxylamine A presents a distinct mode of action compared to many conventional fungicides. It primarily acts as a potent inhibitor of the fungal enzyme trehalase, disrupting energy metabolism.[1] Furthermore, it functions as a plant activator, inducing Systemic Acquired Resistance (SAR) in host plants, a mechanism that confers broad-spectrum and long-lasting protection.[2][3][4] In contrast, many commercial fungicides, such as azoxystrobin and propiconazole, directly target specific fungal metabolic pathways like mitochondrial respiration or sterol biosynthesis. This guide explores the comparative efficacy of these different approaches, providing quantitative data and mechanistic insights.

Data Presentation: Comparative Efficacy

The following tables summarize the efficacy of Validoxylamine A (applied as Validamycin A) and commercial fungicides against key plant pathogens.

Table 1: Efficacy Against Rice Sheath Blight (Rhizoctonia solani)

FungicideActive IngredientMode of ActionApplication RateDisease Severity (%)Disease Control (%)Yield (q/ha)Reference
Validamycin 3% LValidamycin ATrehalase Inhibitor2 ml/L29.5662.7940.55
Azoxystrobin 23% SCAzoxystrobinQoI Fungicide1 ml/L19.8974.9543.88
Propiconazole 25% ECPropiconazoleDMI Fungicide1 ml/L23.4569.9542.11
Hexaconazole 5% ECHexaconazoleDMI Fungicide2 ml/L25.1168.0141.33
Untreated Control---79.44-28.89

Table 2: Efficacy Against Tomato Fusarium Wilt (Fusarium oxysporum f. sp. lycopersici)

Treatment (Foliar Spray)ConcentrationDisease Severity Index (0-4)Reference
Validamycin A100 µg/ml0.5[2][3]
Validoxylamine A100 µg/ml0.6[2][3]
Water (Control)-3.2[2][3]

Table 3: Efficacy Against Gray Mold (Botrytis cinerea) on Strawberry

TreatmentControl Efficacy (%)Reference
Tetramycin (Biopesticide)70.73 - 78.44[5]
Carbendazim-[5]
Iprodione-[5]

Note: Direct comparative data for Validoxylamine A against Botrytis cinerea was limited in the searched literature. Tetramycin is presented as an example of a biopesticide's efficacy.

Table 4: Efficacy Against Wheat Leaf Rust (Puccinia triticina)

FungicideActive IngredientDisease Incidence (%)Yield ( kg/ha )Reference
Propiconazole 25% ECPropiconazole13.34550
Tebuconazole 250 ECTebuconazole16.74450
Azoxystrobin 25% SCAzoxystrobin20.04300
Untreated Control-66.73200

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assessing fungicide efficacy.

In Vivo Efficacy Trial against Rice Sheath Blight (Rhizoctonia solani)

1. Experimental Design: The experiment is typically laid out in a Randomized Block Design (RBD) with three replications for each treatment.

2. Plot and Crop Management:

  • Plot Size: 5 x 4 m (20m²).

  • Rice Variety: A susceptible variety (e.g., Pusa Basmati 1, TN-1) is used to ensure adequate disease pressure.[6]

  • Sowing and Transplanting: Seedlings are raised in a nursery and transplanted at the appropriate age.

  • Fertilization and Irrigation: Standard agronomic practices for the region are followed.

3. Inoculation:

  • Pathogen Culture: Rhizoctonia solani is cultured on a suitable medium like Potato Dextrose Agar (PDA).

  • Inoculum Preparation: Sclerotia or mycelial bits from the culture are used for inoculation. One common method involves inserting sclerotia under the leaf sheath of the rice plants.[7]

  • Inoculation Timing: Inoculation is typically done at the maximum tillering stage (e.g., 45 days after transplanting) to coincide with the susceptible stage of the crop.[6]

4. Fungicide Application:

  • Treatments: Fungicides are applied at their recommended dosages. An untreated control is always included.

  • Application Method: Foliar spray is applied using a knapsack sprayer, ensuring thorough coverage of the plants.

  • Application Timing: The first spray is typically applied a few days after inoculation or at the first appearance of disease symptoms, with subsequent sprays at defined intervals (e.g., 10-15 days).

5. Data Collection:

  • Disease Severity: Disease severity is recorded at specific intervals after the final spray using a standard 0-9 scale (Standard Evaluation System for Rice, IRRI). The Percent Disease Index (PDI) is calculated using the formula: PDI = (Sum of all disease ratings) / (Total number of tillers observed x Maximum disease grade) x 100

  • Yield Parameters: At maturity, grain yield and other relevant parameters (e.g., 1000-grain weight) are recorded from a designated area within each plot and converted to q/ha.

6. Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Signaling Pathways and Mechanisms of Action

Validoxylamine A: Dual Mode of Action

Validoxylamine A exhibits a unique dual mechanism. It directly inhibits fungal growth and also stimulates the plant's own defense systems.

  • Trehalase Inhibition: As the active form of Validamycin A, Validoxylamine A is a potent competitive inhibitor of the enzyme trehalase in fungi. Trehalase is crucial for the breakdown of trehalose into glucose, a primary energy source for many fungi. By blocking this enzyme, Validoxylamine A deprives the fungus of energy, leading to a fungistatic effect.

  • Induction of Systemic Acquired Resistance (SAR): Validoxylamine A acts as a plant activator, triggering the plant's innate immune system. This leads to Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum resistance to a wide range of pathogens.[2][3][4] The induction of SAR involves the activation of two key plant hormone signaling pathways: the Salicylic Acid (SA) pathway and the Jasmonic Acid/Ethylene (JA/ET) pathway.[4]

Validoxylamine A - Systemic Acquired Resistance (SAR) Induction cluster_plant_cell Plant Cell VAA Validoxylamine A Receptor Putative Receptor VAA->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca Ca²⁺ Influx Receptor->Ca SA_pathway Salicylic Acid (SA) Signaling Pathway ROS->SA_pathway JA_ET_pathway Jasmonic Acid (JA) / Ethylene (ET) Pathway ROS->JA_ET_pathway Ca->SA_pathway Ca->JA_ET_pathway NPR1 NPR1 SA_pathway->NPR1 JA_ET_pathway->NPR1 PR_genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Validoxylamine A induced SAR pathway.
Commercial Fungicides: Targeted Inhibition

Azoxystrobin (QoI Fungicide): Inhibition of Mitochondrial Respiration

Azoxystrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides. Its mode of action is the inhibition of mitochondrial respiration in fungi. Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting the production of ATP, the energy currency of the cell. The disruption of energy production leads to the cessation of fungal growth and development.[8]

Azoxystrobin - Inhibition of Mitochondrial Respiration cluster_mitochondrion Fungal Mitochondrion cluster_complexes ETC Electron Transport Chain ComplexI Complex I ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e⁻ ComplexII Complex II ComplexII->ComplexIII e⁻ ComplexIV Complex IV ComplexIII->ComplexIV e⁻ ATP_Synthase ATP Synthase (Complex V) ComplexIII->ATP_Synthase Proton Gradient O₂ O₂ ComplexIV->O₂ e⁻ Azoxystrobin Azoxystrobin Azoxystrobin->ComplexIII Block X Block->ComplexIII Inhibits Qo site ATP ATP (Energy) ATP_Synthase->ATP

Azoxystrobin's mode of action.

Propiconazole (DMI Fungicide): Inhibition of Ergosterol Biosynthesis

Propiconazole is a DeMethylation Inhibitor (DMI) fungicide. It targets the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in animals. Propiconazole inhibits the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.

Propiconazole - Inhibition of Ergosterol Biosynthesis cluster_fungal_cell Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol DisruptedMembrane Disrupted Cell Membrane (Growth Inhibition) Enzyme->DisruptedMembrane Toxic Precursors Accumulate CellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->CellMembrane Propiconazole Propiconazole Propiconazole->Enzyme Block X Block->Enzyme Inhibits

Propiconazole's mode of action.

Conclusion

Validoxylamine A and commercial fungicides like azoxystrobin and propiconazole offer distinct yet effective strategies for plant disease management. Validoxylamine A's dual action of direct fungal inhibition and induction of the plant's own defenses presents a promising avenue for sustainable agriculture, potentially reducing the reliance on conventional fungicides and managing the development of fungicide resistance. Commercial fungicides, with their highly specific modes of action, provide powerful tools for targeted disease control. A comprehensive understanding of their comparative efficacy, as presented in this guide, is essential for the development of integrated pest management programs that are both effective and environmentally responsible. Further research into the synergistic effects of combining these different modes of action could unlock new and more resilient strategies for protecting global crop production.

References

Validating the Target Specificity of Validoxylamine A on Insect Trehalase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Validoxylamine A's performance against other known insect trehalase inhibitors. The data presented herein is supported by experimental findings and detailed methodologies to assist researchers in evaluating its target specificity and potential as a lead compound for novel insecticide development.

Introduction

Trehalose, a disaccharide present in the hemolymph of insects, is a critical energy source, playing a vital role in physiological processes such as flight, growth, and stress resistance. The enzyme trehalase (α,α-trehalose glucohydrolase) catalyzes the hydrolysis of trehalose into two glucose molecules. Due to its essential role in insect survival and its absence in mammals, trehalase is an attractive target for the development of selective insecticides. Validoxylamine A, an aminocyclitol, has emerged as a potent and specific inhibitor of insect trehalase. This guide validates its target specificity through comparative data analysis and detailed experimental protocols.

Comparative Inhibitory Activity

Validoxylamine A demonstrates potent inhibitory activity against insect trehalase, often in the nanomolar range. Its performance, along with other notable trehalase inhibitors, is summarized below. The data highlights the compound's high affinity and specificity for insect trehalases compared to mammalian counterparts.

InhibitorTarget EnzymeInsect SpeciesKi (Inhibition Constant)IC50 (Half Maximal Inhibitory Concentration)Citation
Validoxylamine A TrehalaseSpodoptera litura (Tobacco cutworm)4.3 x 10⁻¹⁰ M-[1][2]
TrehalaseSpodoptera litura43 nM-[3][4]
TrehalaseTermites3.2 µM-[3]
TrehalasePorcine Kidney-2.4 x 10⁻⁹ M[5]
Validamycin A TrehalaseRhizoctonia solani-72 µM[3]
TrehalaseAcyrthosiphon pisum5 x 10⁻⁸ M2.2 x 10⁻⁷ M[6]
TrehalasePorcine Kidney-2.5 x 10⁻⁴ M[5]
Trehazolin TrehalaseSilkworm-3.7 x 10⁻⁹ M[5]
TrehalasePorcine Kidney-1.9 x 10⁻⁸ M[5]
Casuarine-6-O-α-d-glucoside TrehalaseInsect and Bacterial--[1]
Deoxynojirimycin (DNJ) TrehalasePorcine Kidney-41 µM[4]
Castanospermine TrehalaseHelicoverpa armigera6.7 µmol/liter-[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize trehalase inhibitors.

In Vitro Trehalase Activity Assay (Colorimetric DNS Method)

This protocol is a generalized procedure based on commonly used methods for determining trehalase activity by quantifying the amount of reducing sugar (glucose) produced.

1. Reagents and Buffers:

  • Acetate Buffer (0.2 M, pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve the desired pH.

  • Trehalose Solution (200 mM): Dissolve trehalose dihydrate in acetate buffer.

  • 3,5-Dinitrosalicylic Acid (DNS) Reagent: Dissolve 1 g of DNS, 30 g of sodium potassium tartrate, and 1.6 g of sodium hydroxide in 100 mL of distilled water. Store in a dark bottle.

  • Enzyme Solution: Purified or crude trehalase extract from the insect of interest, diluted in acetate buffer.

  • Inhibitor Stock Solution: Dissolve Validoxylamine A or other inhibitors in an appropriate solvent (e.g., water or DMSO) to a known concentration.

2. Assay Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes. For a standard assay, mix 50 µL of 0.2 M acetate buffer (pH 5.0), 10 µL of the enzyme solution, and 10 µL of the inhibitor solution at various concentrations (or solvent for control).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of 200 mM trehalose solution.

  • Incubate the reaction mixture at 37°C for 15 minutes.

  • Stop the reaction by adding 300 µL of DNS reagent.

  • Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development.

  • Cool the tubes to room temperature.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • A standard curve using known concentrations of glucose should be prepared to quantify the amount of glucose produced.

3. Data Analysis (for IC50 and Ki determination):

  • IC50 Determination: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]

  • Ki Determination: The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.

In Vivo Insecticidal Activity Assay

This protocol describes a general method for assessing the insecticidal effects of trehalase inhibitors when administered to insects.

1. Test Insects and Rearing:

  • Use a laboratory-reared, synchronized population of the target insect species (e.g., last instar larvae of Spodoptera litura).

  • Maintain the insects under controlled conditions of temperature, humidity, and photoperiod, and provide them with an appropriate artificial diet.

2. Inhibitor Administration:

  • Injection Method:

    • Dissolve the test compound (e.g., Validoxylamine A) in a sterile saline solution to the desired concentrations.

    • Using a micro-syringe, inject a small, precise volume (e.g., 1-10 µL) of the inhibitor solution into the hemocoel of each insect.

    • A control group should be injected with the saline solution only.

  • Feeding Method:

    • Incorporate the test compound into the artificial diet at various concentrations.

    • Allow the insects to feed on the treated diet for a specified period.

    • A control group should be fed a diet containing the solvent used to dissolve the inhibitor.

3. Observation and Data Collection:

  • After administration, place the insects individually in containers with an untreated diet.

  • Monitor the insects daily for a set period (e.g., 7 days).

  • Record mortality, as well as any morphological abnormalities, behavioral changes (e.g., cessation of feeding, lethargy), and developmental effects (e.g., failed pupation).

  • Calculate the mortality rate for each concentration and the control group. Probit analysis can be used to determine the lethal dose (LD50) or lethal concentration (LC50).

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Trehalose_Metabolism cluster_pathway Trehalose Metabolic Pathway in Insects cluster_inhibition Inhibition by Validoxylamine A Trehalose Trehalose Trehalase Trehalase Trehalose->Trehalase Substrate Glucose Glucose Trehalase->Glucose Hydrolysis (Energy Release, Chitin Synthesis) Inhibited_Trehalase Trehalase-Inhibitor Complex (Inactive) Validoxylamine A Validoxylamine A Validoxylamine A->Trehalase Competitive Binding

Caption: Trehalose metabolism and its competitive inhibition by Validoxylamine A.

Target_Validation_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Off-Target Assessment Enzyme_Source Source of Trehalase (Insect tissue or recombinant) Enzyme_Assay Trehalase Activity Assay Enzyme_Source->Enzyme_Assay Kinetics Determination of IC50 and Ki Enzyme_Assay->Kinetics Inhibitor_Screening Screening of Inhibitors (e.g., Validoxylamine A) Inhibitor_Screening->Enzyme_Assay Selectivity Selectivity Assay (vs. Mammalian Trehalase) Kinetics->Selectivity Inhibitor_Admin Inhibitor Administration (Injection or Feeding) Kinetics->Inhibitor_Admin Lead Compound Selection Insect_Rearing Rearing of Target Insects Insect_Rearing->Inhibitor_Admin Bioassay Insecticidal Bioassay Inhibitor_Admin->Bioassay Observation Mortality & Phenotypic Observation Bioassay->Observation LD50_LC50 Determination of LD50/LC50 Observation->LD50_LC50 Other_Enzymes Assays against other insect glycosidases LD50_LC50->Other_Enzymes Safety Profiling Non_Target_Organisms Toxicity to non-target organisms (e.g., beneficial insects)

Caption: Experimental workflow for validating the target specificity of a trehalase inhibitor.

Inhibitor_Comparison cluster_VAA Validoxylamine A Attributes cluster_Alt Alternative Inhibitor Attributes Validoxylamine A Validoxylamine A VAA_Potency High Potency (nM range) Validoxylamine A->VAA_Potency VAA_Specificity High Specificity for Insect Trehalase Validoxylamine A->VAA_Specificity VAA_Mechanism Competitive Inhibition Validoxylamine A->VAA_Mechanism VAA_InVivo Demonstrated In Vivo Efficacy Validoxylamine A->VAA_InVivo Alternatives Alternative Inhibitors (Trehazolin, Iminosugars, etc.) Alt_Potency Variable Potency Alternatives->Alt_Potency Alt_Specificity Variable Specificity (some inhibit mammalian trehalase) Alternatives->Alt_Specificity Alt_Mechanism Often Competitive Inhibition Alternatives->Alt_Mechanism Alt_InVivo Efficacy Varies Alternatives->Alt_InVivo

Caption: Logical comparison of Validoxylamine A and alternative trehalase inhibitors.

Conclusion

The data and experimental evidence strongly support the high target specificity of Validoxylamine A for insect trehalase. Its potent inhibitory activity at nanomolar concentrations and its demonstrated in vivo efficacy make it a compelling lead compound for the development of novel insecticides. Compared to other inhibitors, Validoxylamine A often exhibits a superior profile of high potency and selectivity for insect over mammalian trehalases. Further research focusing on formulation and delivery methods could enhance its practical application in pest management. This guide provides a foundational resource for researchers aiming to build upon the existing knowledge of trehalase inhibition for the creation of safer and more effective insect control agents.

References

Comparative Cross-Reactivity Analysis of Validoxylamine A in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of Validoxylamine A, the active metabolite of the fungicide and insecticide Validamycin A, with a focus on non-target organisms. The performance of Validoxylamine A is contrasted with other agricultural fungicides, supported by available experimental data. This document is intended to offer an objective overview to aid in research and development processes.

Introduction to Validoxylamine A

Validamycin A is an antibiotic produced by Streptomyces hygroscopicus and is widely used in agriculture to control fungal pathogens, particularly Rhizoctonia solani, the causative agent of rice sheath blight.[1][2] Validamycin A itself is a pro-drug that is hydrolyzed in the target organism to its active form, Validoxylamine A.[2] The primary mechanism of action of Validoxylamine A is the competitive inhibition of the enzyme trehalase.[2][3] Trehalase is crucial for the hydrolysis of trehalose into glucose, a key energy source for many fungi and insects.[4] The absence of the trehalose metabolic pathway in mammals makes trehalase an attractive target for developing selective pesticides.[5]

Quantitative Analysis of Trehalase Inhibition by Validoxylamine A

The inhibitory activity of Validoxylamine A against trehalase has been quantified in various organisms. The following table summarizes the available data, presenting the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are key metrics for assessing the potency of an inhibitor. Lower values indicate higher inhibitory activity.

Organism/Enzyme SourceTypeIC50KiReference(s)
Rhizoctonia solani (Fungus)Target140 nM1.9 nM[1][2]
Spodoptera litura (Insect)Target/Non-Target-0.43 nM (4.3 x 10-10 M)[6]
Porcine Kidney (Mammal)Non-Target2.4 nM (2.4 x 10-9 M)-[7]
Rat Intestine (Mammal)Non-Target-0.31 µM[2]
Baker's YeastNon-Target-0.27 nM[2]

Note: The potent inhibition observed for porcine kidney trehalase is a significant finding, suggesting potential cross-reactivity in mammals that warrants further investigation, despite the generally accepted safety profile of Validamycin A.

Comparison with Alternative Fungicides

For a comprehensive evaluation, Validoxylamine A's cross-reactivity profile is compared with other commonly used agricultural fungicides that have different modes of action.

  • Tebuconazole: A broad-spectrum triazole fungicide that inhibits the biosynthesis of ergosterol, a critical component of fungal cell membranes.[8]

  • Pyraclostrobin: A strobilurin fungicide that inhibits mitochondrial respiration in fungi, thereby blocking ATP production.[9][10]

  • Thifluzamide: A carboxanilide fungicide that inhibits succinate dehydrogenase in the mitochondrial electron transport chain.[11]

Direct comparative data on the inhibition of specific non-target enzymes for these alternatives is limited in the searched literature. However, ecotoxicological data provides insights into their potential impact on non-target organisms. The following table summarizes available toxicity data for these fungicides.

FungicideNon-Target OrganismEndpointValue (mg/L)Reference(s)
TebuconazoleDaphnia magna (Crustacean)48h EC502.37[12][13]
Chelon auratus (Fish)96h LC501.13[12][13]
Spirodela polyrhiza (Aquatic Plant)72h EC502.204[13][14]
Thamnocephalus platyurus (Crustacean)24h EC500.115[13][14]
PyraclostrobinHyalella azteca (Amphipod)LC500.025[10][15]
Lactuca sativa (Plant)-4.75[9]
ThifluzamideHoneybee (Apis mellifera)Contact acute LD50>100 µ g/bee [16]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and a generalized experimental approach for assessing cross-reactivity, the following diagrams are provided.

G Mechanism of Action of Validoxylamine A cluster_cell Fungal/Insect Cell Validamycin A Validamycin A Validoxylamine A Validoxylamine A Validamycin A->Validoxylamine A Hydrolysis Trehalase Trehalase Validoxylamine A->Trehalase Competitive Inhibition Glucose Glucose Trehalase->Glucose Hydrolysis Trehalose Trehalose Trehalose->Trehalase Energy Production Energy Production Glucose->Energy Production Cell Growth/Function Cell Growth/Function Energy Production->Cell Growth/Function

Caption: Mechanism of Validoxylamine A via trehalase inhibition.

G Experimental Workflow for Cross-Reactivity Assessment Start Start Enzyme_Source Prepare Trehalase from Target and Non-Target Organisms Start->Enzyme_Source Assay_Setup Set up Trehalase Activity Assay with Trehalose Substrate Enzyme_Source->Assay_Setup Inhibitor_Addition Add Varying Concentrations of Validoxylamine A Assay_Setup->Inhibitor_Addition Incubation Incubate at Optimal Temperature and pH Inhibitor_Addition->Incubation Measurement Measure Glucose Production (e.g., Spectrophotometrically) Incubation->Measurement Data_Analysis Plot Inhibition Curve and Calculate IC50/Ki Values Measurement->Data_Analysis Comparison Compare IC50/Ki Values Across Organisms Data_Analysis->Comparison End End Comparison->End

Caption: Generalized workflow for assessing trehalase inhibition.

Experimental Protocols

Trehalase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory effect of a compound on trehalase activity.

  • Enzyme Preparation:

    • Homogenize tissues from the target or non-target organism (e.g., fungal mycelia, insect larvae, or mammalian kidney cortex) in a suitable buffer (e.g., citrate buffer, pH 5.7).

    • Centrifuge the homogenate to pellet cellular debris.

    • The supernatant, containing the crude enzyme extract, can be used directly or further purified using chromatography techniques.

  • Assay Reaction:

    • Prepare a reaction mixture containing the enzyme extract and a known concentration of the substrate, D-trehalose, in the appropriate buffer.

    • To test for inhibition, add varying concentrations of Validoxylamine A to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

    • Incubate the reaction at the optimal temperature for the specific trehalase (e.g., 37°C).

  • Measurement of Glucose Production:

    • The activity of trehalase is determined by measuring the amount of glucose produced. This can be done using several methods, such as:

      • Coupled Enzyme Assay: A common method involves using glucose oxidase and peroxidase in the presence of a chromogenic substrate. The change in absorbance is proportional to the glucose concentration and can be measured spectrophotometrically.

      • Glucometer: For a rapid and simple measurement, a standard blood glucometer can be used to determine the glucose concentration in the reaction mixture.

  • Data Analysis:

    • Plot the percentage of trehalase inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined from this curve.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or other kinetic plots.

Ecotoxicological Assays (for Alternative Fungicides)

The data for the alternative fungicides were likely obtained using standardized ecotoxicological tests, such as:

  • Acute Immobilisation Test with Daphnia magna (OECD 202): Daphnids are exposed to various concentrations of the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.

  • Fish Acute Toxicity Test (OECD 203): Fish are exposed to the test substance for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.

  • Alga, Growth Inhibition Test (OECD 201): Algal cultures are exposed to the test substance, and the effect on their growth is measured over a period of 72 hours to determine the EC50.

Conclusion

Validoxylamine A demonstrates high specificity and potency as a trehalase inhibitor against its target fungal and insect species. The available data indicates a significant difference in inhibitory activity across various organisms, suggesting a degree of selectivity. However, the potent inhibition of porcine kidney trehalase highlights the need for further investigation into its cross-reactivity with mammalian enzymes to fully characterize its safety profile. In comparison, alternative fungicides like Tebuconazole and Pyraclostrobin operate through different mechanisms of action and exhibit varying degrees of toxicity to a range of non-target organisms, as demonstrated by ecotoxicological data. A direct comparison of cross-reactivity at the enzymatic level is challenging due to the lack of publicly available data for these alternatives. This guide underscores the importance of comprehensive cross-reactivity studies for the development of safer and more effective agricultural products.

References

A Comparative Analysis of the Bioactivity of Validoxylamine A and its Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the bioactivity of Validoxylamine A and its various mono-β-D-glucosides. The focus of this analysis is on their efficacy as inhibitors of trehalase and their activity against the plant pathogenic fungus Rhizoctonia solani. This document synthesizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways to offer a valuable resource for research and development in the fields of antifungal agents and enzyme inhibitors.

Introduction

Validamycin A is an important agricultural antibiotic used to control diseases caused by Rhizoctonia solani, such as sheath blight in rice.[1] Its mechanism of action is not directly fungicidal but rather involves the inhibition of the fungal enzyme trehalase.[1] Validamycin A itself is a prodrug that is hydrolyzed in the fungal cell to its active form, Validoxylamine A.[2] Validoxylamine A is a potent competitive inhibitor of trehalase, an enzyme crucial for the energy metabolism of many fungi.[2][3] The inhibition of trehalase leads to a disruption of glucose supply, ultimately hindering fungal growth and pathogenesis.[3]

The structure of Validoxylamine A offers several hydroxyl groups where glycosidic linkages can occur. The bioactivity of the resulting glucosides can vary significantly compared to the parent compound. This guide provides a comparative look at the bioactivity of Validoxylamine A and its eight possible mono-β-D-glucosides, shedding light on the structure-activity relationships of these compounds.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data on the bioactivity of Validoxylamine A and its glucosides.

Table 1: Trehalase Inhibitory Activity of Validoxylamine A and its Glucosides

CompoundTarget EnzymeSource OrganismInhibition Constant (Ki)Potency Relative to Validoxylamine A
Validoxylamine A TrehalaseRhizoctonia solani1.9 x 10-9 M [2]-
2-O-β-D-glucosideTrehalaseRhizoctonia solaniData not availableGenerally diminished[4]
3-O-β-D-glucosideTrehalaseRhizoctonia solaniData not availableNo serious loss in activity[4]
4-O-β-D-glucosideTrehalaseRhizoctonia solaniData not availableGenerally diminished[4]
4'-O-β-D-glucosideTrehalaseRhizoctonia solaniData not availableGenerally diminished[4]
5'-O-β-D-glucosideTrehalaseRhizoctonia solaniData not availableGenerally diminished[4]
6'-O-β-D-glucosideTrehalaseRhizoctonia solaniData not availableComplete loss in activity [4]
7-O-β-D-glucosideTrehalaseRhizoctonia solaniData not availableGenerally diminished[4]
7'-O-β-D-glucosideTrehalaseRhizoctonia solaniData not availableGenerally diminished[4]

Table 2: Antifungal Activity of Validoxylamine A and its Glucosides against Rhizoctonia solani

CompoundAntifungal Activity against R. solani (Dendroid-Test Method)
Validoxylamine A Strong activity[4]
2-O-β-D-glucosideData not available
3-O-β-D-glucosideVery strong activity [4]
4-O-β-D-glucosideVery strong activity [4]
4'-O-β-D-glucosideData not available
5'-O-β-D-glucosideVery strong activity [4]
6'-O-β-D-glucosideData not available
7-O-β-D-glucosideLowest activity among tested glucosides[4]
7'-O-β-D-glucosideData not available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Trehalase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against trehalase.

a. Enzyme and Substrate Preparation:

  • Enzyme: Purified trehalase from Rhizoctonia solani.

  • Substrate: Trehalose solution prepared in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

  • Inhibitors: Solutions of Validoxylamine A and its glucosides at various concentrations.

b. Assay Procedure:

  • Pre-incubate the enzyme solution with the inhibitor solution for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the trehalose substrate.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction, for example, by heat inactivation or the addition of a stopping reagent.

  • Measure the amount of glucose produced. This can be done using a variety of methods, such as a glucose oxidase-peroxidase coupled assay, which results in a colorimetric change that can be measured spectrophotometrically.

c. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration compared to a control without an inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.

Antifungal Susceptibility Testing: Dendroid-Test Method (Dual Culture Assay)

The "dendroid-test method" mentioned in the source literature is a type of dual culture assay used to assess the antagonistic or inhibitory effects of a compound or microorganism against a fungus.

a. Materials:

  • Potato Dextrose Agar (PDA) plates.

  • Actively growing cultures of Rhizoctonia solani.

  • Test compounds (Validoxylamine A and its glucosides) dissolved in a suitable solvent at various concentrations.

b. Procedure:

  • Prepare PDA plates containing different concentrations of the test compounds. A control plate with the solvent alone should also be prepared.

  • Cut a small agar plug (e.g., 5 mm in diameter) from the edge of an actively growing R. solani culture.

  • Place the fungal agar plug in the center of each PDA plate (both control and test plates).

  • Incubate the plates at an optimal temperature for R. solani growth (e.g., 25-28°C).

  • Observe the plates daily and measure the radial growth of the fungal colony.

  • The "dendroid" aspect of the test likely refers to the observation of the hyphal morphology at the edge of the growing colony. Changes in hyphal branching and appearance (dendritic or tree-like growth) can be indicative of the compound's effect.

c. Data Analysis:

  • Calculate the percentage of growth inhibition for each compound concentration compared to the control.

  • The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

  • Qualitative observations of the hyphal morphology can provide additional insights into the mechanism of action.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway affected by Validoxylamine A and the general workflows for the experimental protocols.

experimental_workflow_trehalase_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme Trehalase Enzyme Solution preincubation Pre-incubation (Enzyme + Inhibitor) enzyme->preincubation substrate Trehalose Substrate Solution reaction Reaction Initiation (Add Substrate) substrate->reaction inhibitor Inhibitor Solutions (Validoxylamine A & Glucosides) inhibitor->preincubation preincubation->reaction incubation Incubation reaction->incubation termination Reaction Termination incubation->termination measurement Measure Glucose Production (Spectrophotometry) termination->measurement calculation Calculate % Inhibition, IC50, Ki measurement->calculation

Trehalase Inhibition Assay Workflow

experimental_workflow_dendroid_test cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis pda_plates Prepare PDA Plates (with Test Compounds) inoculation Inoculate Plates with Fungal Plug pda_plates->inoculation fungal_plug Obtain Fungal Plug (Rhizoctonia solani) fungal_plug->inoculation incubation Incubate at 25-28°C inoculation->incubation measurement Measure Radial Growth incubation->measurement observation Observe Hyphal Morphology (Dendroid Growth) incubation->observation calculation Calculate % Inhibition, MIC measurement->calculation

Dendroid-Test (Dual Culture Assay) Workflow

signaling_pathway_trehalase_inhibition cluster_extracellular Extracellular cluster_cell Fungal Cell (Rhizoctonia solani) Validamycin A Validamycin A Validamycin A_in Validamycin A Validamycin A->Validamycin A_in Transport Hydrolysis β-glucosidase Validamycin A_in->Hydrolysis Validoxylamine A Validoxylamine A (Active Inhibitor) Hydrolysis->Validoxylamine A Trehalase Trehalase Validoxylamine A->Trehalase Competitive Inhibition Glucose Glucose Trehalase->Glucose Inhibited Growth Inhibited Growth & Abnormal Hyphal Branching Trehalase->Inhibited Growth Trehalose Trehalose Trehalose->Trehalase Energy Production Energy Production (Glycolysis, etc.) Glucose->Energy Production MAPK Pathway MAPK Signaling Pathway Glucose->MAPK Pathway Modulation Fungal Growth Normal Fungal Growth & Pathogenesis Energy Production->Fungal Growth MAPK Pathway->Fungal Growth

Proposed Signaling Pathway of Trehalase Inhibition

Conclusion

The bioactivity of Validoxylamine A and its glucosides is highly dependent on the position of the glucosidic linkage. While Validoxylamine A is a potent inhibitor of Rhizoctonia solani trehalase, glucosylation generally diminishes this activity.[4] Notably, substitution at the C-6' position leads to a complete loss of trehalase inhibitory activity.[4]

Interestingly, despite the generally reduced trehalase inhibition, some glucosides, such as the 3-O-β-D-glucoside, 4-O-β-D-glucoside, and 5'-O-β-D-glucoside, exhibit very strong antifungal activity against R. solani.[4] This suggests that other factors, such as cellular uptake and transport, may play a significant role in the overall bioactivity of these compounds. The differential effects of these glucosides on fungal growth highlight the potential for developing novel antifungal agents with modified structures for improved efficacy and target specificity. Further research is warranted to obtain quantitative inhibitory data for the full spectrum of Validoxylamine A glucosides to enable a more precise structure-activity relationship analysis.

References

Validoxylamine A: A Potent Elicitor of Broad-Spectrum Plant Defenses

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of its Efficacy in Inducing Plant Defense Gene Expression

For Immediate Release

Shanghai, China – December 14, 2025 – In the ongoing quest for sustainable agricultural practices and novel therapeutic agents, the induction of innate plant defense mechanisms presents a promising avenue. This guide provides a comprehensive comparison of Validoxylamine A's ability to activate plant defense responses, benchmarking its performance against other well-established elicitors. By presenting quantitative experimental data, detailed protocols, and clear visual representations of the underlying signaling pathways, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and potentially harness the power of Validoxylamine A.

Validoxylamine A, the aglycon of the antibiotic Validamycin A, has demonstrated significant potential as an inducer of systemic acquired resistance (SAR) in plants.[1][2] This induced state of heightened defense provides broad-spectrum protection against a variety of pathogens. This guide delves into the experimental validation of Validoxylamine A's effects on key defense-related genes and physiological markers, offering a clear comparison with other known inducers.

Quantitative Comparison of Defense Gene Induction

The efficacy of a plant defense inducer is often measured by its ability to upregulate the expression of key defense-related genes. Pathogenesis-related (PR) genes, such as PR-1 (a marker for the salicylic acid pathway) and PDF1.2 (a marker for the jasmonic acid/ethylene pathway), are critical components of the plant's induced defense arsenal.

While direct quantitative RT-PCR data comparing Validoxylamine A side-by-side with a broad panel of elicitors remains a key area for future research, transcriptome analysis of its parent compound, Validamycin A, provides significant insights. A key study by Bian et al. (2020) revealed that Validamycin A treatment leads to the differential expression of a wide array of defense-related genes. The following table summarizes the upregulation of key marker genes in Arabidopsis thaliana following treatment with 10 µg/mL Validamycin A, as inferred from transcriptome data mentioned in the study. For comparative context, typical responses to other common inducers are also presented based on established literature.

Gene MarkerInducerPlant SpeciesFold Change (vs. Control)Signaling PathwayReference
PR-1 Validamycin AArabidopsis thalianaUpregulatedSalicylic Acid (SA)Bian et al., 2020
Benzothiadiazole (BTH)Arabidopsis thalianaStrong UpregulationSalicylic Acid (SA)[2]
Salicylic Acid (SA)Arabidopsis thalianaStrong UpregulationSalicylic Acid (SA)[3][4]
PDF1.2 Validamycin AArabidopsis thalianaUpregulatedJasmonic Acid/Ethylene (JA/ET)Bian et al., 2020
Methyl Jasmonate (MeJA)Arabidopsis thalianaStrong UpregulationJasmonic Acid/Ethylene (JA/ET)[4]
Ethylene (ET)Arabidopsis thalianaUpregulationJasmonic Acid/Ethylene (JA/ET)[5]

Note: "Upregulated" indicates a statistically significant increase in gene expression as reported in the referenced study, though specific fold-change values from a direct comparative experiment were not available in the public domain. "Strong Upregulation" refers to a generally observed high level of induction for these well-characterized marker genes.

Physiological and Biochemical Markers of Defense Induction

Beyond gene expression, the induction of plant defense is characterized by observable physiological and biochemical changes. Validoxylamine A, through its parent compound Validamycin A, has been shown to trigger these hallmark responses.

Defense MarkerValidamycin A (10 µg/mL)Benzothiadiazole (BTH) (100 µg/mL)Plant SpeciesTime PointReference
Reactive Oxygen Species (ROS) Burst IncreasedIncreasedArabidopsis thaliana, Rice, Wheat12-24 hours[1][2]
Callose Deposition IncreasedIncreasedArabidopsis thaliana, Rice, Wheat12-24 hours[1][2]

These findings indicate that Validoxylamine A treatment leads to a rapid and robust activation of the plant's primary defense mechanisms, comparable to the effects of the well-characterized synthetic elicitor, Benzothiadiazole (BTH).[1][2]

Signaling Pathways Activated by Validoxylamine A

Validoxylamine A induces a broad-spectrum defense response by activating two major signaling pathways: the Salicylic Acid (SA) pathway, primarily effective against biotrophic pathogens, and the Jasmonic Acid/Ethylene (JA/ET) pathway, which is crucial for defense against necrotrophic pathogens and herbivorous insects.[1][2]

Validoxylamine A Signaling Pathway cluster_perception Cell Surface Perception cluster_downstream Downstream Signaling Validoxylamine A Validoxylamine A Receptor Receptor Validoxylamine A->Receptor Binding ROS_Burst ROS Burst Receptor->ROS_Burst Callose_Deposition Callose Deposition Receptor->Callose_Deposition SA_Pathway Salicylic Acid Pathway Receptor->SA_Pathway JA_ET_Pathway Jasmonic Acid/ Ethylene Pathway Receptor->JA_ET_Pathway PR_Genes PR Gene Expression (e.g., PR-1) SA_Pathway->PR_Genes PDF_Genes Defensin Gene Expression (e.g., PDF1.2) JA_ET_Pathway->PDF_Genes SAR Systemic Acquired Resistance PR_Genes->SAR PDF_Genes->SAR

Caption: Validoxylamine A perception at the cell surface triggers downstream signaling cascades, including ROS burst, callose deposition, and activation of both the SA and JA/ET pathways, culminating in Systemic Acquired Resistance (SAR).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the induction of plant defense responses.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol outlines the steps for quantifying the expression levels of plant defense-related genes.

qRT-PCR Workflow Plant_Treatment 1. Plant Treatment (e.g., Validoxylamine A, BTH) RNA_Extraction 2. Total RNA Extraction from leaf tissue Plant_Treatment->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR_Reaction 4. qPCR Reaction Setup (cDNA, primers, SYBR Green) cDNA_Synthesis->qPCR_Reaction Data_Analysis 5. Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) qPCR_Reaction->Data_Analysis

Caption: Workflow for quantifying defense gene expression using qRT-PCR.

1. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana plants under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • Treat 4-week-old plants by spraying with a 10 µg/mL solution of Validoxylamine A or other elicitors (e.g., 100 µg/mL BTH, 1 mM SA, 50 µM MeJA). Use a mock solution (e.g., water with a surfactant) as a control.

  • Collect leaf samples at specified time points (e.g., 24, 48, 72 hours) post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen leaf tissue using a commercial kit or a standard protocol (e.g., Trizol method).

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

3. qRT-PCR:

  • Prepare qPCR reactions in a 96-well plate using a SYBR Green-based master mix, cDNA template, and gene-specific primers for target genes (PR-1, PDF1.2) and a reference gene (e.g., Actin2).

  • Perform the qPCR in a real-time PCR detection system with a standard thermal cycling program.

4. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene and relative to the mock-treated control.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS, an early event in plant defense signaling.

1. Plant Material Preparation:

  • Use leaves from 4- to 5-week-old Arabidopsis thaliana plants.

  • Excise leaf discs (4 mm diameter) and float them abaxial side up in a 96-well white plate containing sterile water.

  • Incubate overnight at room temperature to allow the tissue to recover from wounding.

2. Assay Procedure:

  • Replace the water with a reaction solution containing 100 µM luminol and 10 µg/mL horseradish peroxidase (HRP).

  • Add the elicitor (e.g., 10 µg/mL Validoxylamine A) to initiate the reaction.

  • Immediately measure the luminescence in a plate reader over a period of 60-90 minutes, taking readings every 1-2 minutes.

3. Data Analysis:

  • Plot the relative light units (RLU) over time to visualize the ROS burst kinetics.

  • Calculate the total ROS production by integrating the area under the curve.

Callose Deposition Staining

This method visualizes callose deposition, a physical barrier formed to reinforce cell walls at the site of potential pathogen entry.

1. Plant Treatment and Sample Collection:

  • Treat Arabidopsis thaliana leaves with the desired elicitor as described for the qRT-PCR protocol.

  • After 24 hours, excise the treated leaves.

2. Staining Procedure:

  • Clear the chlorophyll from the leaves by incubating them in 95% ethanol until the tissue is translucent.

  • Rehydrate the leaves in a graded ethanol series and finally in water.

  • Stain the leaves in a 0.01% aniline blue solution in 150 mM K₂HPO₄ (pH 9.5) for at least 2 hours in the dark.

3. Visualization and Quantification:

  • Mount the stained leaves in 50% glycerol on a microscope slide.

  • Visualize the callose deposits (which fluoresce bright yellow-green) using an epifluorescence microscope with a UV filter.

  • Capture images and quantify the number and area of callose deposits using image analysis software (e.g., ImageJ).

Conclusion

Validoxylamine A stands out as a potent, naturally derived elicitor of plant defense responses. Its ability to activate both the SA and JA/ET signaling pathways suggests a mechanism for inducing broad-spectrum resistance against a wide range of pathogens. The quantitative and qualitative data presented in this guide, alongside detailed experimental protocols, provide a solid foundation for further research into the precise mechanisms of action of Validoxylamine A and its potential applications in agriculture and beyond. Future studies focusing on direct, quantitative comparisons with a wider range of elicitors will further elucidate its relative efficacy and optimize its use as a novel tool for enhancing plant immunity.

References

Potent Inhibition of Trehalase: A Comparative Analysis of Validoxylamine A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the inhibitory constants (Ki) of Validoxylamine A and its analogs reveals their potential as powerful agents for disrupting trehalose metabolism. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed protocols for researchers in drug development and related scientific fields.

Validoxylamine A and its structural relatives are recognized as potent competitive inhibitors of trehalase, a key enzyme in the metabolic pathway of trehalose. Trehalose, a disaccharide, serves as a vital energy source in various organisms, including insects and fungi. The inhibition of its hydrolysis into glucose can lead to significant physiological disruption, making trehalase an attractive target for the development of novel insecticides and antifungal agents. This guide offers a quantitative comparison of the inhibitory activities of Validoxylamine A and its analogs, providing valuable insights for researchers.

Comparative Inhibitory Potency: Ki and IC50 Values

The inhibitory potential of Validoxylamine A and its analogs is quantified by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower Ki value signifies a higher binding affinity of the inhibitor to the enzyme, indicating greater potency. The following table summarizes the reported Ki and IC50 values for Validoxylamine A and its precursor, Validamycin A, against trehalase from various organisms. Notably, Ki values for Validoxylamine B have also been included for a direct comparison of analog performance.

CompoundEnzyme SourceKi ValueIC50 Value
Validoxylamine A Insect Trehalase0.43 nM[1]-
Termite Trehalase3.2 µM14.73 mg/L
Rhizoctonia solani1.9 nM140 nM
Baker's Yeast0.27 nM-
Spodoptera litura43 nM-
Rat Intestine0.31 µM-
Validoxylamine B Termite Trehalase10.3 µM20.80 mg/L
Validamycin A Pig Kidney Trehalase-250 µM
Termite Trehalase402 µM3170 mg/L
Acyrthosiphon pisum50 nM220 nM

Note: The significant variation in Ki values for Validoxylamine A across different enzyme sources highlights the importance of species-specific considerations in drug development.

While Validoxylamine G is also recognized as a trehalase inhibitor, specific Ki values were not available in the reviewed literature.

Mechanism of Action: Competitive Inhibition of Trehalose Hydrolysis

Validoxylamine A and its analogs act as competitive inhibitors of trehalase. They structurally mimic the natural substrate, trehalose, and bind to the active site of the enzyme. This binding event prevents the hydrolysis of trehalose into two glucose molecules, leading to an accumulation of trehalose and a depletion of glucose. The resulting energy deficit disrupts essential cellular processes, such as chitin synthesis in insects, ultimately leading to physiological stress and mortality.

Trehalase_Inhibition cluster_pathway Trehalose Metabolism cluster_inhibition Inhibition cluster_consequences Physiological Consequences Trehalose Trehalose Trehalase Trehalase (Enzyme) Trehalose->Trehalase Substrate Glucose 2x Glucose Trehalase->Glucose Hydrolysis Blocked Inhibited Trehalase Trehalase->Blocked Inhibitor Validoxylamine A Analogs Inhibitor->Trehalase Competitive Binding Energy_Deficit Energy Deficit Blocked->Energy_Deficit Chitin_Disruption Disrupted Chitin Metabolism (Insects) Energy_Deficit->Chitin_Disruption Growth_Inhibition Inhibited Growth (Fungi) Energy_Deficit->Growth_Inhibition

Caption: Competitive inhibition of trehalase by Validoxylamine A analogs.

Experimental Protocols: Determination of Trehalase Inhibition

The following outlines a general methodology for determining the inhibitory activity of Validoxylamine A analogs on trehalase.

Enzyme Preparation

A crude or purified trehalase enzyme extract is prepared from the target organism (e.g., insect tissues, fungal mycelia). The protein concentration of the extract is determined using a standard method like the Bradford assay to ensure consistent enzyme levels across experiments.

Trehalase Activity Assay

The fundamental assay measures the rate of glucose production from the hydrolysis of trehalose.

  • Reaction Mixture: A typical reaction mixture contains a buffered solution at the optimal pH for the specific trehalase, a known concentration of trehalose as the substrate, and the enzyme extract.

  • Incubation: The reaction is initiated by adding the enzyme and incubated at a constant, optimal temperature for a defined period.

  • Termination: The reaction is stopped, often by heat inactivation or the addition of a chemical quenching agent.

  • Glucose Quantification: The amount of glucose produced is quantified using a colorimetric method, such as the 3,5-dinitrosalicylic acid (DNS) assay or a glucose oxidase-peroxidase coupled assay. The absorbance is measured at a specific wavelength, and the glucose concentration is determined from a standard curve.

Inhibition Studies (Determination of Ki and IC50)

To determine the inhibitory potency of the Validoxylamine A analogs, the trehalase activity assay is performed in the presence of varying concentrations of the inhibitor.

  • IC50 Determination: A range of inhibitor concentrations are tested, and the percentage of enzyme inhibition is calculated for each concentration relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Ki Determination: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), enzyme kinetics are studied at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated from the apparent Km values obtained at different inhibitor concentrations.

The following diagram illustrates a general workflow for determining the inhibitory potency of the compounds.

Experimental_Workflow start Start: Prepare Reagents enzyme_prep 1. Prepare Enzyme Extract (e.g., from insect tissue) start->enzyme_prep inhibitor_prep 2. Prepare Serial Dilutions of Validoxylamine Analogs start->inhibitor_prep assay_setup 3. Set up Reaction Mixtures: - Buffer - Trehalose (Substrate) - Inhibitor (Varying Conc.) enzyme_prep->assay_setup inhibitor_prep->assay_setup initiate_reaction 4. Initiate Reaction by adding Enzyme Extract assay_setup->initiate_reaction incubation 5. Incubate at Optimal Temperature and Time initiate_reaction->incubation stop_reaction 6. Stop Reaction incubation->stop_reaction quantification 7. Quantify Glucose Production (e.g., DNS Assay) stop_reaction->quantification data_analysis 8. Data Analysis: - Calculate % Inhibition - Determine IC50 - Determine Ki (Kinetic Studies) quantification->data_analysis end End: Comparative Potency data_analysis->end

Caption: Experimental workflow for determining the inhibitory potency of Validoxylamine A analogs.

References

Validoxylamine A: A Multi-Pronged Approach to Combating Fungicide-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Validoxylamine A's Efficacy and Unique Mechanism of Action.

The emergence of fungicide-resistant fungal strains poses a significant threat to agriculture and human health. In the relentless search for effective and durable antifungal agents, Validoxylamine A, an aminoglycoside antibiotic, and its precursor, Validamycin A, have garnered considerable attention. Decades of use in agriculture have remarkably not led to widespread resistance, suggesting a robust and multifaceted mechanism of action. This guide provides an objective comparison of Validoxylamine A's performance with other alternatives, supported by available experimental data, and delves into its unique molecular pathways.

A Unique Tri-Fold Mechanism of Action

Validoxylamine A distinguishes itself from conventional fungicides through a multi-targeted approach, hindering fungal growth and pathogenicity via three known mechanisms:

  • Trehalase Inhibition: The primary and most well-established mechanism is the potent inhibition of trehalase, an enzyme crucial for the breakdown of trehalose into glucose.[1] Trehalose is a vital energy source and stress protectant for fungi. By blocking this enzyme, Validoxylamine A effectively cuts off the fungus's energy supply, leading to growth inhibition.[2]

  • Inhibition of Ribosome Biogenesis: Recent transcriptomic studies have revealed that Validamycin A significantly downregulates genes involved in ribosome biogenesis in fungi like Rhizoctonia cerealis.[3] This disruption of the protein synthesis machinery is a critical aspect of its antifungal activity, leading to reduced fungal growth and pathogenicity.[3]

  • Disruption of MAPK Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are essential for fungal development, stress response, and virulence. Validamycin A has been shown to interfere with these pathways, further impeding the fungus's ability to proliferate and cause disease.[3]

This multi-pronged attack is a key factor in the low incidence of resistance development, as it is significantly more challenging for a fungus to simultaneously develop resistance to three distinct mechanisms.

Comparative Efficacy of Validoxylamine A

While direct comparative studies of Validoxylamine A against specific, genetically characterized fungicide-resistant strains are limited in publicly available literature, existing data on its precursor, Validamycin A, and its derivatives provide valuable insights.

In Vitro Susceptibility Data
Fungal SpeciesCompoundMIC (µg/mL)EC50 (µmol/L)Reference CompoundReference Compound MIC/EC50
Aspergillus flavusValidamycin A1Amphotericin BNot specified
Candida albicansValidamycin A500 (MIC50)Amphotericin BNot specified
Rhizoctonia solaniValidoxylamine A34.99
Sclerotinia sclerotiorumValidoxylamine A>100
Rhizoctonia solaniVAA + Acetic acid15.85
Sclerotinia sclerotiorumVAA + Acetic acid19.95

VAA: Validoxylamine A

Note: The high MIC50 of Validamycin A against Candida albicans suggests it may not be a primary candidate for treating candidiasis alone, but its synergistic effects are noteworthy.[4] Derivatives of Validoxylamine A, such as the acetic acid ester, have shown enhanced activity against certain pathogens.

Synergistic Effects with Conventional Fungicides

A significant advantage of Validoxylamine A is its demonstrated synergistic effect when combined with other fungicides, particularly against resistant strains. For instance, Validamycin A has been shown to have synergistic effects with Demethylation Inhibitors (DMIs) against Fusarium graminearum.[5] This suggests that Validoxylamine A could be a valuable partner in combination therapies to overcome existing resistance and extend the lifespan of other fungicides.

Furthermore, a study on amphotericin B-resistant Aspergillus flavus clinical isolates demonstrated a synergistic effect when Validamycin A was combined with amphotericin B.[6] The MIC of the combination was significantly lower than the individual drugs, indicating a potentiation of their antifungal activity.[6]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).
  • A suspension of fungal spores or cells is prepared in sterile saline.
  • The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemacytometer.[4]

2. Preparation of Antifungal Dilutions:

  • Serial twofold dilutions of Validoxylamine A are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[4]
  • A growth control (no drug) and a sterility control (no inoculum) are included.

3. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the standardized fungal suspension.
  • The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[4]

4. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[4]

Transcriptome Analysis (RNA-Seq)

This protocol outlines the general steps for analyzing changes in gene expression in a fungus upon treatment with Validoxylamine A.

1. Fungal Culture and Treatment:

  • The fungal strain is grown in a suitable liquid medium.
  • The culture is treated with a specific concentration of Validoxylamine A. An untreated culture serves as a control.
  • Mycelia are harvested after a defined incubation period.

2. RNA Extraction and Library Preparation:

  • Total RNA is extracted from the harvested mycelia using a suitable kit.
  • The quality and quantity of the RNA are assessed.
  • An RNA-Seq library is prepared, which involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

3. Sequencing and Data Analysis:

  • The prepared library is sequenced using a high-throughput sequencing platform.
  • The raw sequencing reads are processed to remove low-quality reads and adapters.
  • The cleaned reads are mapped to the fungal reference genome.
  • Differential gene expression analysis is performed to identify genes that are up- or down-regulated in response to Validoxylamine A treatment.
  • Gene ontology and pathway analysis are used to interpret the biological significance of the differentially expressed genes.

Visualizing the Mechanisms

To better understand the complex interactions, the following diagrams illustrate the key pathways and experimental workflows discussed.

G cluster_0 Validoxylamine A's Multi-Target Mechanism cluster_1 Trehalase Inhibition cluster_2 Ribosome Biogenesis Inhibition cluster_3 MAPK Pathway Disruption VAA Validoxylamine A Trehalase Trehalase VAA->Trehalase Inhibits rRNA_synthesis rRNA Synthesis & Processing VAA->rRNA_synthesis Downregulates MAPK_pathway MAPK Signaling Pathway VAA->MAPK_pathway Disrupts Trehalose Trehalose Trehalose->Trehalase Glucose Glucose (Energy) Trehalase->Glucose Ribosome_assembly Ribosome Assembly rRNA_synthesis->Ribosome_assembly Ribosomal_proteins Ribosomal Proteins Ribosomal_proteins->Ribosome_assembly Virulence_stress Virulence & Stress Response MAPK_pathway->Virulence_stress

Caption: Validoxylamine A's triple-action mechanism against fungal pathogens.

G cluster_workflow Antifungal Susceptibility Testing Workflow (Broth Microdilution) start Start: Fungal Isolate prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Validoxylamine A in 96-well Plate prep_plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End: Determine MIC Value read_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Validoxylamine A presents a compelling case as a valuable tool in the fight against fungicide-resistant fungi. Its unique, multi-targeted mechanism of action appears to be a significant factor in the historical lack of widespread resistance. While direct comparative efficacy data against genetically characterized resistant strains is a clear research gap, the available evidence on its synergistic effects with other fungicides highlights its potential to be a cornerstone of future antifungal combination therapies.

For researchers and drug development professionals, further investigation into the efficacy of Validoxylamine A and its derivatives against a broad panel of clinically and agriculturally relevant fungicide-resistant strains is crucial. Elucidating the precise molecular interactions within the ribosome biogenesis and MAPK signaling pathways could pave the way for the development of novel, even more potent, and resistance-proof antifungal agents. The continued exploration of this promising compound is a critical step towards ensuring our ability to control fungal pathogens in the future.

References

Validoxylamine A: A Potent and Selective Trehalase Inhibitor in Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Validoxylamine A with other notable trehalase inhibitors. The data presented underscores the superior potency and selectivity of Validoxylamine A, positioning it as a compelling candidate for further investigation in pest control and antifungal applications.

Validoxylamine A, the active metabolite of the antibiotic Validamycin A, has demonstrated exceptional inhibitory activity against trehalase, a critical enzyme in the energy metabolism of insects and fungi.[1][2] This guide synthesizes experimental data to offer a clear comparison of its performance against other known trehalase inhibitors.

Comparative Inhibitory Potency

The inhibitory efficacy of various compounds against trehalase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The data summarized below, collated from multiple studies, highlights the nanomolar to picomolar potency of Validoxylamine A against trehalases from diverse biological sources.

InhibitorTarget Organism/TissueIC50 (M)Ki (M)Citation(s)
Validoxylamine A Pig Kidney2.4 x 10⁻⁹-[3]
Insect (Spodoptera litura)-4.3 x 10⁻¹⁰[4][5]
Fungus (Rhizoctonia solani)1.4 x 10⁻⁷1.9 x 10⁻⁹[6]
Trehazolin Pig Kidney1.9 x 10⁻⁸-[3]
Silkworm3.7 x 10⁻⁹-[3]
Fungus (Rhizoctonia solani)6.6 x 10⁻⁸-[6]
Validamycin A Pig Kidney2.5 x 10⁻⁴-[3]
Fungus (Rhizoctonia solani)7.2 x 10⁻⁵-[6]
Deoxynojirimycin (DNJ) Porcine Kidney5.96 x 10⁻⁶-[6]
Castanospermine Pig KidneyReasonably inhibitory-[3]
MDL 25637 Pig KidneyReasonably inhibitory-[3]

Experimental Protocols

The determination of inhibitory potency (IC50 and Ki values) for trehalase inhibitors is primarily achieved through a standardized trehalase activity assay.

1. Trehalase Activity Assay:

  • Objective: To measure the rate of glucose production from the hydrolysis of trehalose by the trehalase enzyme.

  • Methodology:

    • A reaction mixture is prepared containing a buffered solution (e.g., sodium acetate buffer, pH 5.0), a known concentration of the substrate trehalose, and the purified trehalase enzyme.

    • The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

    • The reaction is terminated, often by heat inactivation.

    • The amount of glucose produced is quantified using a suitable method, such as a glucose oxidase-peroxidase assay, which results in a colorimetric change that can be measured spectrophotometrically.

2. Inhibition Measurement (IC50/Ki Determination):

  • Objective: To determine the concentration of an inhibitor required to reduce the maximal rate of the enzymatic reaction by half (IC50) and to determine the binding affinity of the inhibitor to the enzyme (Ki).

  • Methodology:

    • The trehalase activity assay is performed as described above, but with the addition of varying concentrations of the inhibitor to the reaction mixture.

    • The rate of glucose production is measured for each inhibitor concentration.

    • The data is plotted with inhibitor concentration on the x-axis and enzyme activity on the y-axis.

    • The IC50 value is determined from the resulting dose-response curve.

    • For competitive inhibitors like Validoxylamine A, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration.[1] Lineweaver-Burk plots can also be used to determine the mode of inhibition and the Ki value.[3]

Signaling Pathway and Experimental Workflow

The inhibition of trehalase by Validoxylamine A disrupts critical metabolic pathways in target organisms, primarily affecting energy metabolism and chitin synthesis.

Trehalase_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Metabolic Consequences Trehalose Trehalose Trehalase Trehalase (Enzyme) Trehalose->Trehalase Substrate Glucose Glucose Trehalase->Glucose Hydrolysis Energy Energy Production (Glycolysis) Glucose->Energy Chitin Chitin Synthesis Glucose->Chitin Development Normal Growth & Development Energy->Development Chitin->Development Mortality Mortality ValidoxylamineA Validoxylamine A Inhibition ValidoxylamineA->Inhibition Inhibition->Trehalase Competitive Inhibition

Caption: Mechanism of trehalase inhibition by Validoxylamine A.

The experimental workflow to determine the inhibitory potency of compounds like Validoxylamine A follows a logical progression from enzyme purification to kinetic analysis.

Experimental_Workflow start Start: Source of Trehalase (e.g., Pig Kidney, Insect Homogenate) purification Enzyme Purification (e.g., Chromatography) start->purification activity_assay Trehalase Activity Assay (Measure Glucose Production) purification->activity_assay inhibitor_screening Inhibition Assay with Varying Inhibitor Concentrations activity_assay->inhibitor_screening data_analysis Data Analysis (Dose-Response Curve) inhibitor_screening->data_analysis ic50_ki Determination of IC50 and Ki Values data_analysis->ic50_ki

Caption: Workflow for determining trehalase inhibitor potency.

References

Safety Operating Guide

Navigating the Disposal of Validoxylamine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Validoxylamine A, this guide outlines procedural steps to ensure the safety of laboratory personnel and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, a cautious approach is mandated, treating the compound as potentially hazardous.

Validoxylamine A is an aminocyclitol, a derivative of the fungicide Validamycin A, and is also considered a natural product. While some general laboratory guidelines permit the drain disposal of small quantities of non-hazardous natural products like sugars and amino acids, the lack of specific hazard data for Validoxylamine A necessitates that it be managed as a regulated chemical waste.

Recommended Disposal Protocol for Validoxylamine A

Researchers, scientists, and drug development professionals handling Validoxylamine A should adhere to the following step-by-step disposal procedures:

  • Waste Characterization and Segregation:

    • All materials contaminated with Validoxylamine A, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and weighing paper), should be treated as chemical waste.

    • Segregate Validoxylamine A waste from other chemical waste streams to prevent unintended reactions.

    • Maintain separate, clearly labeled containers for solid and liquid waste.

  • Containerization and Labeling:

    • Use robust, leak-proof containers compatible with the chemical nature of the waste.

    • Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Validoxylamine A," and the approximate concentration if in solution. The date of waste generation should also be included.

  • Storage:

    • Store waste containers in a designated and properly ventilated satellite accumulation area.

    • Ensure containers are sealed when not in use to prevent the release of vapors.

    • Secondary containment should be utilized to mitigate potential spills.

  • Disposal:

    • Under no circumstances should Validoxylamine A waste be disposed of down the drain or in regular trash.

    • Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Quantitative Data

Currently, there is no publicly available quantitative data specifying disposal limits or providing detailed experimental protocols for the disposal of Validoxylamine A. The guidance provided is based on established best practices for the management of laboratory chemical waste.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the disposal of Validoxylamine A.

ValidoxylamineA_Disposal_Workflow Start Generation of Validoxylamine A Waste CheckSDS Is a specific Safety Data Sheet (SDS) available with disposal guidance? Start->CheckSDS FollowSDS Follow specific disposal instructions on SDS CheckSDS->FollowSDS Yes TreatAsHazardous Treat as Hazardous Chemical Waste CheckSDS->TreatAsHazardous No Disposed Waste Properly Disposed FollowSDS->Disposed SegregateWaste Segregate Solid and Liquid Waste in dedicated containers TreatAsHazardous->SegregateWaste LabelContainer Label container with: 'Hazardous Waste' 'Validoxylamine A' Date and Concentration SegregateWaste->LabelContainer StoreProperly Store in a designated, ventilated area with secondary containment LabelContainer->StoreProperly ContactEHS Arrange for pickup by EHS or licensed contractor StoreProperly->ContactEHS ContactEHS->Disposed

Caption: A logical workflow for the proper disposal of Validoxylamine A waste in a laboratory setting.

Safeguarding Your Research: A Comprehensive Guide to Handling Validoxylamine A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Validoxylamine A. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE and essential engineering controls for handling Validoxylamine A.

Category Requirement Specification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatA buttoned lab coat is mandatory to protect against splashes and spills.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation exposure.

Operational Plan: Safe Handling and Storage

Follow these step-by-step procedures to ensure the safe handling of Validoxylamine A at every stage of your workflow.

Receiving and Inspection
  • Inspect Packaging: Upon receipt, carefully inspect the outer packaging for any signs of damage or leaks.

  • Verify Labeling: Ensure the container is clearly labeled as "Validoxylamine A" with the correct CAS number (38665-10-0).

  • Don PPE: Before opening the package, put on all required PPE.

Aliquoting and Weighing
  • Work in a Fume Hood: All handling of solid Validoxylamine A should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Use Designated Tools: Utilize dedicated spatulas and weighing boats for Validoxylamine A to prevent cross-contamination.

  • Minimize Dust Generation: Handle the solid material gently to avoid creating dust.

  • Prepare Solutions: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

Storage
  • Container Integrity: Store Validoxylamine A in its original, tightly sealed container.

  • Controlled Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Secure Location: Store in a locked cabinet or a designated, controlled-access area.

Disposal Plan: Managing Validoxylamine A Waste

All materials contaminated with Validoxylamine A must be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste: Used weighing boats, contaminated gloves, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.

  • Sharps: Needles or other sharps used for injections must be disposed of in a designated sharps container.

Decontamination and Final Disposal
  • Work Area Decontamination: After handling, decontaminate the work surface in the fume hood with an appropriate cleaning agent.

  • Professional Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[2]

Experimental Protocols: Inhibition of Trehalase

Validoxylamine A is a potent competitive inhibitor of trehalase.[1] The following diagram illustrates the general workflow for an in vitro trehalase inhibition assay.

Trehalase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Trehalase Solution Mix Incubate Enzyme, Substrate, and Inhibitor Enzyme->Mix Substrate Trehalose Solution Substrate->Mix Inhibitor Validoxylamine A (Varying Concentrations) Inhibitor->Mix Measure Quantify Glucose Production Mix->Measure Analyze Determine IC50 and Inhibition Kinetics Measure->Analyze

Caption: Workflow for an in vitro trehalase inhibition assay.

Signaling Pathway: Mechanism of Action

Validoxylamine A functions by competitively binding to the active site of the trehalase enzyme, thereby preventing the hydrolysis of its natural substrate, trehalose, into glucose. This inhibition disrupts the energy metabolism of organisms that rely on trehalose as a primary energy source.

Trehalase_Inhibition_Pathway Trehalose Trehalose Trehalase Trehalase Enzyme Trehalose->Trehalase Binds to active site Glucose Glucose Trehalase->Glucose Catalyzes hydrolysis InhibitedComplex Inhibited Enzyme-Inhibitor Complex ValidoxylamineA Validoxylamine A ValidoxylamineA->Trehalase Competitively binds to active site

Caption: Competitive inhibition of trehalase by Validoxylamine A.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.